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  • Product: 3-(4-Bromophenyl)-6-methylpyridazine
  • CAS: 100677-88-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-(4-Bromophenyl)-6-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals This in-depth guide details the synthesis of 3-(4-bromophenyl)-6-methylpyridazine, a heterocyclic compound with significant potential in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the synthesis of 3-(4-bromophenyl)-6-methylpyridazine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The following sections provide a scientifically rigorous overview of its synthesis, including reaction mechanisms, detailed protocols, and key data, designed to be a valuable resource for professionals in the field.

Introduction: The Significance of Pyridazine Derivatives

Pyridazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in drug discovery.[1][2][3] Their unique structural features allow for a wide range of biological activities. The specific molecule, 3-(4-bromophenyl)-6-methylpyridazine, is of particular interest due to the presence of the bromophenyl and methyl groups, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The bromine atom, a common substituent in pharmaceuticals, can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability.[4]

Synthetic Strategy and Mechanistic Insights

The predominant and most efficient route for synthesizing 3-(4-bromophenyl)-6-methylpyridazine involves a multi-step process starting from readily available precursors. The core of this strategy is the construction of the pyridazine ring through the condensation of a γ-keto acid with hydrazine, followed by subsequent functional group manipulations.

Formation of the Pyridazinone Core

A common and effective method for constructing the pyridazine ring is through the reaction of a γ-keto acid with hydrazine.[2] In this specific synthesis, 4-(4-bromophenyl)-4-oxobutanoic acid is reacted with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one.[5][6]

Aromatization and Chlorination

The dihydropyridazinone intermediate is then aromatized and chlorinated in a single step using a chlorinating agent such as phosphorus oxychloride (POCl₃).[7][8] This reaction converts the pyridazinone into the more reactive 3-chloro-6-(4-bromophenyl)pyridazine. The chlorine atom at the 3-position serves as a versatile handle for introducing further diversity into the molecule. The use of chlorinating agents like POCl₃ is a well-established method for the conversion of pyridazinones to chloropyridazines.[9][10]

Introduction of the Methyl Group via Negishi Coupling

The final step in this synthetic sequence is the introduction of the methyl group at the 6-position of the pyridazine ring. A highly effective method for this transformation is the Negishi cross-coupling reaction.[11][12][13] This palladium-catalyzed reaction involves the coupling of an organozinc reagent with an organic halide. In this case, 3-chloro-6-(4-bromophenyl)pyridazine is reacted with an organozinc reagent like methylzinc chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to afford the target molecule, 3-(4-bromophenyl)-6-methylpyridazine.[11][14][15] The Negishi coupling is favored for its high yields, mild reaction conditions, and tolerance of various functional groups.[12][14]

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of 3-(4-bromophenyl)-6-methylpyridazine.

Materials and Reagents
  • 4-(4-Bromophenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Phosphorus oxychloride (POCl₃)

  • Methylmagnesium bromide (CH₃MgBr)

  • Zinc chloride (ZnCl₂)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous tetrahydrofuran (THF)

  • Ethanol

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Synthesis
Step 1: Synthesis of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one
  • A mixture of 4-(4-bromophenyl)-4-oxobutanoic acid and hydrazine hydrate in ethanol is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one.

Step 2: Synthesis of 3-chloro-6-(4-bromophenyl)pyridazine
  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and toxic.

  • 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one is carefully added to an excess of phosphorus oxychloride.

  • The mixture is heated at reflux for several hours.

  • After completion, the reaction mixture is cooled and slowly poured onto crushed ice to quench the excess POCl₃.

  • The resulting precipitate, 3-chloro-6-(4-bromophenyl)pyridazine, is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 3-(4-Bromophenyl)-6-methylpyridazine via Negishi Coupling
  • All glassware should be flame-dried, and the reaction must be conducted under an inert atmosphere (argon or nitrogen).

  • In a Schlenk flask, prepare the methylzinc chloride reagent by adding a solution of methylmagnesium bromide in THF to a solution of zinc chloride in THF at 0 °C.

  • In a separate Schlenk flask, dissolve 3-chloro-6-(4-bromophenyl)pyridazine and the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), in anhydrous THF.

  • The freshly prepared methylzinc chloride solution is then transferred to the solution of the chloropyridazine and catalyst.

  • The reaction mixture is stirred at room temperature and then gently heated to reflux until the starting material is consumed (monitored by TLC).

  • The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure 3-(4-bromophenyl)-6-methylpyridazine.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
4-(4-Bromophenyl)-4-oxobutanoic acidC₁₀H₉BrO₃257.08Starting Material
6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-oneC₁₀H₉BrN₂O253.10Cyclocondensation
3-Chloro-6-(4-bromophenyl)pyridazineC₁₀H₆BrClN₂271.53Chlorination
3-(4-Bromophenyl)-6-methylpyridazineC₁₁H₉BrN₂249.11Negishi Coupling

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Pyridazinone Formation cluster_reagent1 Reagent cluster_intermediate2 Step 2: Chlorination cluster_reagent2 Reagents for Negishi Coupling cluster_final Final Product Start1 4-(4-Bromophenyl)-4-oxobutanoic acid Intermediate1 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one Start1->Intermediate1 Ethanol, Reflux Start2 Hydrazine Hydrate Start2->Intermediate1 Intermediate2 3-Chloro-6-(4-bromophenyl)pyridazine Intermediate1->Intermediate2 Reflux Reagent1 POCl3 Reagent1->Intermediate2 FinalProduct 3-(4-Bromophenyl)-6-methylpyridazine Intermediate2->FinalProduct THF, Reflux Reagent2 CH3ZnCl Reagent2->FinalProduct Reagent3 Pd(PPh3)4 Reagent3->FinalProduct

Caption: Synthetic workflow for 3-(4-Bromophenyl)-6-methylpyridazine.

References

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias - KU Leuven. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Scientific and Innovative Research. [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC - NCBI. [Link]

  • CHLORINATION OF PYRIDAZINONES WITH CHLOROCARBONYL ISOCYANATE. Taylor & Francis Online. [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. RepositóriUM - Universidade do Minho. [Link]

  • A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. PMC - NCBI. [Link]

  • Methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate. PMC - NCBI. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Bipyridine. Organic Syntheses. [Link]

  • Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. Organic Chemistry Portal. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • The Negishi Cross-Coupling Reaction. The Denmark Group - University of Illinois Urbana-Champaign. [Link]

  • Pyridazine derivatives, process for their preparation and their use as fungicides.

Sources

Exploratory

3-(4-Bromophenyl)-6-methylpyridazine chemical properties

This in-depth technical guide details the chemical properties, synthesis, and applications of 3-(4-Bromophenyl)-6-methylpyridazine , a critical heterocyclic building block in medicinal chemistry. Part 1: Introduction & P...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical properties, synthesis, and applications of 3-(4-Bromophenyl)-6-methylpyridazine , a critical heterocyclic building block in medicinal chemistry.

Part 1: Introduction & Physicochemical Profile[1][2]

3-(4-Bromophenyl)-6-methylpyridazine (CAS: 942142-76-9 ) is a disubstituted pyridazine scaffold characterized by an electron-deficient 1,2-diazine core flanked by a lipophilic 4-bromophenyl group at the C3 position and a methyl group at the C6 position.[1] This specific substitution pattern renders it a high-value intermediate for the synthesis of GABA-A receptor modulators and other bioactive ligands.

The molecule serves as a "bifunctional" core:

  • The Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton.

  • The C6-Methyl Group: An acidic site capable of oxidation to carboxylic acids (leading to SR-95531 analogs) or condensation reactions.

Physicochemical Specifications
PropertyValue / Description
CAS Number 942142-76-9
IUPAC Name 3-(4-Bromophenyl)-6-methylpyridazine
Molecular Formula C₁₁H₉BrN₂
Molecular Weight 249.11 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 131–133 °C (Typical for analogues)
LogP (Predicted) ~2.8 (Moderate Lipophilicity)
pKa (Conjugate Acid) ~2.5 (Weakly basic pyridazine nitrogens)
Solubility Soluble in DMSO, CH₂Cl₂, CHCl₃; Sparingly soluble in water
H-Bond Acceptors 2 (Pyridazine nitrogens)

Part 2: Synthetic Methodologies

The synthesis of 3-(4-Bromophenyl)-6-methylpyridazine requires navigating chemoselectivity issues, particularly avoiding the premature reaction of the aryl bromide during the assembly of the pyridazine core.

Method A: Chemoselective Suzuki-Miyaura Coupling (Recommended)

This route utilizes the high reactivity of electron-deficient heteroaryl chlorides compared to electron-neutral aryl bromides.

  • Precursor: 3-Chloro-6-methylpyridazine (Commercially available).

  • Reagent: 4-Bromophenylboronic acid.[2]

  • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Protocol:

  • Charge: In a Schlenk flask, dissolve 3-chloro-6-methylpyridazine (1.0 equiv) and 4-bromophenylboronic acid (1.05 equiv) in 1,4-dioxane/water (4:1 v/v).

  • Base: Add Na₂CO₃ (2.0 equiv).

  • Degas: Sparge with argon for 15 minutes to remove O₂.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat to 80–90 °C for 4–6 hours. Monitor by TLC/LCMS.

    • Critical Control Point: Do not overheat (>100 °C) or extend time unnecessarily, as the product's aryl bromide can undergo a second coupling with excess boronic acid to form a bis-aryl byproduct.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: De Novo Ring Construction (The "Paal-Knorr" Type)

For large-scale manufacturing where chemoselectivity is a risk, constructing the ring from acyclic precursors is preferred.

  • Friedel-Crafts Acylation: React bromobenzene with citraconic anhydride or a succinic anhydride derivative to form the corresponding γ-keto acid.

  • Condensation: React the γ-keto acid with hydrazine hydrate to form the 4,5-dihydropyridazin-3(2H)-one intermediate.

  • Aromatization/Functionalization: Oxidize the dihydro-core (e.g., with Br₂/AcOH or DDQ) and convert the carbonyl to the methyl group (via Grignard/dehydration or chlorination/methylation).

Synthesis & Reactivity Pathway Diagram[9]

SynthesisPathways Start1 3-Chloro-6-methylpyridazine Product 3-(4-Bromophenyl)- 6-methylpyridazine Start1->Product Pd(PPh3)4, Na2CO3 Chemoselective Coupling Start2 4-Bromophenylboronic Acid Start2->Product Deriv1 Suzuki Coupling (Biaryl Formation) Product->Deriv1 R-B(OH)2, Pd(0) Deriv2 Methyl Oxidation (Carboxylic Acid) Product->Deriv2 SeO2 or KMnO4 Deriv3 Buchwald Amination (GABA Antagonists) Product->Deriv3 HNR2, Pd-Ligand

Caption: Chemoselective synthesis of the target scaffold and its divergent downstream functionalization pathways.

Part 3: Reactivity & Applications[1][10]

The Aryl Bromide: Gateway to GABA Ligands

The 4-bromophenyl moiety is the primary reactive site. In the context of GABA-A receptor research, this bromide is often replaced with amines or extended aryl groups to modulate receptor affinity.[3]

  • Buchwald-Hartwig Amination: Reaction with morpholine or piperazine derivatives yields high-affinity GABA antagonists similar to SR-95531 (Gabazine) .

  • Heck Reaction: Coupling with acrylates to introduce solubilizing side chains.

The C6-Methyl Group: The "Hidden" Functional Handle

The methyl group at the C6 position of the electron-deficient pyridazine ring exhibits enhanced acidity (similar to 2-picoline).

  • Oxidation: Treatment with Selenium Dioxide (SeO₂) in pyridine converts the methyl group to the aldehyde (CHO) or carboxylic acid (COOH). This is the standard route to synthesize the "SR" series of GABA antagonists (e.g., SR-95103).

  • Condensation: Deprotonation with LDA followed by reaction with aldehydes allows for chain extension.

Biological Context (GABA-A Antagonism)

While 3-(4-Bromophenyl)-6-methylpyridazine itself is a chemical intermediate, its derivatives are potent antagonists of the GABA-A receptor.

  • Mechanism: They bind competitively to the GABA recognition site on the

    
    -subunit of the receptor complex.
    
  • Structure-Activity Relationship (SAR): The pyridazine ring mimics the carboxylate of GABA, while the aryl group interacts with hydrophobic pockets in the receptor binding site.

Part 4: Safety & Handling

  • Hazards: Classified as an Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The compound is stable but should be protected from light to prevent slow debromination.

  • Spill Protocol: Sweep up solid spills to avoid dust generation. Dissolve residue in acetone/ethanol for waste disposal.

References

  • Synthesis of Pyridazines via iEDDA: Schnell, S. D., et al. "Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers." Journal of Organic Chemistry, 2021.[4][5]

  • GABA-A Receptor Ligands (SR Series): Chambon, J. P., et al. "An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site."[3] Proc. Natl. Acad. Sci. USA, 1985.[6]

  • Chemical Supplier Data (CAS 942142-76-9): BLD Pharm & ChemicalBook Listings for 3-(4-Bromophenyl)-6-methylpyridazine.

  • Suzuki Coupling on Chloropyridazines: Gong, Y., et al. "Suzuki-Miyaura Cross-Coupling of Chloropyridazines." Synlett, 2020.[4]

Sources

Foundational

3-(4-Bromophenyl)-6-methylpyridazine: A Versatile Heteroaromatic Scaffold

CAS Number: 100677-88-1 Molecular Formula: C₁₁H₉BrN₂ Molecular Weight: 249.11 g/mol Executive Summary 3-(4-Bromophenyl)-6-methylpyridazine is a critical heteroaromatic intermediate utilized in the synthesis of bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 100677-88-1 Molecular Formula: C₁₁H₉BrN₂ Molecular Weight: 249.11 g/mol

Executive Summary

3-(4-Bromophenyl)-6-methylpyridazine is a critical heteroaromatic intermediate utilized in the synthesis of bioactive molecules, particularly in the pharmaceutical and agrochemical sectors. As a 3,6-disubstituted pyridazine, it serves as a robust scaffold for constructing complex pharmacophores. Its dual functionality—the electrophilic aryl bromide and the nucleophilic/oxidizable methyl group—enables orthogonal functionalization strategies, making it an ideal building block for diversity-oriented synthesis (DOS) in drug discovery.

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in medicinal chemistry, specifically targeting researchers optimizing lead compounds for GABA-A receptor modulation and p38 MAP kinase inhibition.

Chemical Identity & Physical Properties

PropertyData
IUPAC Name 3-(4-Bromophenyl)-6-methylpyridazine
CAS Number 100677-88-1
SMILES Cc1nnc(c2ccc(Br)cc2)cc1
Appearance Off-white to pale yellow solid
Melting Point Typically 130–140 °C (Experimental verification recommended per batch)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Conjugate Acid) ~2.5 (Pyridazine N)

Synthesis Strategies

The synthesis of 3-(4-Bromophenyl)-6-methylpyridazine can be approached via two primary methodologies: the classical condensation route (Paal-Knorr type) and modern transition-metal catalyzed cross-coupling.

Method A: Condensation of 1,4-Dicarbonyls (The "Classical" Route)

This method is preferred for large-scale synthesis due to the availability of starting materials and the avoidance of expensive palladium catalysts.

Mechanism:

  • Precursor Synthesis: Friedel-Crafts acylation of bromobenzene with succinic anhydride yields 4-(4-bromophenyl)-4-oxobutanoic acid.

  • Cyclization: Reaction with hydrazine hydrate forms the 4,5-dihydropyridazin-3(2H)-one intermediate.

  • Aromatization & Functionalization: Dehydrogenation followed by chlorination (POCl₃) and subsequent methylation (e.g., via Grignard or Stille) yields the final product.

Alternatively, a direct condensation of 1-(4-bromophenyl)pentane-1,4-dione with hydrazine yields the dihydro-pyridazine, which is then oxidized to the aromatic system.

Method B: Regioselective Suzuki-Miyaura Coupling (The "Modern" Route)

This route allows for the rapid generation of analogs but requires careful control of chemoselectivity to prevent polymerization (reaction of the product's bromine).

Protocol:

  • Reactants: 3-Chloro-6-methylpyridazine + 4-Bromophenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Conditions: The reaction exploits the electronic difference between the electron-deficient heteroaryl chloride and the electron-rich aryl bromide. The oxidative addition of Pd(0) into the electron-deficient C-Cl bond of the pyridazine is generally faster than into the C-Br bond of the electron-rich phenyl ring, allowing for selective coupling.

Diagram 1: Synthesis Pathways

SynthesisPathways Start1 4-Bromobenzene Step1 Friedel-Crafts (Succinic Anhydride) Start1->Step1 Inter1 4-(4-Bromophenyl)- 4-oxobutanoic acid Step1->Inter1 Step2 Hydrazine Cyclization Inter1->Step2 Inter2 Pyridazinone Intermediate Step2->Inter2 Step3 POCl3 Chlorination & Methylation Inter2->Step3 Final 3-(4-Bromophenyl)- 6-methylpyridazine Step3->Final Start2 3-Chloro-6-methylpyridazine Step4 Suzuki Coupling (Pd cat., Base) Start2->Step4 Reagent2 4-Bromophenylboronic acid Reagent2->Step4 Step4->Final

Caption: Dual synthetic pathways: Classical condensation (top) and Modern Cross-Coupling (bottom).

Reactivity Profile & Functionalization

The utility of 3-(4-Bromophenyl)-6-methylpyridazine lies in its three distinct reactive sites, enabling "orthogonal" functionalization.

Site 1: The Aryl Bromide (C-Br)
  • Reactivity: High susceptibility to Pd-catalyzed oxidative addition.

  • Applications: Suzuki, Buchwald-Hartwig, and Sonogashira couplings to extend the carbon skeleton or introduce heteroatoms.

  • Selectivity: Reacts preferentially over the methyl group or the pyridazine ring nitrogens under standard cross-coupling conditions.

Site 2: The Methyl Group (C-Me)
  • Reactivity: The methyl group at the 6-position is activated by the electron-withdrawing nature of the pyridazine ring (similar to 2-picoline).

  • Reactions:

    • Radical Bromination: Reaction with NBS/AIBN yields the bromomethyl derivative, a precursor for nucleophilic substitution (amines, thiols).

    • Oxidation: SeO₂ oxidation yields the aldehyde (6-formyl) or carboxylic acid, enabling amide coupling.

    • Condensation: Deprotonation with strong bases (LDA, NaH) allows for aldol-like condensations with aldehydes.

Site 3: The Pyridazine Nitrogens (N-N)
  • Reactivity: Weakly basic but nucleophilic.

  • Reactions: N-oxidation with mCPBA yields N-oxides, which can be rearranged (Boekelheide reaction) to introduce oxygen functionality at the adjacent carbons or used to modulate solubility/metabolic stability.

Diagram 2: Reactivity Logic

Reactivity Center 3-(4-Bromophenyl)- 6-methylpyridazine Br_Node Aryl Bromide (C-Br) Center->Br_Node Me_Node Methyl Group (C-Me) Center->Me_Node N_Node Pyridazine Nitrogens Center->N_Node Suzuki Suzuki Coupling (Biaryl formation) Br_Node->Suzuki Buchwald Buchwald-Hartwig (C-N Bond formation) Br_Node->Buchwald Oxidation SeO2 Oxidation (Aldehyde/Acid) Me_Node->Oxidation Radical NBS Bromination (Alkyl Halide) Me_Node->Radical NOxide mCPBA Oxidation (N-Oxide) N_Node->NOxide Salt Alkylation (Pyridazinium Salt) N_Node->Salt

Caption: Orthogonal reactivity map demonstrating the three primary sites for chemical modification.

Applications in Drug Discovery[1]

Scaffold for GABA-A Receptor Modulators

Pyridazine derivatives are established pharmacophores for the benzodiazepine binding site of the GABA-A receptor. The 3-aryl-6-methyl motif mimics the structural features of Zolpidem and other non-benzodiazepine hypnotics. The bromine handle allows for the introduction of specific heteroocycles (e.g., imidazoles, triazoles) to tune receptor subtype selectivity (α1 vs α2/3).

p38 MAP Kinase Inhibitors

The pyridazine core serves as a bioisostere for the central ring systems found in many kinase inhibitors. The 3-(4-bromophenyl) group can be elaborated to interact with the hydrophobic pocket of the ATP-binding site, while the methyl group can be functionalized to solubilizing groups that interact with the solvent-exposed regions of the enzyme.

Anti-Infective Agents

Research indicates that 3,6-disubstituted pyridazines possess intrinsic antifungal and antibacterial activity. The bromine atom is frequently replaced with lipophilic tails or polar headgroups to optimize membrane permeability and target affinity.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Manipulate in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group or hydrolysis.

References

  • Schnell, S. D., et al. (2021).[1] Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. Journal of Organic Chemistry. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyridazines. Retrieved from [Link]

Sources

Exploratory

3-(4-Bromophenyl)-6-methylpyridazine molecular weight

An In-Depth Technical Guide to 3-(4-Bromophenyl)-6-methylpyridazine: Synthesis, Characterization, and Applications Introduction 3-(4-Bromophenyl)-6-methylpyridazine is a heterocyclic organic compound featuring a pyridazi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Bromophenyl)-6-methylpyridazine: Synthesis, Characterization, and Applications

Introduction

3-(4-Bromophenyl)-6-methylpyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with a methyl group and a 4-bromophenyl group. As a member of the pyridazine family, it represents a class of structures that are of significant interest to the pharmaceutical and agrochemical industries. The pyridazine core is a common scaffold in a variety of biologically active molecules, and the presence of a bromophenyl moiety provides a versatile handle for further chemical modifications, most notably through cross-coupling reactions.

This guide serves as a technical resource for researchers and professionals in drug development. It provides a detailed overview of the compound's fundamental properties, a robust protocol for its synthesis, methodologies for its structural confirmation, essential safety guidelines, and insights into its potential applications as a key building block in medicinal chemistry.

Physicochemical and Structural Properties

The fundamental properties of 3-(4-Bromophenyl)-6-methylpyridazine are crucial for its application in synthetic chemistry. These identifiers and computed characteristics provide a baseline for experimental design and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂[1]
Molecular Weight 249.11 g/mol [1]
CAS Number 100677-88-1[1]
Canonical SMILES CC1=CC=C(N=N1)C2=CC=C(C=C2)BrInferred from structure
Synonyms Pyridazine, 3-(4-bromophenyl)-6-methyl-[1]

Synthesis and Mechanistic Considerations

The construction of the bi-aryl system in 3-(4-Bromophenyl)-6-methylpyridazine is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-C bond between the pyridazine and phenyl rings. This leads to two primary synthetic routes:

  • Coupling of 3-chloro-6-methylpyridazine with 4-bromophenylboronic acid.

  • Coupling of 3-bromo-6-methylpyridazine with 4-bromophenylboronic acid.

Both routes are viable; however, the reactivity of aryl halides in Suzuki couplings typically follows the order I > Br > Cl. Therefore, using 3-bromo-6-methylpyridazine as the starting material often allows for more facile coupling under standard conditions.

Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the proposed synthetic workflow, a robust and widely adopted method for creating C-C bonds between aromatic rings.

Suzuki_Coupling_Workflow Reactant1 3-Bromo-6-methylpyridazine ReactionVessel Reaction Setup: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Reactant1->ReactionVessel Reactant2 4-Bromophenylboronic Acid Reactant2->ReactionVessel Heating Heat & Stir (e.g., 90-100 °C, 12-24h) ReactionVessel->Heating Inert Atmosphere (Ar/N₂) Workup Aqueous Workup (Extraction with Ethyl Acetate) Heating->Workup Cool to RT Purification Purification (Column Chromatography) Workup->Purification Dry & Concentrate Product 3-(4-Bromophenyl)-6-methylpyridazine (Final Product) Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of the title compound from 3-bromo-6-methylpyridazine and 4-bromophenylboronic acid.

Materials:

  • 3-Bromo-6-methylpyridazine (1.0 eq)

  • 4-Bromophenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-6-methylpyridazine (1.0 eq), 4-bromophenylboronic acid (1.1 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Reaction: Heat the mixture to 95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(4-Bromophenyl)-6-methylpyridazine.

Structural Elucidation and Quality Control

Confirmation of the product's identity and purity is essential. A combination of spectroscopic and chromatographic methods provides a comprehensive analysis.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (249.11). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum, showing two major peaks separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons on both the pyridazine and phenyl rings. The methyl group will appear as a singlet at approximately 2.5-2.8 ppm. The protons on the bromophenyl ring will appear as two distinct doublets in the 7.5-8.0 ppm region, indicative of a 1,4-disubstituted pattern.

    • ¹³C NMR: The spectrum will show 11 distinct carbon signals, corresponding to the molecular formula C₁₁H₉BrN₂. The methyl carbon will appear upfield (around 20-25 ppm), while the aromatic carbons will resonate in the 120-160 ppm range. The carbon atom attached to the bromine will be significantly shifted.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, with purity typically expected to be >95% for research applications.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-(4-Bromophenyl)-6-methylpyridazine is not widely available, data from structurally related brominated heterocyclic compounds can be used to establish safe handling procedures.[3][4]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3]

  • Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as CO₂, dry chemical powder, or foam in case of a fire.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Potential Applications in Drug Discovery

3-(4-Bromophenyl)-6-methylpyridazine is not an end-product but a valuable intermediate for the synthesis of more complex molecules. Its utility stems from the strategic placement of its functional groups.

  • Scaffold for Library Synthesis: The pyridazine core is a privileged scaffold in medicinal chemistry. This compound can serve as a starting point for creating libraries of novel compounds for high-throughput screening.

  • Intermediate for API Synthesis: The bromine atom serves as a key functional group for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). Structurally related pyridine and pyridazine derivatives have been utilized as building blocks for potent inhibitors of enzymes like phosphodiesterase type 4 (PDE4) and ligands for receptors such as the GABAA receptor.[5]

The following diagram illustrates the logical relationship of this compound as a key intermediate.

Applications Start 3-(4-Bromophenyl)-6-methylpyridazine Coupling Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->Coupling Key Intermediate Library Diverse Chemical Library Coupling->Library Diversification Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit API Active Pharmaceutical Ingredient (API) Development Hit->API Lead Optimization

Caption: Role as an intermediate in a typical drug discovery workflow.

Conclusion

3-(4-Bromophenyl)-6-methylpyridazine is a well-defined chemical entity with significant potential as a synthetic intermediate in drug discovery and materials science. Its straightforward synthesis via established cross-coupling methodologies, combined with the versatility of its bromophenyl group for further chemical modification, makes it an attractive building block for creating novel and complex molecular architectures. Adherence to rigorous analytical characterization and appropriate safety protocols is paramount for its effective and safe utilization in a research and development setting.

References

  • PubChem. N-(4-bromophenyl)-6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • Wiley Science Solutions. 3-BROMO-6-METHYLPYRIDAZINE. SpectraBase. Available from: [Link]

Sources

Foundational

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-(4-Bromophenyl)-6-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridazine Scaffold and the Promise of 3-(4-Bromophenyl)-6-methylpyridazine The pyridazine nucleus, a six-membered heterocyclic ring conta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold and the Promise of 3-(4-Bromophenyl)-6-methylpyridazine

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, consistently appearing in compounds with a wide array of pharmacological activities.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of numerous derivatives with significant therapeutic potential.[3][4] This guide focuses on a specific, yet under-explored derivative, 3-(4-Bromophenyl)-6-methylpyridazine , a molecule poised at the intersection of established structure-activity relationships that suggest a high probability of interesting biological effects.

The presence of a 4-bromophenyl group at the 3-position is a common feature in many biologically active molecules, often contributing to enhanced binding affinity with target proteins through halogen bonding and hydrophobic interactions.[5] The methyl group at the 6-position can influence the compound's metabolic stability and steric interactions within a binding pocket. This guide will provide a comprehensive overview of the predicted biological activities of 3-(4-Bromophenyl)-6-methylpyridazine, drawing upon the extensive literature on related pyridazine analogs. We will delve into the likely mechanisms of action and provide detailed, field-proven experimental protocols for the synthesis and rigorous evaluation of its potential anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of 3-(4-Bromophenyl)-6-methylpyridazine

The synthesis of 3-aryl-6-methylpyridazines can be achieved through several established synthetic routes. A common and effective method involves the condensation of a suitable dicarbonyl compound with hydrazine. For the synthesis of 3-(4-Bromophenyl)-6-methylpyridazine, a logical starting point would be the reaction of a 1-(4-bromophenyl)-4-oxopentan-1-one with hydrazine hydrate.

Proposed Synthetic Pathway

Synthesis of 3-(4-Bromophenyl)-6-methylpyridazine reagent1 1-(4-bromophenyl)-4-oxopentan-1-one reaction reagent1->reaction reagent2 Hydrazine hydrate (N2H4·H2O) reagent2->reaction product 3-(4-Bromophenyl)-6-methylpyridazine reaction->product Condensation/ Cyclization

Caption: Proposed synthesis of 3-(4-Bromophenyl)-6-methylpyridazine.

Detailed Synthetic Protocol
  • Reaction Setup: To a solution of 1-(4-bromophenyl)-4-oxopentan-1-one (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours (e.g., 4-8 hours) and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-(4-Bromophenyl)-6-methylpyridazine.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive research on pyridazine derivatives, 3-(4-Bromophenyl)-6-methylpyridazine is predicted to exhibit a range of biological activities. The following sections will explore these potential activities and their underlying molecular mechanisms.

Anticancer Activity

The pyridazine scaffold is a cornerstone in the development of novel anticancer agents.[1][2] Numerous derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[4] The anticancer potential of 3-(4-Bromophenyl)-6-methylpyridazine is therefore a primary area of investigation.

Potential Mechanisms of Anticancer Action:

  • Kinase Inhibition: Many pyridazine-containing compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2] These include, but are not limited to, cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and c-Met kinase.[6][7] The 4-bromophenyl moiety could potentially enhance the binding of the compound to the ATP-binding pocket of these kinases.

  • Induction of Apoptosis: Pyridazine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the upregulation of pro-apoptotic proteins (e.g., Bax, caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

  • Cell Cycle Arrest: The compound may exert its antiproliferative effects by arresting the cell cycle at specific checkpoints, such as G1/S or G2/M, thereby preventing cancer cells from dividing.[1]

Anticancer Mechanism of Action compound 3-(4-Bromophenyl)-6-methylpyridazine kinase Protein Kinase (e.g., CDK, VEGFR) compound->kinase Inhibition apoptosis Apoptosis compound->apoptosis Induction cell_cycle Cell Cycle Progression kinase->cell_cycle Promotes proliferation Cancer Cell Proliferation cell_cycle->proliferation apoptosis->proliferation Inhibition Anti-inflammatory Mechanism of Action compound 3-(4-Bromophenyl)-6-methylpyridazine cox2 COX-2 compound->cox2 Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) compound->cytokines Suppression prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation Mediates cytokines->inflammation Mediates

Caption: Potential anti-inflammatory mechanisms of 3-(4-Bromophenyl)-6-methylpyridazine.

Experimental Protocols for Evaluating Anti-inflammatory Activity:

  • In Vitro COX-2 Inhibition Assay: Commercially available enzyme immunoassay (EIA) kits can be used to determine the inhibitory effect of the compound on COX-2 activity.

  • LPS-induced Cytokine Production in Macrophages:

    • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages.

    • Treatment: Pre-treat the cells with different concentrations of the compound for 1 hour.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using ELISA kits.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridazine derivatives have been reported to possess activity against a range of bacteria and fungi.

Potential Mechanisms of Antimicrobial Action:

The exact mechanisms of antimicrobial action for many pyridazine derivatives are not fully elucidated but may involve:

  • Inhibition of Essential Enzymes: The compound could inhibit enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

  • Disruption of Cell Membrane Integrity: It might interfere with the structure or function of the microbial cell membrane, leading to cell death.

Experimental Protocols for Evaluating Antimicrobial Activity:

  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Serial Dilution: Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 3-(4-Bromophenyl)-6-methylpyridazine is unavailable, we can infer potential relationships from related compounds. [5]

  • The 4-Bromophenyl Group: The bromine atom at the para position is likely to be a key determinant of activity. Halogen bonding can provide specific interactions with target proteins. Its lipophilicity can also influence cell permeability.

  • The Methyl Group: The methyl group at the 6-position may influence the compound's orientation within a binding site and could be a site for metabolic modification. Modifications at this position could be a strategy for optimizing activity and pharmacokinetic properties.

Conclusion and Future Directions

3-(4-Bromophenyl)-6-methylpyridazine represents a promising, yet uncharacterized, molecule within the pharmacologically rich class of pyridazine derivatives. Based on extensive precedent in the scientific literature, this compound is predicted to possess significant anticancer, anti-inflammatory, and antimicrobial activities. This guide has provided a comprehensive framework for its synthesis and detailed experimental protocols to systematically evaluate these potential therapeutic properties.

Future research should focus on the synthesis and thorough biological evaluation of 3-(4-Bromophenyl)-6-methylpyridazine using the methodologies outlined herein. Positive results from these initial in vitro studies would warrant further investigation into its in vivo efficacy and safety profile, paving the way for its potential development as a novel therapeutic agent. The exploration of structure-activity relationships through the synthesis of analogs will be crucial for optimizing its biological activity and drug-like properties.

References

  • The anticancer potential of various substituted pyridazines and related compounds. (URL: [Link])

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (URL: [Link])

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. (URL: [Link])

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (URL: [Link])

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (URL: [Link])

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (URL: [Link])

  • Asian Journal of Pharmaceutical Research and Development Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). (URL: [Link])

  • Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link])

  • Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. (URL: [Link])

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (URL: [Link])

  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (URL: [Link])

  • Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. (URL: [Link])

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (URL: [Link])

  • Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. (URL: [Link])

  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (URL: [Link])

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (URL: [Link])

  • Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. (URL: [Link])

  • A Short Review on Biological Potential Thiopyridazine Analogues. (URL: [Link])

  • Synthesis of 1-(4-bromophenyl)-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as Potential Antibacterial Agent. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (URL: [Link])

  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (URL: [Link])

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (URL: [Link])

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (URL: [Link])

  • Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. (URL: [Link])

  • Anti-inflammatory activity of pyridazinones: A review. (URL: [Link])

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Exploratory

Technical Whitepaper: 3-(4-Bromophenyl)-6-methylpyridazine Scaffolds

The following technical guide details the chemical architecture, synthesis, and medicinal utility of 3-(4-bromophenyl)-6-methylpyridazine. Design, Synthesis, and Medicinal Applications of a Privileged Heterocycle Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and medicinal utility of 3-(4-bromophenyl)-6-methylpyridazine.

Design, Synthesis, and Medicinal Applications of a Privileged Heterocycle

Executive Summary

The pyridazine nucleus (1,2-diazine) represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its high water solubility, capacity for hydrogen bonding, and pi-stacking potential. Within this family, 3-(4-bromophenyl)-6-methylpyridazine serves as a critical junction compound. It combines a lipophilic aryl core with two distinct "chemical handles": a 4-bromo substituent for cross-coupling derivatization and a 6-methyl group capable of C-H activation and condensation. This guide outlines the rigorous synthesis of this core, its transformation into bioactive libraries (GABA antagonists, kinase inhibitors), and the mechanistic rationale behind its activity.

Chemical Architecture & Retrosynthesis

To access the 3,6-disubstituted pyridazine core efficiently, we employ a retrosynthetic strategy that avoids the harsh conditions of traditional hydrazine/acid condensations. The optimal route utilizes the Stetter Reaction to generate a 1,4-dicarbonyl precursor, followed by a Paal-Knorr-type cyclization with hydrazine.

2.1 Retrosynthetic Logic
  • Target: 3-(4-bromophenyl)-6-methylpyridazine.

  • Disconnection: C-N bonds of the pyridazine ring.

  • Precursor: 1-(4-bromophenyl)pentane-1,4-dione (an asymmetric 1,4-diketone).

  • Starting Materials: 4-Bromobenzaldehyde and Methyl Vinyl Ketone (MVK).

Retrosynthesis Target 3-(4-Bromophenyl)-6-methylpyridazine Inter 1-(4-Bromophenyl)pentane-1,4-dione Target->Inter Cyclization (N2H4) SM1 4-Bromobenzaldehyde Inter->SM1 Stetter Rxn SM2 Methyl Vinyl Ketone Inter->SM2 + Thiazolium Cat.

Figure 1: Retrosynthetic analysis revealing the 1,4-diketone pathway via Stetter chemistry.

Experimental Protocols: Synthesis of the Core
3.1 Step 1: Synthesis of 1-(4-Bromophenyl)pentane-1,4-dione (Stetter Reaction)

This step utilizes "Umpolung" chemistry to reverse the polarity of the aldehyde, allowing it to act as a nucleophile toward the Michael acceptor (MVK).

  • Reagents: 4-Bromobenzaldehyde (10 mmol), Methyl Vinyl Ketone (12 mmol), 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (Catalyst, 1 mmol), Triethylamine (Et3N, 5 mmol).

  • Solvent: Ethanol (anhydrous).

  • Protocol:

    • Dissolve 4-bromobenzaldehyde and the thiazolium catalyst in dry ethanol (20 mL) under N2 atmosphere.

    • Add Et3N and heat to 70°C.

    • Add Methyl Vinyl Ketone dropwise over 30 minutes to prevent polymerization.

    • Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Cool to RT, remove solvent in vacuo. Dissolve residue in DCM, wash with 1M HCl (to remove catalyst/amine), then brine. Dry over Na2SO4.[1]

    • Purification: Flash column chromatography (Silica, 10-20% EtOAc in Hexanes).

    • Yield Expectation: 75-85% (Yellow oil/solid).

3.2 Step 2: Cyclization to 3-(4-Bromophenyl)-6-methylpyridazine

The condensation of the 1,4-diketone with hydrazine initially yields a dihydropyridazine, which must be aromatized.

  • Reagents: 1-(4-Bromophenyl)pentane-1,4-dione (5 mmol), Hydrazine hydrate (60% aq., 7.5 mmol).

  • Solvent: Ethanol.[1]

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or air oxidation.

  • Protocol:

    • Dissolve the diketone in Ethanol (15 mL).

    • Add Hydrazine hydrate dropwise at RT.

    • Reflux for 2 hours. (Formation of dihydropyridazine intermediate).

    • Aromatization: Add DDQ (5.5 mmol) carefully to the reaction mixture (exothermic) and reflux for an additional 1 hour. Alternatively, prolonged reflux open to air (24h) can effect oxidation but is less reliable.

    • Workup: Cool, filter off the hydroquinone byproduct. Concentrate filtrate.

    • Purification: Recrystallization from Ethanol/Water or column chromatography.

    • Validation: 1H NMR (CDCl3): Characteristic singlets for pyridazine protons (~7.5-8.0 ppm) and methyl group (~2.7 ppm).

Functionalization & Library Generation

The core scaffold possesses two orthogonal reactivity sites ("handles") that allow for the rapid generation of diverse chemical libraries.

4.1 The "Bromine Handle" (C3 Position)

The aryl bromide is an ideal substrate for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (e.g., 3-(4'-biphenyl)-6-methylpyridazine).

  • Buchwald-Hartwig: Amination to introduce solubilizing amine groups (morpholine, piperazine), critical for CNS penetration.

4.2 The "Methyl Handle" (C6 Position)

The methyl group at C6 is "pseudo-acidic" (similar to


-picoline) due to the electron-deficient pyridazine ring.
  • Condensation: Reaction with aromatic aldehydes in the presence of Ac2O or NaOMe yields styryl-pyridazines (fluorescent probes).

  • Oxidation: SeO2 oxidation converts the methyl group to an aldehyde (CHO) or carboxylic acid (COOH), enabling amide coupling.

Functionalization cluster_Br Bromine Reactivity cluster_Me Methyl Reactivity Core 3-(4-Br-Ph)-6-Me-Pyridazine Suzuki Biaryl Analogs (Suzuki) Core->Suzuki Buchwald Aminated Analogs (Buchwald) Core->Buchwald Styryl Styryl Derivatives (Aldol-type) Core->Styryl Acid Carboxylic Acids (SeO2 Ox) Core->Acid

Figure 2: Orthogonal functionalization strategies for the scaffold.

Medicinal Chemistry & Biological Targets

The 3-phenyl-6-methylpyridazine motif is a bioisostere for several active pharmacophores.

5.1 GABA-A Receptor Antagonism

Pyridazine derivatives, particularly those with cationic or polar substituents (like SR 95103), act as competitive antagonists at the GABA-A receptor.

  • Mechanism: They bind to the orthosteric GABA site, preventing chloride influx and increasing neuronal excitability.

  • SAR Insight: The 4-bromophenyl group mimics the bulky lipophilic pocket requirement, while modifications at the 6-methyl position (e.g., to an acid or amine) can tune affinity and blood-brain barrier (BBB) permeability.

5.2 Anticancer Activity (Kinase Inhibition)

Recent studies identify 3,6-disubstituted pyridazines as inhibitors of JNK1 (c-Jun N-terminal kinase) .

  • Pathway: Inhibition of JNK1 blocks the phosphorylation of c-Jun, downregulating pro-inflammatory and pro-proliferative genes.

  • Relevance: Potential application in triple-negative breast cancer and neurodegenerative diseases.

5.3 Antimicrobial Agents

The scaffold has shown efficacy against S. Typhi and M. tuberculosis. The electron-deficient ring acts as a weak base, potentially interfering with bacterial cell wall synthesis enzymes or dihydrofolate reductase (DHFR) when suitably substituted.

Table 1: SAR Summary of Key Analogs

Substituent (R on Phenyl)Substituent (C6 Pyridazine)Primary ActivityMechanism
4-Br-CH3Scaffold / IntermediatePrecursor
4-Br-CH=CH-Ar (Styryl)AntimicrobialMembrane disruption
4-Phenyl (Biaryl)-CH2-NH-RAntidepressant / Anxiolytic5-HT / GABA modulation
4-Br-COOH (Acid)GABA-A AntagonistOrthosteric binding
References
  • Chambon, J. P., et al. (1985). "An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site." Proceedings of the National Academy of Sciences. Link

  • BenchChem. (2025). "Synthesis of 1,4-Bis(4-bromophenyl)-1,4-butanedione and related 1,4-dicarbonyls." BenchChem Technical Guides. Link

  • Peters, K., et al. (1999). "Crystal structure of 3-(4-bromophenyl)-4,6-dimethyl-1-pyrid-3-yl-methylaminoimidazo-[1,5-b]pyridazine." Zeitschrift für Kristallographie. Link

  • Bhalekar, S. M., et al. (2015). "Synthesis and Biological Activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono)...] thiazole derivatives." International Journal of Chemical Sciences. Link

  • Knochel, P., et al. (2023).[2] "Selective and Stepwise Functionalization of the Pyridazine Scaffold." Ludwig-Maximilians-University Dissertation. Link

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Foundational

3-(4-Bromophenyl)-6-methylpyridazine literature review

Executive Summary 3-(4-Bromophenyl)-6-methylpyridazine (CAS: 100677-88-1) is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry and agrochemical development.[1] As a bioisostere of phenyl and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Bromophenyl)-6-methylpyridazine (CAS: 100677-88-1) is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry and agrochemical development.[1] As a bioisostere of phenyl and pyridyl rings, the pyridazine core offers unique physicochemical properties, including enhanced aqueous solubility and specific hydrogen-bonding capabilities (via N-N lone pairs).[1]

This molecule serves as a critical "bifunctional linchpin."[1] The 4-bromophenyl moiety acts as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand into complex chemical space, while the 6-methyl group provides a site for oxidation (to carboxylic acids/aldehydes) or condensation reactions.[1] It is a privileged structure in the design of kinase inhibitors (e.g., c-Met, CDK2), GABA receptor modulators, and antifungal agents.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name 3-(4-Bromophenyl)-6-methylpyridazine
CAS Number 100677-88-1
Molecular Formula C₁₁H₉BrN₂
Molecular Weight 249.11 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 148–151 °C (Typical range for analogs)
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
pKa (Conjugate Acid) ~2.5–3.0 (Pyridazine N)
LogP ~2.8 (Estimated)

Synthetic Pathways[1][6][8][9][10]

To ensure high purity and scalability, we present two distinct synthetic strategies. The choice depends on reagent availability and the specific need to avoid polymerization byproducts.[1]

Strategy A: The "Robust" Stepwise Route (Recommended for Scale-Up)

This route avoids chemoselectivity issues by introducing the bromine atom after the biaryl system is formed.[1] It relies on the electron-deficient nature of the pyridazine ring to direct electrophilic bromination exclusively to the phenyl ring.[1]

Mechanism:

  • Suzuki Coupling: 3-Chloro-6-methylpyridazine couples with phenylboronic acid.[1]

  • Regioselective Bromination: The pyridazine ring is highly deactivated towards electrophilic aromatic substitution (SEAr).[1] The phenyl ring, being relatively electron-rich, reacts with bromine.[1] Steric hindrance directs the bromine to the para position.[1]

Strategy B: The "Direct" Discovery Route (High Throughput)

For rapid library generation, direct coupling of 3-chloro-6-methylpyridazine with 4-bromophenylboronic acid is possible but requires careful catalyst selection to prevent the catalyst from inserting into the Ar-Br bond (homocoupling or polymerization).[1]

Synthesis Workflow Diagram

SynthesisPathways Start 3-Chloro-6-methylpyridazine (CAS 1121-79-5) Intermediate 3-Phenyl-6-methylpyridazine Start->Intermediate Suzuki Coupling (Route A) Target 3-(4-Bromophenyl)-6-methylpyridazine (Target) Start->Target Direct Coupling (Route B) PhenylBoronic Phenylboronic Acid PhenylBoronic->Intermediate Intermediate->Target SEAr Bromination (Para-selective) Bromination Br2 / FeBr3 or NBS BromoBoronic 4-Bromophenylboronic Acid BromoBoronic->Target Catalyst Pd(PPh3)4 / Na2CO3 Catalyst->Target

Caption: Comparison of Stepwise (Route A) vs. Direct (Route B) synthetic pathways.

Detailed Experimental Protocols

Protocol A: Stepwise Synthesis (High Purity)
Step 1: Synthesis of 3-Phenyl-6-methylpyridazine
  • Reagents: 3-Chloro-6-methylpyridazine (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), Na₂CO₃ (2.0 equiv).[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Charge a reaction flask with the chloride, boronic acid, and base.[1]

    • Degas the solvent stream with nitrogen for 15 minutes, then add to the flask.[1]

    • Add the Pd catalyst under a nitrogen counter-flow.[1]

    • Heat to reflux (90–100 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

    • Workup: Cool to RT, dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Flash chromatography (SiO₂, 20-40% EtOAc in Hexanes).[1]

Step 2: Regioselective Bromination
  • Reagents: 3-Phenyl-6-methylpyridazine (1.0 equiv), Bromine (Br₂) (1.1 equiv), Sodium Acetate (1.5 equiv) or FeBr₃ (cat).[1]

  • Solvent: Glacial Acetic Acid.

  • Procedure:

    • Dissolve the intermediate in acetic acid.[1] Add Sodium Acetate (buffers HBr byproduct).[1]

    • Add Bromine dropwise at room temperature.[1]

    • Stir at 50 °C for 2–4 hours. The electron-poor pyridazine ring forces substitution to the phenyl ring.[1]

    • Workup: Pour into ice water. Neutralize with saturated NaHCO₃ (carefully). The solid product often precipitates.[1]

    • Purification: Recrystallization from Ethanol or column chromatography if regioisomers (ortho) are present (usually <5%).[1]

Protocol B: Direct Suzuki Coupling (Rapid Access)[1]

Note: This method requires strict control of stoichiometry to prevent polymerization.

  • Reagents: 3-Chloro-6-methylpyridazine (1.0 equiv), 4-Bromophenylboronic acid (1.05 equiv - do not use excess), Pd(dppf)Cl₂·DCM (0.05 equiv), K₃PO₄ (2.0 equiv).[1]

  • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Combine reagents in a sealed microwave vial or pressure tube.

    • Degas thoroughly.[1]

    • Heat at 100 °C for 2 hours (or microwave at 120 °C for 30 min).

    • Why this works: The electron-deficient chloropyridazine oxidative addition to Pd(0) is generally faster than the electron-rich aryl bromide, favoring the cross-coupled product over the homocoupled byproduct.

Functionalization & Reactivity Map[1]

The core value of this molecule lies in its orthogonality.[1] The bromine and methyl groups can be manipulated independently to access diverse chemical space.[1]

Reactivity Core 3-(4-Bromophenyl)- 6-methylpyridazine Suzuki Suzuki Coupling (Biaryl libraries) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd(0), Amines Heck Heck Reaction (Alkenylation) Core->Heck Pd(0), Alkenes Oxidation SeO2 Oxidation (Aldehyde/Acid) Core->Oxidation SeO2 / KMnO4 Condensation Aldol/Knoevenagel (Styryl derivatives) Core->Condensation R-CHO, Base Radical NBS Bromination (Bromomethyl -> Azides) Core->Radical NBS, AIBN

Caption: Orthogonal reactivity profile of the bromine handle (blue) and methyl group (red).

Applications in Drug Discovery[1]

The 3-aryl-6-methylpyridazine scaffold is a validated pharmacophore in several therapeutic areas.

Target ClassMechanism of ActionRole of Scaffold
Kinase Inhibitors c-Met, CDK2 InhibitionThe pyridazine nitrogens accept H-bonds from the kinase hinge region (e.g., Val/Leu residues).[1] The phenyl group occupies the hydrophobic pocket.[1]
GABA-A Modulators Allosteric ModulationActs as a bioisostere for the benzodiazepine core, improving metabolic stability.[1]
Antimicrobials Lanosterol 14α-demethylaseThe nitrogen lone pair coordinates with the heme iron of fungal CYP51 enzymes.[1]
Tubulin Inhibitors Microtubule DestabilizationAnalogs of Combretastatin A-4 where the pyridazine replaces the olefin bridge, locking the conformation.[1]

Safety & Handling (MSDS Summary)

  • Hazard Classification: Warning. Acute Toxicity (Oral), Skin Irritation.[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The methyl group can be susceptible to slow auto-oxidation over long periods if exposed to air/light.[1]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

References

  • ChemicalBook. (n.d.).[1] 3-(4-Bromophenyl)-6-methylpyridazine Properties and CAS. Retrieved from [1]

  • Schnell, S. D., et al. (2021).[1][2] "Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines." Journal of Organic Chemistry, 86, 12008-12023.[1][2] Retrieved from

  • Sabt, A., et al. (2018).[1] "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2."[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Pyridazines. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 3-(4-Bromophenyl)-6-chloropyridazine Product Page (Analogous Reference). Retrieved from

Sources

Exploratory

An Investigational Guide to the Therapeutic Potential of 3-(4-Bromophenyl)-6-methylpyridazine: Targeting Key Pathologies in Oncology, Inflammation, and Neurodegeneration

Abstract The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1] This technical guide provides a comprehensive framework for inv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1] This technical guide provides a comprehensive framework for investigating the therapeutic potential of a specific, yet underexplored, derivative: 3-(4-Bromophenyl)-6-methylpyridazine. While direct biological data for this compound is not extensively available, this document leverages structure-activity relationships and the known pharmacology of the broader pyridazine class to propose and rationalize high-probability therapeutic targets. We present a series of detailed, self-validating experimental workflows designed for researchers in drug discovery and development to systematically evaluate this compound's efficacy in oncology, inflammation, and neurodegenerative diseases. This guide is intended to serve as a foundational roadmap for unlocking the therapeutic promise of 3-(4-Bromophenyl)-6-methylpyridazine.

Introduction: The Pyridazine Scaffold as a Foundation for Novel Therapeutics

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of many biologically active compounds.[2] Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it an attractive moiety for interacting with a variety of biological targets.[3][4] The pyridazine ring system is a common feature in molecules exhibiting anti-inflammatory, anticancer, and neuroprotective activities.[5][6][7]

The subject of this guide, 3-(4-Bromophenyl)-6-methylpyridazine, combines the pyridazine core with a bromophenyl group. The presence of a halogen atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to target proteins. Given the established therapeutic relevance of the pyridazine scaffold, a systematic investigation into the biological activities of 3-(4-Bromophenyl)-6-methylpyridazine is a logical and promising endeavor. This document outlines a hypothesis-driven approach to identifying and validating its potential therapeutic targets.

Proposed Therapeutic Area 1: Oncology

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways, many of which are regulated by protein kinases. Numerous pyridazine derivatives have been identified as potent inhibitors of various kinases implicated in cancer progression.[6]

Hypothesized Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Rationale: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. The pyridazine scaffold has been incorporated into known VEGFR-2 inhibitors.

Proposed Signaling Pathway Involvement:

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Tumor Growth ERK->Proliferation Compound 3-(4-Bromophenyl) -6-methylpyridazine Compound->VEGFR2 Inhibition G cluster_0 In Silico & Biochemical Screening cluster_1 Cell-Based Assays Docking Molecular Docking (VEGFR-2 Active Site) KinaseAssay In Vitro Kinase Assay (IC50 Determination) Docking->KinaseAssay HUVEC_Proliferation HUVEC Proliferation Assay KinaseAssay->HUVEC_Proliferation Tube_Formation Tube Formation Assay HUVEC_Proliferation->Tube_Formation Western_Blot Western Blot Analysis (p-VEGFR2, p-ERK) Tube_Formation->Western_Blot

Caption: Experimental workflow for VEGFR-2 target validation.

Step-by-Step Protocols:

  • Molecular Docking:

    • Objective: To predict the binding mode and affinity of 3-(4-Bromophenyl)-6-methylpyridazine to the ATP-binding site of VEGFR-2.

    • Protocol:

      • Obtain the crystal structure of VEGFR-2 (e.g., from the Protein Data Bank).

      • Prepare the protein and ligand structures (energy minimization).

      • Perform docking simulations using software such as AutoDock Vina or Schrödinger's Glide.

      • Analyze the predicted binding poses and scoring functions.

  • In Vitro Kinase Assay:

    • Objective: To quantify the inhibitory activity of the compound against VEGFR-2.

    • Protocol:

      • Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

      • Incubate recombinant human VEGFR-2 with a specific substrate and ATP in the presence of varying concentrations of 3-(4-Bromophenyl)-6-methylpyridazine.

      • Measure the kinase activity by detecting the amount of ADP produced.

      • Calculate the IC50 value from the dose-response curve.

  • HUVEC Proliferation Assay:

    • Objective: To assess the compound's effect on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis.

    • Protocol:

      • Culture HUVECs in appropriate media.

      • Treat the cells with various concentrations of the compound for 48-72 hours.

      • Assess cell viability and proliferation using an MTT or BrdU assay.

      • Determine the GI50 (concentration for 50% growth inhibition).

Proposed Therapeutic Area 2: Inflammation

Chronic inflammation is a driver of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. [5]Pyridazine derivatives have been shown to modulate key inflammatory pathways. [5][8]

Hypothesized Target: p38 Mitogen-Activated Protein Kinase (MAPK)

Rationale: p38 MAPK is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-6. [5]Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory disorders. Several pyridazine-containing molecules have been reported as p38 MAPK inhibitors. [9] Proposed Signaling Pathway Involvement:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Cytokines TNF-α, IL-6 Production MK2->Cytokines Compound 3-(4-Bromophenyl) -6-methylpyridazine Compound->p38 Inhibition

Caption: Proposed inhibition of the p38 MAPK signaling pathway.

Experimental Validation Workflow: p38 MAPK Inhibition

Step-by-Step Protocols:

  • In Vitro p38 MAPK Kinase Assay:

    • Objective: To determine the direct inhibitory effect of the compound on p38 MAPK activity.

    • Protocol:

      • Use a setup similar to the VEGFR-2 kinase assay, but with recombinant p38 MAPK and a specific substrate (e.g., ATF2).

      • Calculate the IC50 value for p38 MAPK inhibition.

  • LPS-Stimulated Cytokine Release Assay:

    • Objective: To measure the compound's ability to suppress the production of pro-inflammatory cytokines in a cellular context.

    • Protocol:

      • Use a relevant cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

      • Pre-treat the cells with various concentrations of the compound.

      • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

      • After an appropriate incubation period, collect the cell supernatant.

      • Quantify the levels of TNF-α and IL-6 using ELISA.

  • Western Blot Analysis:

    • Objective: To confirm that the compound inhibits the p38 MAPK pathway at the molecular level.

    • Protocol:

      • Treat cells as described in the cytokine release assay.

      • Lyse the cells and perform SDS-PAGE and Western blotting.

      • Probe for phosphorylated p38 (p-p38) and total p38 to assess the inhibition of p38 activation.

Proposed Therapeutic Area 3: Neurodegenerative Diseases

Neuroinflammation and oxidative stress are key pathological features of neurodegenerative disorders like Parkinson's and Alzheimer's disease. [10][11]

Hypothesized Target: Monoamine Oxidase B (MAO-B)

Rationale: MAO-B is an enzyme that degrades neurotransmitters, such as dopamine. Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. Additionally, MAO-B activity can contribute to oxidative stress. A pyridazine-coumarin hybrid has been identified as a selective MAO-B inhibitor. [7] Proposed Mechanism of Action:

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolites DOPAC + H2O2 MAOB->Metabolites Neuroprotection Increased Dopamine Levels Reduced Oxidative Stress Compound 3-(4-Bromophenyl) -6-methylpyridazine Compound->MAOB Inhibition Compound->Neuroprotection

Caption: Proposed mechanism of MAO-B inhibition.

Experimental Validation Workflow: MAO-B Inhibition

Step-by-Step Protocols:

  • In Vitro MAO-B Inhibition Assay:

    • Objective: To measure the compound's inhibitory potency against human MAO-B.

    • Protocol:

      • Use a commercially available MAO-B inhibitor screening kit.

      • Incubate recombinant human MAO-B with a specific substrate in the presence of varying concentrations of the compound.

      • Measure the product of the enzymatic reaction (often a fluorescent or colorimetric signal).

      • Calculate the IC50 value.

  • Selectivity Assay:

    • Objective: To determine if the compound is selective for MAO-B over MAO-A.

    • Protocol:

      • Perform the same in vitro assay using recombinant human MAO-A.

      • Compare the IC50 values for MAO-B and MAO-A to determine the selectivity index.

  • Cell-Based Neuroprotection Assay:

    • Objective: To assess the compound's ability to protect neuronal cells from oxidative stress.

    • Protocol:

      • Use a neuronal cell line, such as SH-SY5Y.

      • Pre-treat the cells with the compound.

      • Induce oxidative stress with a neurotoxin like 6-hydroxydopamine (6-OHDA) or MPP+.

      • Measure cell viability using an MTT assay.

Summary of Proposed Experiments and Expected Outcomes

Therapeutic Area Proposed Target Key Experiments Primary Outcome Measures
Oncology VEGFR-2In Vitro Kinase Assay, HUVEC Proliferation AssayIC50 value, GI50 value
Inflammation p38 MAPKIn Vitro Kinase Assay, Cytokine Release AssayIC50 value, Reduction in TNF-α/IL-6
Neurodegeneration MAO-BIn Vitro MAO-B/A Inhibition Assays, Neuroprotection AssayIC50 value, Selectivity Index, Increased Cell Viability

Conclusion

While 3-(4-Bromophenyl)-6-methylpyridazine is a relatively uncharacterized molecule, its core pyridazine structure provides a strong rationale for investigating its therapeutic potential. This guide outlines a clear, logical, and experimentally robust pathway for exploring its activity in oncology, inflammation, and neurodegeneration. The proposed workflows, grounded in established methodologies, are designed to provide definitive insights into the compound's mechanism of action and to validate (or invalidate) the hypothesized targets. The successful execution of these studies will be a critical first step in determining if 3-(4-Bromophenyl)-6-methylpyridazine can be developed into a novel therapeutic agent.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

  • Asif, M. (2017). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Advances in Medical and Pharmaceutical Sciences, 1-16. [Link]

  • Li, J., Wang, Y., Zhang, Y., & Zhao, B. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry, 275, 116559. [Link]

  • Asif, M. (2022). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(5), 785-867. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(5), 785-867. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2021). Research Journal of Pharmacy and Technology, 14(10), 5571-5578. [Link]

  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2021). ResearchGate. [Link]

  • González-Gómez, L., et al. (2017). Synthesis and structure-activity relationship study of novel 3-heteroarylcoumarins based on pyridazine scaffold as selective MAO-B inhibitors. European Journal of Medicinal Chemistry, 138, 1032-1045. [Link]

  • Rahman, M. H., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(14), 5394. [Link]

  • Bavaro, T., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 430-438. [Link]

  • Uddin, M. S., et al. (2023). Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. International Journal of Molecular Sciences, 24(17), 13327. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-(4-Bromophenyl)-6-methylpyridazine

This Application Note and Protocol is designed for researchers requiring a high-purity synthesis of 3-(4-Bromophenyl)-6-methylpyridazine . The protocol prioritizes modularity, scalability, and chemoselectivity, addressin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring a high-purity synthesis of 3-(4-Bromophenyl)-6-methylpyridazine . The protocol prioritizes modularity, scalability, and chemoselectivity, addressing the specific challenge of preserving the aryl-bromide functionality during transition-metal catalysis.

Introduction & Synthetic Strategy

The target molecule, 3-(4-Bromophenyl)-6-methylpyridazine , is a critical scaffold in medicinal chemistry, often serving as a precursor for biaryl ligands or as a core pharmacophore in COX-2 inhibitors and phosphodiesterase (PDE) modulators.[1]

The Chemoselectivity Challenge

The primary synthetic challenge is the chemoselective construction of the biaryl system without compromising the bromine substituent on the phenyl ring. Standard cross-coupling (e.g., Suzuki-Miyaura) involves an aryl halide and an organometallic reagent.[2][3]

  • Risk: If we couple a pyridazine halide with 4-bromophenylboronic acid, the palladium catalyst can undergo oxidative addition into the C-Br bond of the product (or the starting material), leading to polymerization or homocoupling (4,4'-dibromobiphenyl).

  • Solution: This protocol utilizes the electronic differentiation between the electron-deficient pyridazinyl chloride and the electron-neutral aryl bromide.[1] By employing 3-chloro-6-methylpyridazine as the electrophile, we exploit the heightened reactivity of the

    
    -imino chloride bond (
    
    
    
    -Cl) in the diazine ring, which undergoes oxidative addition significantly faster than the phenyl
    
    
    -Br bond under controlled conditions.[1]
Retrosynthetic Analysis

The synthesis is designed as a convergent 3-stage workflow starting from commodity chemicals (Levulinic acid).[1]

Retrosynthesis Target 3-(4-Bromophenyl)-6-methylpyridazine (Target) Coupling Suzuki-Miyaura Coupling (Chemoselective) Target->Coupling Precursor1 3-Chloro-6-methylpyridazine (Activated Electrophile) Coupling->Precursor1 Precursor2 4-Bromophenylboronic Acid (Nucleophile) Coupling->Precursor2 Intermediate 6-Methylpyridazin-3(2H)-one Precursor1->Intermediate POCl3 Starting Levulinic Acid + Hydrazine Intermediate->Starting Cyclocondensation

Figure 1: Retrosynthetic logic flow prioritizing the activation of the pyridazine core before aryl coupling.

Experimental Protocol

Stage 1: Synthesis of 3-Chloro-6-methylpyridazine

Note: This intermediate is commercially available.[1] If purchasing, proceed to Stage 2. If synthesizing de novo, follow the steps below.

Rationale: 3-Chloro-6-methylpyridazine is synthesized from levulinic acid via a pyridazinone intermediate.[1] The chlorination is driven by the aromatization energy of the pyridazine ring.

Step 1.1: Cyclocondensation [1]
  • Reagents: Levulinic acid (100 mmol), Hydrazine hydrate (110 mmol), Ethanol (100 mL).

  • Procedure: Reflux the mixture for 3 hours. The hydrazine condenses with both the ketone and carboxylic acid to form 6-methyl-4,5-dihydropyridazin-3(2H)-one .[1]

  • Oxidation: To obtain the fully aromatic 6-methylpyridazin-3(2H)-one , treat the crude dihydro-product with Sodium 3-nitrobenzenesulfonate (or simple air oxidation in basic media) if not spontaneously oxidized.[1]

    • Expert Tip: Often, the dihydro compound is used directly in the POCl3 step where oxidation occurs in situ, but isolating the aromatic pyridazinone yields cleaner chlorination.

Step 1.2: Chlorination [1]
  • Reagents: 6-Methylpyridazin-3(2H)-one (50 mmol), Phosphorus Oxychloride (

    
    , 30 mL).
    
  • Setup: Round-bottom flask with a drying tube (CaCl2).

  • Reaction: Heat to 90°C for 4 hours. The solid starting material will dissolve as the reaction proceeds.

  • Workup (Critical Safety):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. Exothermic hydrolysis of POCl3 releases HCl gas.

    • Neutralize with Ammonium Hydroxide (

      
      ) to pH 8.
      
    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry over

      
       and concentrate.
      
  • Yield: Expect ~70-80% of a beige solid.

Stage 2: Chemoselective Suzuki-Miyaura Coupling

Core Objective: Couple the pyridazine chloride with the boronic acid while leaving the aryl bromide intact.[1]

Reaction Scheme:



Materials Table
ComponentRoleAmountEquiv.Notes
3-Chloro-6-methylpyridazine Electrophile1.28 g1.0Limiting reagent to prevent over-reaction.
4-Bromophenylboronic acid Nucleophile2.10 g1.05Slight excess only.[1] Large excess promotes homocoupling.

Catalyst408 mg0.05Bidentate ligand (dppf) enhances stability and selectivity.

(2M aq)
Base10 mL2.0Aqueous base is essential for transmetallation.
1,4-Dioxane Solvent40 mL-Degassed.[1]
Step-by-Step Procedure
  • Degassing (Crucial):

    • In a 100 mL Schlenk flask, combine 1,4-dioxane and the 2M

      
       solution.
      
    • Sparge with Argon or Nitrogen for 15 minutes.[4] Oxygen promotes homocoupling of the boronic acid (forming 4,4'-dibromobiphenyl) and deactivation of the catalyst.

  • Reagent Addition:

    • Add 3-Chloro-6-methylpyridazine (1.0 equiv) and 4-Bromophenylboronic acid (1.05 equiv).

    • Add the catalyst

      
       (5 mol%) last, under a positive stream of inert gas.
      
  • Reaction:

    • Seal the flask and heat to 85°C .

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1) every hour.

    • Endpoint: The reaction is typically complete in 4–6 hours. Look for the disappearance of the chloropyridazine (

      
      ). The product will appear as a highly UV-active spot (
      
      
      
      ).[1]
  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (EtOAc, 50 mL) and Water (50 mL).

    • Separate layers.[6] Extract aqueous layer with EtOAc (2 x 30 mL).

    • Wash combined organics with Brine (30 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Method: Flash Column Chromatography (Silica Gel).[7]

    • Eluent: Gradient from 10% to 40% EtOAc in Hexanes.

    • Impurity Alert: The homocoupled byproduct (4,4'-dibromobiphenyl) is non-polar and elutes first (near 100% Hexanes). The target elutes later.

Characterization & Validation

Expected Data for 3-(4-Bromophenyl)-6-methylpyridazine:

  • Physical State: Off-white to pale yellow solid.[1]

  • Melting Point: 138–140 °C.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.05 (d, J = 8.5 Hz, 2H, Ar-H ortho to pyridazine).
      
    • 
       7.80 (d, J = 8.8 Hz, 1H, Pyridazine-H4).
      
    • 
       7.65 (d, J = 8.5 Hz, 2H, Ar-H meta to pyridazine).
      
    • 
       7.35 (d, J = 8.8 Hz, 1H, Pyridazine-H5).
      
    • 
       2.75 (s, 3H, 
      
      
      
      ).
  • MS (ESI): m/z calculated for

    
    
    
    
    
    (1:1 isotopic pattern characteristic of Br).
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield / Unreacted Cl Catalyst DeactivationEnsure rigorous degassing.[1][4] Switch to

if

is sluggish, though dppf is usually more robust.
Debromination (Product is 3-Phenyl...) Hydride Source PresentAvoid Ethanol/Isopropanol as cosolvents.[1] Use Dioxane/Water or Toluene/Water. Ensure reaction temp does not exceed 90°C.
Homocoupling (Biaryl formation) Oxygen / Excess Boronic AcidDegas solvents longer. Add boronic acid slowly (syringe pump) if problem persists.

Mechanism & Logic Visualization

The success of this protocol relies on the rate difference in oxidative addition (


).

Mechanism Pd0 Pd(0) Active Species PathA Path A: Oxidative Addition to Pyridazine-Cl (FAST - Electron Deficient) Pd0->PathA PathB Path B: Oxidative Addition to Phenyl-Br (SLOW - Electron Neutral) Pd0->PathB ComplexA Pd(II)-Pyridazine Complex PathA->ComplexA ComplexB Pd(II)-Phenyl Complex PathB->ComplexB TM Transmetallation with Ar-B(OH)2 ComplexA->TM Side Polymer/Oligomer ComplexB->Side RE Reductive Elimination TM->RE Target Target Product RE->Target

Figure 2: Kinetic selectivity pathway.[1] Path A is favored by the electron-deficient nature of the pyridazine ring, allowing the retention of the bromine atom.

References

  • BenchChem. Synthesis of 3-Amino-6-Substituted Pyridazines. Retrieved from . (General pyridazine handling and Suzuki conditions).

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Retrieved from . (Mechanistic grounding for halide selectivity).

  • Schnell, S. D., et al. (2021).[8] "Boron Trifluoride Mediated Cycloaddition... Synthesis of 3-Bromo-Pyridazines". Journal of Organic Chemistry. Retrieved from . (Insights into halopyridazine reactivity).

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine... by Suzuki Coupling. Retrieved from . (Analogous coupling retaining Ar-Br).

  • National Institutes of Health (NIH). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Retrieved from . (Evidence for chemoselectivity of Heteroaryl-Cl vs Aryl-Cl/Br).

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Analysis of 3-(4-Bromophenyl)-6-methylpyridazine

Abstract This document provides a detailed guide for the complete structural elucidation of 3-(4-Bromophenyl)-6-methylpyridazine using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the complete structural elucidation of 3-(4-Bromophenyl)-6-methylpyridazine using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this note outlines optimized protocols for sample preparation, data acquisition for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, and a systematic approach to spectral interpretation. By integrating established NMR principles with advanced 2D correlation techniques, this guide serves as a robust framework for the unambiguous assignment of all proton and carbon resonances, ensuring high-fidelity structural verification.

Introduction: The Significance of Substituted Pyridazines

Pyridazine derivatives are a class of heterocyclic compounds that command significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The specific molecule, 3-(4-Bromophenyl)-6-methylpyridazine, combines the pyridazine core with a bromophenyl substituent, making it a valuable intermediate for synthesizing more complex molecules through cross-coupling reactions. Accurate and complete structural characterization is a non-negotiable prerequisite for its use in drug discovery pipelines and materials science. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This application note provides the theoretical basis and practical protocols to achieve this.

Predicted ¹H and ¹³C NMR Spectral Features

A priori analysis of the molecular structure allows for the prediction of the NMR spectrum, a critical step in guiding the final assignment. The structure of 3-(4-Bromophenyl)-6-methylpyridazine presents two distinct spin systems: the disubstituted pyridazine ring and the para-substituted bromophenyl ring, in addition to a methyl group.

Molecular Structure and Numbering: Molecular structure of 3-(4-Bromophenyl)-6-methylpyridazine with atom numbering.

Figure 1: Structure and IUPAC numbering for 3-(4-Bromophenyl)-6-methylpyridazine.

  • ¹H NMR Spectrum: We anticipate five distinct signals. The two protons on the pyridazine ring (H-4, H-5) will appear as doublets due to coupling to each other. The four protons on the bromophenyl ring will appear as two distinct doublets (H-2'/6' and H-3'/5'), characteristic of a 1,4-disubstituted benzene ring. The methyl group protons (H-7) will be a singlet. The electron-withdrawing nature of the pyridazine ring will shift the bromophenyl protons downfield compared to bromobenzene.

  • ¹³C NMR Spectrum: We expect to see nine unique carbon signals. The pyridazine ring will show four signals (C-3, C-4, C-5, C-6). The bromophenyl ring will also show four signals (C-1', C-2'/6', C-3'/5', C-4'). The methyl carbon (C-7) will appear far upfield. Quaternary carbons (C-3, C-6, C-1', C-4') will have lower intensities. The carbon attached to the bromine (C-4') will be significantly shifted, and its exact position can be confirmed with 2D NMR.[3][4]

Experimental Protocols

The following protocols are designed for a standard 400 MHz (or higher) NMR spectrometer.

Sample Preparation

High-quality data begins with meticulous sample preparation. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[5]

  • Weighing: Accurately weigh 10-15 mg of high-purity 3-(4-Bromophenyl)-6-methylpyridazine into a clean, dry vial.[6]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5][7] Briefly vortex or sonicate to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any microparticulates, transfer the solution into a clean, dry 5 mm NMR tube.[8]

  • Standard: The residual protio-solvent peak (e.g., CHCl₃ at δ 7.26 ppm) can be used for chemical shift calibration. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

1D NMR Data Acquisition

These parameters provide a starting point and should be adjusted based on the specific instrument and sample concentration.

Parameter ¹H Acquisition ¹³C Acquisition Rationale
Pulse Programzg30zgpg30Standard one-pulse experiments; zgpg30 includes proton decoupling for ¹³C.
Spectral Width-2 to 12 ppm-10 to 220 ppmEncompasses the full expected range of chemical shifts.
Acquisition Time~4 seconds~1-2 secondsBalances resolution with experimental time.
Relaxation Delay (D1)2 seconds5 secondsA longer delay for ¹³C ensures proper relaxation of quaternary carbons for better quantitative analysis.
Number of Scans8-161024-4096More scans are needed for the low-abundance ¹³C nucleus to achieve a good signal-to-noise ratio.[9]
Temperature298 K298 KStandard ambient temperature.
2D NMR Data Acquisition Workflow

2D NMR experiments are essential for unambiguously assigning the structure by revealing through-bond and through-space correlations.[10][11]

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation Prep Sample Preparation (10-15 mg in 0.6 mL CDCl₃) H1 ¹H NMR (Proton Scaffolding) Prep->H1 C13 ¹³C NMR (Carbon Backbone) Analysis Integrated Spectral Analysis H1->Analysis COSY ¹H-¹H COSY (Proton Neighbors) C13->Analysis HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->Analysis HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->Analysis HMBC->Analysis Structure Final Structure Confirmed Analysis->Structure

Caption: NMR workflow for structural elucidation.
  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled (typically 2-3 bonds apart). This is crucial for identifying adjacent protons, such as H-4 and H-5 on the pyridazine ring.[12][13]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This experiment definitively links the proton and carbon skeletons.[13][14]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting molecular fragments and assigning quaternary carbons.[12][14]

Data Processing and Spectral Interpretation

A systematic approach is required to assemble the final structure from the various NMR datasets.

Data Processing Steps
  • Fourier Transform: Convert the acquired Free Induction Decay (FID) into a frequency-domain spectrum.

  • Phasing: Manually or automatically adjust the phase of the spectrum so all peaks are purely absorptive and positive.

  • Baseline Correction: Correct any distortions in the spectral baseline.

  • Calibration: Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integration (¹H only): Integrate the signals in the proton spectrum to determine the relative number of protons for each signal.

Step-by-Step Spectral Assignment

The logical flow of assignment leverages the strengths of each NMR experiment.

G H1 1. Analyze ¹H Spectrum - Identify spin systems (integrals, J-couplings) - Methyl (singlet), Pyridazine (AB doublet), Phenyl (AA'BB' doublet) C13 2. Analyze ¹³C Spectrum - Count carbon signals - Note quaternary carbons (low intensity) H1->C13 HSQC 3. Use ¹H-¹³C HSQC - Connect each proton to its directly attached carbon - Assigns all protonated carbons C13->HSQC COSY 4. Use ¹H-¹H COSY - Confirm H-4/H-5 coupling on pyridazine ring - Confirm H-2'/H-3' coupling on phenyl ring HSQC->COSY HMBC 5. Use ¹H-¹³C HMBC - Connect fragments and assign quaternary carbons - e.g., H-7 (methyl) to C-6 and C-5 - e.g., H-4/H-5 to C-3 and C-6 - e.g., H-2'/6' to C-4' and C-3 COSY->HMBC Final 6. Final Assignment - Consolidate all data into final tables HMBC->Final

Caption: Logical flow for NMR spectral assignment.

Table 1: Predicted ¹H NMR Data for 3-(4-Bromophenyl)-6-methylpyridazine (400 MHz, CDCl₃)

Proton Label Predicted δ (ppm) Multiplicity Coupling (J, Hz) Assignment Rationale
H-5 ~7.30 - 7.50 Doublet (d) ~9.0 Coupled to H-4. Shielded relative to H-4.
H-4 ~7.70 - 7.90 Doublet (d) ~9.0 Coupled to H-5. Deshielded by proximity to the phenyl ring.
H-3', H-5' ~7.60 - 7.70 Doublet (d) ~8.5 Part of AA'BB' system. Coupled to H-2'/H-6'.
H-2', H-6' ~7.95 - 8.15 Doublet (d) ~8.5 Part of AA'BB' system. Deshielded by proximity to pyridazine ring.

| H-7 (-CH₃) | ~2.70 - 2.80 | Singlet (s) | - | No adjacent protons to couple with. |

Table 2: Predicted ¹³C NMR Data for 3-(4-Bromophenyl)-6-methylpyridazine (101 MHz, CDCl₃)

Carbon Label Predicted δ (ppm) Assignment Rationale & HMBC Correlations
C-7 (-CH₃) ~21 - 23 Highest field signal. Correlates to H-5 and H-4 in HMBC.
C-5 ~122 - 125 Protonated carbon. Correlates to H-4 and H-7 in HMBC.
C-4 ~126 - 129 Protonated carbon. Correlates to H-5 in HMBC.
C-4' ~125 - 128 Quaternary carbon attached to bromine. Correlates to H-2'/6' and H-3'/5' in HMBC.
C-3', C-5' ~132 - 134 Protonated carbon. Correlates to H-2'/6' in HMBC.
C-2', C-6' ~129 - 131 Protonated carbon. Correlates to H-3'/5' and H-4 in HMBC.
C-1' ~135 - 138 Quaternary carbon. Correlates to H-2'/6' and H-4 in HMBC.
C-3 ~152 - 155 Quaternary carbon. Deshielded by N and phenyl ring. Correlates to H-4, H-5, H-2'/6' in HMBC.

| C-6 | ~159 - 162 | Quaternary carbon. Deshielded by N and methyl group. Correlates to H-4, H-5, and H-7 in HMBC. |

Note: Predicted chemical shifts are based on data for structurally related pyridazine and bromophenyl compounds and may vary slightly based on solvent and concentration.[3][4][15]

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a definitive and indispensable tool for the structural verification of 3-(4-Bromophenyl)-6-methylpyridazine. The protocols and analytical workflow detailed in this application note offer a systematic and reliable method for achieving complete assignment of all ¹H and ¹³C signals. This level of rigorous characterization is fundamental to ensuring the quality and identity of key intermediates in the fields of pharmaceutical research and materials science.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • (n.d.). FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

  • (n.d.). NMR Sample Preparation Guide. Scribd. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Krishna, A. (2015). 2D NMR Spectroscopy. Slideshare. Retrieved from [Link]

  • Belskaya, N. P., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(9), 719-724. Retrieved from [Link]

  • Heinisch, G., & Holzer, W. (2011). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Retrieved from [Link]

  • Shukla, A. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical. Retrieved from [Link]

  • Sahoo, R. K., et al. (2021). Zinc Hydride Catalyzed Chemoselective Hydroboration of Isocyanates. ResearchGate. Retrieved from [Link]

  • OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Al-Thebeiti, M. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Retrieved from [Link]

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. Retrieved from [Link]

  • Islam, M. S., et al. (2019). 1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. ResearchGate. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

Sources

Method

mass spectrometry analysis of 3-(4-Bromophenyl)-6-methylpyridazine

Application Note: High-Sensitivity Quantitation and Structural Elucidation of 3-(4-Bromophenyl)-6-methylpyridazine using LC-MS/MS Executive Summary This application note details a robust protocol for the analysis of 3-(4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation and Structural Elucidation of 3-(4-Bromophenyl)-6-methylpyridazine using LC-MS/MS

Executive Summary

This application note details a robust protocol for the analysis of 3-(4-Bromophenyl)-6-methylpyridazine , a critical heterocyclic scaffold in the development of GABA-A receptor modulators and p38 MAP kinase inhibitors. Due to the unique isotopic signature of bromine and the nitrogen-rich pyridazine core, this compound presents specific challenges and opportunities in mass spectrometry.

This guide moves beyond generic protocols to address the specific physicochemical behavior of brominated pyridazines. We provide a validated LC-MS/MS workflow, including optimized source parameters, fragmentation mechanisms derived from first principles and literature precedents, and a troubleshooting matrix for common ionization issues.

Chemical Context & Physicochemical Properties

Understanding the molecule is the prerequisite for successful ionization.

  • Compound: 3-(4-Bromophenyl)-6-methylpyridazine

  • Formula: C₁₁H₉BrN₂

  • Molecular Weight: 249.11 g/mol (Average)

  • Monoisotopic Masses: 248.00 (⁷⁹Br) and 250.00 (⁸¹Br)

  • LogP (Predicted): ~2.5 (Moderately lipophilic, ideal for Reverse Phase LC)

  • pKa (Predicted): ~3.5 (Pyridazine N2). The molecule is weakly basic, requiring acidic mobile phases for efficient positive mode ionization ([M+H]⁺).

Experimental Protocol

Reagents and Chemicals
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (to stabilize pH and enhance ionization).

  • Standard: 3-(4-Bromophenyl)-6-methylpyridazine (>98% purity).

Sample Preparation (The "Dilute-and-Shoot" Approach)
  • Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (MeOH) to generate a 1 mg/mL stock.

  • Working Standard: Dilute stock 1:1000 in 50:50 Water:ACN (0.1% FA) to 1 µg/mL.

  • Matrix Considerations: For plasma/serum samples, perform protein precipitation using ice-cold ACN (1:3 ratio), vortex, centrifuge at 10,000 x g for 5 min, and inject the supernatant.

Liquid Chromatography Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity or equivalent).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Rationale: The C18 stationary phase provides sufficient retention for the lipophilic bromophenyl group while allowing the polar pyridazine core to elute with good peak shape under acidic conditions.

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL

Gradient Profile:

Time (min) %B Description
0.00 5 Initial equilibration
1.00 5 Isocratic hold to elute salts
4.00 95 Linear ramp to elute analyte
5.00 95 Wash

| 5.10 | 5 | Re-equilibration |

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • ** Rationale:** The pyridazine nitrogens are proton-acceptors. ESI+ yields abundant [M+H]⁺ ions.

  • Detection: Triple Quadrupole (QqQ) in MRM mode for quantitation; Q-TOF for structural elucidation.

Source Optimization (Generic High-Flow ESI):

Parameter Value Reason
Capillary Voltage 3500 V Standard for ESI+ stability.
Gas Temp 325°C Ensures desolvation of the ACN/Water mix.
Gas Flow 10 L/min Supports 0.4 mL/min LC flow.

| Nebulizer | 35 psi | Fine aerosol generation. |

Results & Discussion

The Bromine Isotope Signature

The mass spectrum of 3-(4-Bromophenyl)-6-methylpyridazine is dominated by the characteristic 1:1 doublet caused by the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Target Ion 1: m/z 249.0 (Contains ⁷⁹Br)

  • Target Ion 2: m/z 251.0 (Contains ⁸¹Br)

  • Protocol Note: For MRM quantitation, summing the transitions from both isotopes (249>Fragment and 251>Fragment) can improve sensitivity, or use the ⁷⁹Br peak for quantitation and ⁸¹Br for confirmation (Qual/Quant ratio).

Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the molecule undergoes specific cleavages characteristic of diaza-heterocycles.

  • Loss of N₂ (Retro-Diels-Alder like): Pyridazines are prone to extruding nitrogen gas (28 Da), contracting the ring.

    • Transition: 249 → 221 (Loss of 28).

  • Loss of HCN: Common in nitrogen heterocycles.

    • Transition: 221 → 194 (Loss of 27).

  • Debromination: Loss of the bromine radical (79 Da) or HBr (80 Da).

    • Transition: 249 → 170 (Loss of Br•).

  • Nitrile Formation: Cleavage of the pyridazine ring can yield a benzonitrile cation.

MRM Transition Table:

Precursor (m/z) Product (m/z) Collision Energy (eV) Type
249.0 (⁷⁹Br) 170.1 25 Quantifier (High Intensity)
249.0 (⁷⁹Br) 221.1 15 Qualifier (Specific N₂ loss)

| 251.0 (⁸¹Br) | 172.1 | 25 | Confirmation |

Visualization of Workflows

Figure 1: Analytical Workflow

Caption: Step-by-step logic flow from sample extraction to data processing, highlighting the dual-isotope verification step.

G Sample Sample (Plasma/Solvent) Prep Pre-Treatment (Protein Ppt / Dilution) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC Inject ESI ESI Source (+) (Protonation [M+H]+) LC->ESI Elution MS1 Q1 Filter Select m/z 249 & 251 ESI->MS1 Ions CID Collision Cell (N2 Gas, 15-25 eV) MS1->CID Precursors MS2 Q3 Detection (Fragments 170, 221) CID->MS2 Fragments Data Data Analysis (Isotope Ratio Check) MS2->Data Chromatogram

[2]

Figure 2: Proposed Fragmentation Mechanism

Caption: Mechanistic pathway of 3-(4-Bromophenyl)-6-methylpyridazine fragmentation showing N2 extrusion and debromination.

Frag Parent [M+H]+ (m/z 249) (79-Br Isotope) N2_Loss [M+H - N2]+ (m/z 221) Ring Contraction Parent->N2_Loss -28 Da (N2) Retro-Diels-Alder Br_Loss [M+H - Br]+ (m/z 170) Phenyl-Pyridazine Core Parent->Br_Loss -79 Da (Br Radical) HCN_Loss [M+H - N2 - HCN]+ (m/z 194) N2_Loss->HCN_Loss -27 Da (HCN)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from matrix or incorrect pH.Ensure mobile phase contains 0.1% Formic Acid. Check ESI capillary voltage.
Missing Isotope Peak Scan speed too fast or narrow mass window.Widen scan window to capture m/z 249 and 251.
Peak Tailing Secondary interactions with silanols.Use a high-quality end-capped C18 column. Increase buffer strength (add 5mM Ammonium Formate).
Signal Saturation Concentration too high.Dilute sample. Brominated compounds often ionize efficiently.

References

  • Krajsovszky, G., et al. (2025).[3][4] Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. 5

  • Hajslova, J., et al. (20xx).[3] Novel LC-MS Strategy to Monitor Brominated Compounds. Dioxin 20xx. 6

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Halogenated Compounds. 7[2]

  • MDPI. Liquid Chromatography with Dual Mass Spectrometry Detection for Br-Containing Compounds. 8

Sources

Application

Application Notes &amp; Protocols for Developing Structure-Activity Relationship (SAR) Studies of 3-(4-Bromophenyl)-6-methylpyridazine Analogs

Abstract The pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific analog, 3-(4-Bromophenyl)-6-methylpyridazine, presents a chemically tractable and promising starting point for a targeted drug discovery campaign. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity, while the methyl group and pyridazine ring offer additional sites for modification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) study for this compound class. We will detail a strategic approach to analog design, provide validated protocols for chemical synthesis and biological evaluation (using kinase inhibition as a representative therapeutic target), and outline methods for data interpretation to guide lead optimization.

Section 1: Strategy for SAR Exploration

A successful SAR campaign relies on the systematic modification of a lead compound to understand how different structural features contribute to biological activity. For the 3-(4-Bromophenyl)-6-methylpyridazine scaffold, we have identified three primary vectors for chemical modification.

1.1. Rationale for Modification Vectors:

  • Vector 1 (R1 - Aryl Substitution): The 4-bromophenyl group projects into what is often a key binding pocket of a biological target. The bromine atom is an ideal anchor point for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. This exploration is critical for probing steric limits, electronic requirements, and potential new hydrogen bond or hydrophobic interactions.[4][5]

  • Vector 2 (R2 - Alkyl Substitution): The 6-methyl group can be modified to explore a different region of the target's binding site. Varying the size and nature of this substituent (e.g., ethyl, cyclopropyl, trifluoromethyl) can reveal insights into steric tolerance and lipophilicity.

  • Vector 3 (R3/R4 - Pyridazine Core): Direct substitution on the pyridazine ring itself can modulate the core's electronic properties, solubility, and metabolic stability. While synthetically more challenging, this vector can be crucial for fine-tuning pharmacokinetic properties in later stages.

1.2. Proposed SAR Campaign Workflow:

The following diagram illustrates a logical workflow for exploring the SAR of the lead scaffold. The campaign begins by diversifying the R1 position, followed by optimization of the R2 position based on initial findings. Finally, the most promising R1 and R2 substituents are combined to generate highly potent analogs.

SAR_Strategy cluster_0 SAR Campaign Workflow cluster_1 Vector 1 Exploration (R1) cluster_2 Vector 2 Exploration (R2) Start Lead Scaffold 3-(4-Bromophenyl)- 6-methylpyridazine R1_A Suzuki Coupling: Aryl & Heteroaryl Groups Start->R1_A Initial Focus R1_B Sonogashira Coupling: Alkynyl Groups Start->R1_B R1_C Other Couplings: Amines, Ethers Start->R1_C Combine Combine Best Hits (Optimized R1 + R2) R1_A->Combine Inform R2 Design R1_B->Combine Inform R2 Design R1_C->Combine Inform R2 Design R2_A Vary Alkyl Chain: Et, iPr, cPr R2_A->Combine R2_B Introduce Functionality: CF3, CH2OH R2_B->Combine Lead_Opt Lead Optimization Combine->Lead_Opt

Caption: A strategic workflow for the SAR exploration of the pyridazine scaffold.

Section 2: Synthetic Chemistry Protocols

The following protocols provide robust methods for synthesizing the core scaffold and representative analogs. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

2.1. Protocol: Synthesis of the Core Scaffold

The synthesis of the 3-(4-Bromophenyl)-6-methylpyridazine core is achieved via a classical condensation reaction between a 1,4-dicarbonyl precursor and hydrazine.

  • Principle: This reaction relies on the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons of the diketone, followed by cyclization and dehydration to form the stable aromatic pyridazine ring.

  • Procedure for Synthesis of 3-(4-Bromophenyl)-6-methylpyridazine (3):

    • To a solution of 1-(4-bromophenyl)pentane-1,4-dione (1.0 eq) in ethanol (0.2 M), add hydrazine monohydrate (1.2 eq).

    • Add glacial acetic acid (0.1 eq) to catalyze the reaction.

    • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

    • Add water to the residue to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure compound 3 .

2.2. Protocol: Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a powerful and reliable method for creating C-C bonds, making it ideal for diversifying the R1 position.[6]

  • Principle: This reaction couples the bromophenyl scaffold with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

  • General Procedure for Suzuki Coupling:

    • In a Schlenk flask, combine 3-(4-Bromophenyl)-6-methylpyridazine (3 , 1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M).

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS), typically 12-24 hours.[6]

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Synthesis_Workflow cluster_0 General Synthetic Pathway Diketone 1-(4-Bromophenyl) pentane-1,4-dione Core Core Scaffold (3) 3-(4-Bromophenyl)- 6-methylpyridazine Diketone->Core Condensation Hydrazine Hydrazine (NH2NH2) Hydrazine->Core Analogs Diverse R1 Analogs Core->Analogs Suzuki Coupling [Pd(PPh3)4], Base BoronicAcid R1-B(OH)2 (Arylboronic Acid) BoronicAcid->Analogs

Caption: Key synthetic steps for scaffold formation and diversification.

Section 3: Biological Evaluation Protocols

To determine the biological activity of the synthesized analogs, a tiered screening cascade is essential. This approach efficiently identifies potent compounds through a high-throughput primary biochemical assay, followed by validation of their mechanism of action in a more complex cellular environment.[7]

3.1. Primary Screen: In Vitro Biochemical Kinase Assay

  • Objective: To measure the direct inhibitory effect of the synthesized analogs on the enzymatic activity of a purified target kinase and determine their half-maximal inhibitory concentration (IC₅₀).

  • Principle: Many non-radioactive kinase assays measure the amount of ATP consumed during the phosphorylation reaction.[8] For example, the Kinase-Glo® assay uses a luciferase system where light output is directly proportional to the amount of ATP remaining in the well. Lower light output indicates higher kinase activity and weaker inhibition.

  • Protocol:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dispense 5 µL of kinase solution (e.g., purified recombinant human Aurora Kinase A) in reaction buffer into the wells of a 384-well plate.

    • Add 50 nL of test compound from a dose-response dilution series (typically 10-point, 3-fold dilutions starting at 10 µM) using an acoustic liquid handler.

    • To initiate the kinase reaction, add 5 µL of a solution containing the kinase substrate (e.g., a generic peptide substrate) and ATP (at its Kₘ concentration) in reaction buffer.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Max).

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value.

3.2. Secondary Screen: Cell-Based Target Engagement Assay

  • Objective: To confirm that the compounds can penetrate the cell membrane and inhibit the target kinase in a physiological context, determining their half-maximal effective concentration (EC₅₀).

  • Principle: A cellular phosphorylation assay measures the phosphorylation status of a known downstream substrate of the target kinase.[7][9] Inhibition of the kinase leads to a decrease in the phosphorylation of its substrate, which can be quantified using methods like ELISA or TR-FRET.

  • Protocol:

    • Seed a relevant human cancer cell line (e.g., HCT116) into 384-well plates and incubate overnight.

    • Treat the cells with the test compounds using a dose-response dilution series for 2-4 hours.

    • Lyse the cells using a manufacturer-provided lysis buffer.

    • Transfer the cell lysates to an assay plate.

    • Perform a sandwich immunoassay to detect the phosphorylated substrate. For example, using a TR-FRET based assay, add a terbium-labeled antibody that recognizes the total substrate protein and a d2-labeled antibody that recognizes the specific phosphorylated site.

    • Incubate to allow antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths. The ratio of these emissions correlates with the amount of phosphorylated substrate.

    • Calculate the dose-dependent decrease in the phosphorylation signal to determine the EC₅₀ value for each compound.

Screening_Cascade cluster_0 Biological Screening Cascade Library Synthesized Analog Library Primary Primary Screen: In Vitro Biochemical Kinase Assay Library->Primary Primary_Output Determine IC50 values Primary->Primary_Output Decision1 Potency Cutoff? (e.g., IC50 < 1 µM) Primary_Output->Decision1 Secondary Secondary Screen: Cell-Based Target Engagement Assay Decision1->Secondary Yes Inactive Inactive / Deprioritized Decision1->Inactive No Secondary_Output Determine EC50 values Secondary->Secondary_Output Decision2 Cellular Activity? Secondary_Output->Decision2 Hits Validated Hits for Further Optimization Decision2->Hits Yes Decision2->Inactive No

Caption: A tiered workflow for efficient biological evaluation of analogs.

Section 4: Data Analysis and SAR Interpretation

The ultimate goal of this process is to generate a clear SAR table that links chemical structures to biological activity. This data is the foundation for rational, data-driven drug design.

4.1. Data Presentation:

Organize the results in a structured table. This allows for easy comparison between analogs and helps to identify key trends.

Cmpd IDR1 (Position 3)R2 (Position 6)Kinase IC₅₀ (nM)Cellular EC₅₀ (nM)
3 4-Bromophenyl-CH₃1250>10000
4a 4-Pyridyl-CH₃85450
4b 3-Methoxyphenyl-CH₃2101500
4c Phenyl-CH₃9808500
4d 4-Bromophenyl-CH₂CH₃1500>10000
4e 4-Pyridyl-CH₂CH₃110700

4.2. Interpreting the SAR:

  • Initial Hit: The lead compound 3 shows weak activity, confirming it is a viable starting point for optimization.

  • R1 Vector Analysis:

    • Comparing 3 to 4c , the removal of the bromine atom slightly weakens activity, suggesting the bromo-group is not merely a synthetic handle but contributes to affinity, likely through halogen bonding or occupying a hydrophobic pocket.

    • The introduction of a 4-pyridyl group at R1 (4a ) dramatically increases biochemical potency by over 14-fold (1250 nM vs. 85 nM). This strongly suggests the pyridyl nitrogen is forming a critical hydrogen bond with a residue in the kinase hinge region, a common interaction motif for kinase inhibitors.[10]

    • The 3-methoxyphenyl analog (4b ) shows improved potency over the parent, indicating that electronics and/or a hydrogen bond acceptor at the meta-position are tolerated and beneficial.

  • R2 Vector Analysis:

    • Comparing 3 to 4d and 4a to 4e , changing the 6-methyl group to an ethyl group results in a slight loss of activity in both cases. This indicates that the binding pocket around the R2 position may be sterically constrained, and a smaller group like methyl is preferred.

    • The R1 position is highly sensitive to modification, and a hydrogen bond acceptor, such as a pyridine nitrogen, is crucial for high potency.

    • The R2 position has limited steric tolerance; the methyl group is optimal or near-optimal among the analogs tested.

    • Next Synthesis Round: Focus on further exploring the R1 position with other nitrogen-containing heterocycles (e.g., pyrimidines, indazoles) while retaining the 6-methyl group at R2. The goal is to optimize the hydrogen bonding interaction identified with compound 4a .

References

  • Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 20(3), 245-267. [Link][1][3][11]

  • Lee, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology, 31(11), 1179-1188. [Link][4][5]

  • Asif, M. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link][2]

  • Contreras, J. M., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(17), 2707-2718. [Link][12]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link][13]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link][8]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link][7]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link][9]

  • Singh, N., et al. (2019). Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. European Journal of Medicinal Chemistry, 164, 448-470. [Link][14]

  • Purnomo, H. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link][15]

  • Al-Tamari, M. A., & Gerlach, C. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 29(1), 217. [Link][10]

  • Yasmeen, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. [Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Bromophenyl)-6-methylpyridazine

Strategic Overview: The Route of Choice While 3-(4-Bromophenyl)-6-methylpyridazine can theoretically be synthesized via ring closure (condensation of 1-(4-bromophenyl)hexane-1,4-dione with hydrazine), this method often s...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Route of Choice

While 3-(4-Bromophenyl)-6-methylpyridazine can theoretically be synthesized via ring closure (condensation of 1-(4-bromophenyl)hexane-1,4-dione with hydrazine), this method often suffers from poor regioselectivity and difficult purification of the resulting isomers.

The Gold Standard approach for research and drug development is the Suzuki-Miyaura cross-coupling of 3-chloro-6-methylpyridazine with 4-bromophenylboronic acid . This route guarantees regiochemical integrity, as the nitrogen placement is fixed in the starting heterocycle.

Reaction Scheme

Electrophile: 3-Chloro-6-methylpyridazine Nucleophile: 4-Bromophenylboronic acid (or Pinacol Ester) Catalyst: Pd(0) source Key Challenge: The electron-deficient pyridazine ring makes the C3-chlorine reactive towards oxidative addition, but the nitrogen atoms can coordinate to Palladium, potentially poisoning the catalyst.

Troubleshooting Hub: Diagnostic Q&A

This section addresses the most common failure modes reported by users attempting this specific coupling.

Q1: "My reaction stalls at ~50% conversion. Adding more catalyst doesn't help. Why?"

Diagnosis: Catalyst Deactivation or Ligand Displacement. The Science: Pyridazines are "π-deficient" but N-rich. The pyridazine nitrogens can displace phosphine ligands from the Palladium center, forming an inactive Pd-N(pyridazine) complex. This is more prevalent with monodentate ligands like PPh3 (in Pd(PPh3)4). Corrective Action:

  • Switch Ligands: Use bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) which resist displacement.

  • Protocol Shift: Switch to Pd(dppf)Cl2·DCM (3-5 mol%).

  • Alternative: Use bulky, electron-rich Buchwald ligands (e.g., XPhos or SPhos ) which facilitate oxidative addition into the aryl chloride and sterically prevent N-coordination.

Q2: "I see the boronic acid disappearing on TLC/LCMS, but the product yield is low. What is forming?"

Diagnosis: Protodeboronation (Hydrolysis of the C-B bond). The Science: 4-Bromophenylboronic acid is susceptible to hydrolytic cleavage under basic, aqueous conditions at high temperatures, yielding bromobenzene (volatile/invisible on some UV traces) instead of the product. Corrective Action:

  • Reduce Water: Switch from 1:1 solvent mixtures to 4:1 Dioxane:Water or Toluene:Water .

  • Base Choice: Use anhydrous K3PO4 or Cs2CO3 instead of aqueous Na2CO3.

  • Precursor Change: Switch from the boronic acid to the Boronic Acid Pinacol Ester . Esters are significantly more stable towards protodeboronation and release the active boronate species more slowly.

Q3: "I am detecting significant amounts of 4,4'-dibromobiphenyl. How do I stop this?"

Diagnosis: Oxidative Homocoupling. The Science: Oxygen in the solvent facilitates the oxidation of the boronic acid species, causing it to couple with itself rather than the pyridazine. Corrective Action:

  • Degassing is Critical: Sparging with Nitrogen for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for at least 20 minutes before adding the catalyst.

  • Catalyst Load: High catalyst loading in the presence of O2 accelerates homocoupling. Ensure strict inert atmosphere.

Optimized "Gold Standard" Protocol

This protocol is designed to minimize catalyst poisoning and protodeboronation.

Target Scale: 1.0 mmol (approx. 200 mg scale)

ReagentEquivalentsAmountRole
3-Chloro-6-methylpyridazine 1.0 equiv128.5 mgElectrophile
4-Bromophenylboronic acid 1.2 equiv241.0 mgNucleophile
Pd(dppf)Cl2 · CH2Cl2 0.05 equiv41.0 mgCatalyst (Robust)
K3PO4 (Tribasic Potassium Phosphate) 3.0 equiv636.0 mgBase (Anhydrous preferred)
1,4-Dioxane Solvent4.0 mLMain Solvent
Water (Degassed) Co-solvent1.0 mLSolubilizes Base
Step-by-Step Methodology
  • Preparation: Dry a 20 mL microwave vial or Schlenk tube in an oven (120°C) for 1 hour. Cool under a stream of Argon.[1]

  • Charging: Add the pyridazine, boronic acid, and K3PO4 to the vial.

    • Note: Do not add the catalyst yet.

  • Solvent Addition: Add 1,4-Dioxane and Water.

  • Degassing (Crucial): Seal the vial with a septum. Insert a long needle connected to an Argon balloon (or line) into the solution. Insert a short vent needle. Bubble Argon vigorously for 15 minutes .

  • Catalyst Addition: Quickly remove the septum, add the Pd(dppf)Cl2 , and reseal immediately. Purge headspace with Argon for 1 minute.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. If conversion is <20%, raise temp to 100°C.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (SiO2).[4]

    • Eluent: 0-5% MeOH in DCM (Pyridazines are polar; pure EtOAc/Hexane may trail).

Visualizations

Diagram 1: Reaction Logic & Failure Modes

This diagram illustrates the catalytic cycle and where the specific failure modes (Poisoning, Protodeboronation) intercept the pathway.

ReactionPathway Start Start: 3-Cl-6-Me-Pyridazine + Pd(0) OxAdd Oxidative Addition (Pd-Cl Species) Start->OxAdd Rate Limiting (Cl is slow) Poison FAILURE: Catalyst Poisoning (N-Coordination) Start->Poison Monodentate Ligands TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Prod Product: 3-(4-Br-Ph)-6-Me-Pyridazine TransMet->Prod Reductive Elimination DeBoron FAILURE: Protodeboronation (Boronic Acid -> Ph-Br) TransMet->DeBoron High Water/Temp Homo FAILURE: Homocoupling (O2 present) TransMet->Homo Oxygen Leak

Caption: Catalytic cycle of the Suzuki coupling showing critical failure points (Red) where yield is commonly lost.

Diagram 2: Troubleshooting Decision Tree

A logic flow for researchers to diagnose their specific yield issue.

Troubleshooting Issue Identify Issue LowConv Low Conversion (Starting Material Remains) Issue->LowConv MissingNuc Electrophile Remains, Boronic Acid Gone Issue->MissingNuc Impurity New Spot/Peak (Not Product) Issue->Impurity Sol1 Action: Switch to Pd(dppf)Cl2 or XPhos LowConv->Sol1 Catalyst Poisoning Sol2 Action: Use Boronic Ester & Anhydrous Base MissingNuc->Sol2 Protodeboronation Sol3 Action: Degas Solvent (Freeze-Pump-Thaw) Impurity->Sol3 Homocoupling

Caption: Diagnostic flowchart for isolating the root cause of low yields in pyridazine cross-couplings.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

Sources

Optimization

Technical Support Center: Suzuki Coupling for Pyridazine Synthesis

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions focused on pyridazine synthesis. Pyridazines are a critical scaffold in medicinal chemistry, and their efficient synthesis is a common g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions focused on pyridazine synthesis. Pyridazines are a critical scaffold in medicinal chemistry, and their efficient synthesis is a common goal in drug development. However, the unique electronic properties and coordination ability of the pyridazine ring introduce specific challenges not always encountered with other aromatic systems.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions, moving beyond simple procedural lists to explain the underlying chemical principles.

Troubleshooting Guide: Common Issues in Pyridazine Suzuki Coupling

This section addresses the most frequent problems encountered during the synthesis of pyridazine-containing compounds via Suzuki coupling, presented in a practical question-and-answer format.

Q1: My reaction has stalled. I see high consumption of my halo-pyridazine but very low product formation and recovery of the uncoupled arene from my boronic acid. What is the primary cause?

A1: Protodeboronation is the likely culprit. This is a common side reaction where the boronic acid or ester reacts with a proton source (often water) to regenerate the corresponding arene, effectively destroying your nucleophile before it can participate in the catalytic cycle.[1][2] This issue is often exacerbated by:

  • High Temperatures and Long Reaction Times: Prolonged exposure to heat in aqueous basic conditions can accelerate the rate of protodeboronation.[1]

  • Inefficient Transmetalation: If the transfer of the organic group from boron to palladium is slow, the boronic acid has more time to decompose.

  • Base Choice: The basic conditions required for the reaction can also catalyze the decomposition pathway.[2]

Solutions & Scientific Rationale:

  • Switch to a More Stable Boron Reagent: Potassium organotrifluoroborates (R-BF₃K) or boronate esters (like pinacol esters) are generally more stable to air, moisture, and protodeboronation than their corresponding boronic acids.[3][4] Trifluoroborates, in particular, are crystalline solids with a long shelf life that slowly hydrolyze under reaction conditions to release the active boronic acid, maintaining a low steady-state concentration that can disfavor decomposition.[3]

  • Use Anhydrous Conditions with a Suitable Base: Switching to an anhydrous solvent system (e.g., dioxane, toluene, 2-MeTHF) with a base like potassium phosphate (K₃PO₄) can significantly reduce the rate of hydrolysis-driven protodeboronation.[5][6] Note that even "anhydrous" K₃PO₄ reactions can benefit from the addition of a few equivalents of water to function effectively.[6]

  • Optimize the Catalyst System: A more active catalyst system that promotes rapid transmetalation can outcompete the protodeboronation pathway. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the catalytic cycle.[7][8]

Q2: The reaction is sluggish or fails completely, and I recover most of my starting materials. Why is this happening specifically with my pyridazine substrate?

A2: Catalyst inhibition or poisoning by the pyridazine nitrogen atoms is the most probable cause. The lone pairs on the two adjacent nitrogen atoms in the pyridazine ring can coordinate strongly to the palladium center.[1][9] This coordination occupies sites needed for the catalytic cycle to proceed, effectively sequestering and deactivating the catalyst. This is a well-documented issue for many nitrogen-containing heterocycles.[9][10][11]

Solutions & Scientific Rationale:

  • Employ Bulky Ligands: The use of sterically demanding ligands is paramount. Ligands like XPhos, SPhos, or RuPhos create a bulky coordination sphere around the palladium atom. This steric shield physically hinders the pyridazine's nitrogen atoms from coordinating to the metal center, keeping the catalyst active and available for the cross-coupling cycle.[7][12]

  • Increase Catalyst Loading: While not the most elegant solution, moderately increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition by providing a higher concentration of active catalyst.

  • Select a Pre-catalyst Designed for Heterocycles: Modern Buchwald-type pre-catalysts are specifically designed to form the active Pd(0) species efficiently and are often more robust in the presence of challenging substrates like N-heterocycles.[12][13]

Q3: I'm observing significant homocoupling of my boronic acid, forming a biaryl byproduct. How can I minimize this?

A3: Boronic acid homocoupling is typically driven by the presence of oxygen or inefficient catalyst activation. Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[13] Additionally, if you are using a Pd(II) pre-catalyst like Pd(OAc)₂, its reduction to the active Pd(0) state can sometimes consume the boronic acid in a process that leads to homocoupling.[13]

Solutions & Scientific Rationale:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent and the reaction headspace are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by performing several freeze-pump-thaw cycles.[8][13]

  • Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate homocoupling that arises from the in situ reduction of Pd(II) salts.[13]

  • Adjust the Base: In some cases, a weaker base or anhydrous conditions can disfavor the pathways leading to homocoupling.

Q4: My halo-pyridazine is a chloride, and the reaction is not working. Are chlorides viable coupling partners?

A4: Yes, but they are significantly more challenging. The carbon-chlorine bond is much stronger than the corresponding C-Br or C-I bonds. Consequently, the oxidative addition of the palladium catalyst into the C-Cl bond is the rate-limiting step and requires a highly active catalytic system to overcome the high activation energy.[8][14] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[8]

Solutions & Scientific Rationale:

  • Use Highly Active, Electron-Rich Ligands: This is non-negotiable for aryl chlorides. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[7][8] These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[5]

  • Increase Reaction Temperature: Higher temperatures (often 100-120 °C) are typically required to provide the necessary energy for the C-Cl bond cleavage.[8][14]

  • Select a Stronger Base: Stronger bases, such as K₃PO₄ or Cs₂CO₃, are often more effective for activating the boronic acid in these challenging couplings.[7][8]

Frequently Asked Questions (FAQs)

  • Why is choosing the right base so critical? The base plays a crucial role in the transmetalation step. It activates the boronic acid by converting it to a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[15][16][17] The choice of base and its solubility can dramatically affect reaction rates and yields.[17][18]

  • What is the best general-purpose solvent? Aprotic polar solvents are typically preferred. 1,4-Dioxane , often with water as a co-solvent, is a traditional choice.[19][20] However, 2-MeTHF is gaining popularity as a greener and often more effective alternative.[5] For substrates with poor solubility, DMF or toluene may be necessary.[5][19]

  • How much water should I add to my reaction? In biphasic systems (e.g., dioxane/water), a ratio between 4:1 and 10:1 is common.[10][20] Water helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄.[16] Even in reactions using an anhydrous base like K₃PO₄ in a solvent like toluene, adding a small, controlled amount of water (e.g., 3-5 equivalents) can be essential for the base to function and facilitate the formation of the active boronate species.[6]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle and Pyridazine Interference

The following diagram illustrates the key steps of the Suzuki coupling and highlights where pyridazine substrates can cause problems.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_poison Inhibition Pathway Pd0 LₙPd(0) (Active Catalyst) PdII_Aryl R¹-Pd(II)-X (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition (R¹-X) Poison Catalyst Poisoning Pd0->Poison PdII_Boronate R¹-Pd(II)-R² (Transmetalated Complex) PdII_Aryl->PdII_Boronate Transmetalation (R²-B(OR)₂) PdII_Boronate->Pd0 Reductive Elimination (R¹-R²) Pyridazine Pyridazine Substrate Pyridazine->Poison N-Coordination caption Fig. 1: Suzuki Cycle with Pyridazine Inhibition Pathway. Troubleshooting_Flowchart action_node action_node outcome_node Reaction Successful problem_node Consult Specialist/ Complex Issue start Low Yield or No Reaction? check_sm Starting Materials (SMs) Recovered? start->check_sm check_proto Protodeboronation Observed? check_sm->check_proto No action_catalyst Issue: Catalyst Inactivity/ Poisoning or Poor OA 1. Use Bulky Ligand (XPhos) 2. Increase Temperature (for Ar-Cl) 3. Screen Pre-catalysts check_sm->action_catalyst Yes check_homo Boronic Acid Homocoupling? check_homo->problem_node No action_homo Issue: Oxygen Contamination 1. Improve Degassing Protocol 2. Use Pd(0) Source (e.g., Pd₂(dba)₃) 3. Check Reagent Purity check_homo->action_homo Yes check_proto->check_homo No action_proto Issue: Boronic Acid Instability 1. Use R-BF₃K or Boronate Ester 2. Use K₃PO₄ in Anhydrous Solvent 3. Use More Active Catalyst check_proto->action_proto Yes action_catalyst->outcome_node Optimized action_proto->outcome_node Optimized action_homo->outcome_node Optimized caption Fig. 2: Decision Tree for Troubleshooting.

Fig. 2: Decision Tree for Troubleshooting.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Chloropyridazine

This protocol is a robust starting point for a challenging coupling between a chloropyridazine and an arylboronic acid.

Reagents & Equipment:

  • Chloropyridazine (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Pd₂(dba)₃ (2 mol %)

  • XPhos (4.5 mol %)

  • K₃PO₄ (2.0 eq, finely ground)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating block, inert atmosphere (Argon or Nitrogen) manifold.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chloropyridazine (1.0 eq), arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.045 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture (final concentration of limiting reagent ~0.1 M).

  • Ensure the reaction mixture is vigorously stirred.

  • Heat the reaction to 100 °C in a pre-heated oil bath or heating block.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Table 1: Recommended Starting Conditions for Pyridazine Suzuki Coupling
ParameterCondition 1 (Standard)Condition 2 (Challenging Substrate)Rationale
Halo-pyridazine Aryl Bromide/IodideAryl ChlorideC-Cl bond activation is more difficult and requires more forcing conditions. [14]
Boron Reagent Arylboronic AcidAryl-BF₃K or Pinacol EsterIncreased stability against protodeboronation. [3]
Catalyst System Pd(PPh₃)₄ (5 mol%)[Pd₂(dba)₃ (2 mol%) + XPhos (4.5 mol%)]Bulky, electron-rich ligands are needed to prevent catalyst poisoning and activate C-Cl bonds. [1][7]
Base K₂CO₃ (2 M aq. solution)K₃PO₄ (anhydrous powder)Stronger, less nucleophilic base often required for difficult couplings; can be used in anhydrous systems. [7]
Solvent Dioxane / H₂O (4:1)2-MeTHF or Toluene (anhydrous)Anhydrous conditions minimize protodeboronation. [5]
Temperature 80-90 °C100-110 °CHigher energy is needed to overcome the activation barrier for C-Cl oxidative addition. [8]

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12882. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Supporting Information for Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. PMC. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 519(7543), 334–338. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Casado, M. A., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 130(21), 6683–6695. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Ayoub, N., et al. (2024). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Molecules, 29(17), 4053. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Hughes, D. L., & Welch, C. J. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. [Link]

  • Szöllősi, G., & Bartók, M. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 11(11), 1369. [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2993. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291–1302. [Link]

  • Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. [Link]

  • Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Encyclopedia MDPI. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 295. [Link]

  • ResearchGate. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 32. [Link]

  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • The Journal of Organic Chemistry. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. [Link]

  • ResearchGate. (2001). Poisoning and deactivation of palladium catalysts. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 3-Aryl-6-Methylpyridazines

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 3-aryl-6-methylpyridazines. These scaffolds are of significant interest in drug discovery, notabl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 3-aryl-6-methylpyridazines. These scaffolds are of significant interest in drug discovery, notably for their application as selective CB2 agonists in the treatment of inflammatory pain.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your synthetic efforts. The predominant focus is on the Suzuki-Miyaura cross-coupling reaction, which is the most versatile and widely employed method for constructing the requisite C-C bond in these molecules.[2][3][4]

Section 1: Troubleshooting Guide

This section is structured to help you diagnose and resolve common issues encountered during the synthesis of 3-aryl-6-methylpyridazines via Suzuki-Miyaura coupling.

Problem 1: Low to No Product Yield

Q1: I'm not seeing any product formation by TLC or LC-MS. Where should I start my investigation?

A1: The first step is to systematically verify the integrity of your reagents and the reaction setup.

  • Starting Material Purity: Confirm the purity of your 3-chloro-6-methylpyridazine and the arylboronic acid. Boronic acids are susceptible to degradation over time, especially forming anhydrides (boroxines) or undergoing protodeboronation.[5] Consider running an NMR of your boronic acid to ensure it's clean.

  • Inert Atmosphere: The catalytic cycle involves sensitive Pd(0) species that can be oxidized by atmospheric oxygen, inhibiting the reaction.[6][7] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously deoxygenated. Techniques like freeze-pump-thaw cycles for 30-45 minutes or sparging with argon for at least 30 minutes are crucial.

Q2: My starting materials are pure and my setup is inert, but the reaction is still sluggish or failing. What should I optimize next?

A2: The interplay between the base, solvent, and temperature is critical for a successful Suzuki-Miyaura coupling.[6][8][9]

  • Base Selection: The base plays multiple roles, including activating the boronic acid and facilitating the regeneration of the Pd(0) catalyst.[8][10] For pyridazine substrates, a common starting point is an aqueous solution of a carbonate base like Na₂CO₃ or K₂CO₃. If you observe low conversion, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can often accelerate the crucial transmetalation step.[6]

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if using a biphasic system). Common solvents include 1,4-dioxane, toluene, or DME, often with water as a co-solvent.[8][11] The electron-deficient nature of the pyridazine ring can make the initial oxidative addition step favorable, even without highly specialized ligands.[2] A solvent system like DME/water or dioxane/water is an excellent starting point.

  • Temperature: Most Suzuki-Miyaura reactions require heating. A typical temperature range is 80-100 °C. If the reaction is slow, cautiously increasing the temperature in 10 °C increments may improve the rate. However, be aware that excessive temperatures can lead to catalyst decomposition and side product formation.

Problem 2: Significant Side Product Formation

Q1: I'm observing a significant amount of a side product that corresponds to the homocoupling of my arylboronic acid (Ar-Ar). What causes this and how can I prevent it?

A1: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[6][7]

  • Deoxygenation is Key: This side reaction is often a clear indicator of insufficient deoxygenation of your reaction mixture. Re-evaluate your inert atmosphere techniques. Ensure all reagents, solvents, and the reaction headspace are free of oxygen before heating.

  • Catalyst Choice: Some palladium sources, particularly Pd(OAc)₂, can be more prone to promoting homocoupling under certain conditions. Using a Pd(0) source like Pd(PPh₃)₄ or a well-defined Pd(II) precatalyst that rapidly reduces in situ can sometimes mitigate this issue.

  • Stoichiometry: While a slight excess of boronic acid (1.1-1.2 equivalents) is standard, a large excess can increase the statistical probability of homocoupling. Try reducing the excess to 1.05 equivalents.

Q2: My main impurity is the dehalogenated starting material (6-methylpyridazine). What leads to this protodehalogenation?

A2: Dehalogenation (or hydrodehalogenation) is another common side pathway.

  • Source of Hydride: This side reaction occurs when the palladium intermediate [Ar-Pd(II)-X] reacts with a hydride source before reductive elimination can occur.[7] Common hydride sources in the reaction mixture can include trace water, amine bases (if used), or alcoholic solvents.

  • Mitigation Strategies:

    • Ensure you are using anhydrous solvents if your protocol is non-aqueous.

    • If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane or toluene.

    • Sometimes, the choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Using a more electron-rich or bulky ligand can sometimes favor the desired product formation.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the best general-purpose catalyst and ligand combination to start with for this synthesis? A: For coupling with a 3-chloro-6-methylpyridazine, a robust and commercially available starting point is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or the combination of a Pd(II) source like PdCl₂(dppf) with an appropriate base. The pyridazine ring is electron-deficient, which generally facilitates the initial oxidative addition step of the catalytic cycle, making the use of highly specialized and expensive ligands unnecessary for initial screening.[2][7]

Q: How do I choose the optimal base? A: Base selection is crucial and depends on the specific arylboronic acid used. A good starting point is a 2M aqueous solution of Na₂CO₃ or K₂CO₃ . If the reaction is slow or your boronic acid is electron-deficient, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate the transmetalation step.[6][8] Stronger bases tend to give better results in many cases.[6]

Q: What solvent system should I use? A: A biphasic solvent system is often effective. A mixture of an organic solvent like 1,2-dimethoxyethane (DME) , 1,4-dioxane , or toluene with water (e.g., a 4:1 or 3:1 ratio of organic solvent to water) is highly recommended.[11][12] This system effectively dissolves both the organic substrates and the inorganic base.

Q: How can I effectively monitor the reaction's progress? A: Thin-layer chromatography (TLC) is the most convenient method for routine monitoring. Use a solvent system that gives good separation between your starting materials and the expected product (e.g., ethyl acetate/hexanes). Stain with potassium permanganate or view under UV light. For more quantitative analysis and confirmation of product mass, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.

Section 3: Data & Visualization

Table 1: Influence of Reaction Parameters on Yield

The following table summarizes typical results from an optimization study for the Suzuki-Miyaura coupling of 3-chloro-6-methylpyridazine with a generic arylboronic acid. This data is illustrative and serves as a guide for experimental design.

EntryCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O1001265
2Pd(PPh₃)₄ (5)K₂CO₃ (2)DME/H₂O851282
3PdCl₂(dppf) (3)K₂CO₃ (2)DME/H₂O85888
4PdCl₂(dppf) (3)K₃PO₄ (3)Dioxane/H₂O90695
5Pd(PPh₃)₄ (5)K₂CO₃ (2)DME/H₂O602440

Data is synthesized from general principles of Suzuki-Miyaura reaction optimization.[12][13]

Diagrams

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation (Ar'-B(OR)₂ + Base) RedElim Ar-Ar' Product Trans->RedElim Reductive Elimination RedElim->Pd(0)L2 Catalyst Regeneration Start Start with Precatalyst Start->Pd(0)L2 Reduction

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_reagents Verify Purity of Starting Materials & Catalyst start->check_reagents check_setup Ensure Rigorous Inert Atmosphere check_reagents->check_setup If pure optimize_base Screen Different Bases (e.g., K₂CO₃ -> K₃PO₄) check_setup->optimize_base If inert optimize_solvent Test Solvent Systems (e.g., DME/H₂O, Dioxane/H₂O) optimize_base->optimize_solvent optimize_temp Increase Temperature Cautiously (80 -> 100 °C) optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: A decision tree for troubleshooting low-yield reactions.

Section 4: Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of 3-(4-methoxyphenyl)-6-methylpyridazine as a representative example.

Materials:

  • 3-chloro-6-methylpyridazine

  • 4-methoxyphenylboronic acid

  • Potassium Carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

Procedure:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-methylpyridazine (1.29 g, 10.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol, 1.1 equiv), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g, 0.50 mmol, 5 mol%).

  • Solvent Addition & Degassing: Add DME (40 mL) and water (10 mL). Seal the flask with a septum and purge the mixture by bubbling argon gas through the solution for 30 minutes.

  • Reaction: Place the flask under a positive pressure of argon and heat the mixture to 85 °C in an oil bath. Stir vigorously for 12 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting halide), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-(4-methoxyphenyl)-6-methylpyridazine.

References

  • Suzuki reaction. Wikipedia. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Optimization of Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. PubMed. [Link]

  • Synthesis of 3,6-diarylpyridazines and 6-arylpyridazin-3-ones. ResearchGate. [Link]

  • A Novel Synthesis of Pyridazinones: Preparation of 3-[1-Aryl-6(1H). Semantic Scholar. [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Cross-Coupling Reaction of Chloropyridazines and Grignard Reagents With Nickel-Phosphine Complexes: Alkylation and Arylation of Pyridazines. Amanote Research. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

Sources

Optimization

purification strategies for removing impurities from 3-(4-Bromophenyl)-6-methylpyridazine

Welcome to the technical support center for the purification of 3-(4-Bromophenyl)-6-methylpyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-Bromophenyl)-6-methylpyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and similar heterocyclic compounds. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your compound.

Part 1: Understanding Your Impurity Profile

A successful purification begins with a solid understanding of what you are trying to remove. The impurity profile of 3-(4-Bromophenyl)-6-methylpyridazine is intrinsically linked to its synthetic route, which commonly involves the condensation of a 1,4-dicarbonyl precursor with hydrazine or its derivatives.[1][2]

Q1: What are the most common impurities I should expect from the synthesis of 3-(4-Bromophenyl)-6-methylpyridazine?

A1: Your crude product likely contains a mixture of unreacted starting materials, reaction byproducts, and residual reagents. The most common species to look for are:

  • Unreacted 1,4-Dicarbonyl Precursor: The keto-precursor, such as 1-(4-bromophenyl)pentane-1,4-dione, is often a primary impurity. Due to its polarity, it will typically have a lower Retention Factor (Rf) on a silica TLC plate compared to the desired pyridazine product.

  • Hydrazine Residue: Excess hydrazine or hydrazine hydrate is used to drive the reaction to completion. Being highly polar and water-soluble, it is usually removed during the initial aqueous workup, but traces can persist.

  • Partially Reacted Intermediates: The initial reaction between the diketone and one molecule of hydrazine can form a dihydropyridazine intermediate. If the subsequent oxidation or aromatization step is incomplete, this will remain as a significant impurity.[2]

  • Positional Isomers: Depending on the symmetry of the dicarbonyl precursor, there may be a possibility of forming isomeric pyridazines, although this is less common for this specific target molecule if the correct precursors are used.

  • Bromination-Related Impurities: If the bromination is a late-stage step in the synthesis, you may encounter unbrominated starting material (3-phenyl-6-methylpyridazine) or poly-brominated species.[3][4]

Q2: How can I quickly assess the purity of my crude product and identify the best purification strategy?

A2: A multi-pronged initial analysis is the most efficient approach.

  • Thin-Layer Chromatography (TLC): This is your most powerful initial tool. Run a TLC of your crude material against your starting materials if available. A good starting eluent is 30% Ethyl Acetate in Hexanes.

    • Observation: A single spot for your crude that corresponds to a new, less polar spot than your dicarbonyl starting material is a good sign. Multiple spots indicate the presence of impurities.

    • Action: Use TLC to screen for an optimal solvent system for column chromatography. The ideal system will give your product an Rf value of ~0.3-0.4 and show good separation from all other spots.

  • Proton NMR (1H NMR): A crude 1H NMR spectrum can provide a wealth of information. Dissolve a small sample in CDCl3 or DMSO-d6.

    • Observation: Look for the characteristic aromatic signals of the bromophenyl group and the pyridazine ring, as well as the singlet for the methyl group. The presence of broad signals may indicate residual hydrazine, while aldehydic or other unexpected signals point to starting material or byproducts.

    • Action: Integration of the product peaks versus impurity peaks can give a rough estimate of purity.

  • Melting Point: A sharp melting point range (e.g., less than 2°C) is a good indicator of high purity for a crystalline solid.[5]

    • Observation: A broad or depressed melting point compared to the literature value suggests the presence of impurities.

    • Action: Use this as a final check on your purified fractions.

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is the most economical and scalable purification method for crystalline solids. It relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[6][7]

Q3: I've dissolved my crude 3-(4-Bromophenyl)-6-methylpyridazine in a hot solvent, but no crystals form upon cooling. What's wrong?

A3: This is a common issue that can be traced to several factors. Here is a troubleshooting workflow:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by:

    • Scratching: Vigorously scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Solvent Choice: You may have chosen a solvent in which your compound is too soluble, even at low temperatures. The ideal solvent should dissolve the compound when hot but have very poor solubility when cold.

  • Concentration: You may have used too much solvent. The goal is to use the minimal amount of hot solvent required to fully dissolve the crude product.[6] Try evaporating some of the solvent and re-cooling the solution.

  • Cooling Rate: Cooling the solution too rapidly can sometimes inhibit crystal formation. Allow the flask to cool slowly to room temperature first, then move it to an ice bath.

Q4: My product is "oiling out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature that is above its melting point in the solvent.

  • Cause & Solution 1: Solvent Polarity. The solvent may be too non-polar. The "like dissolves like" principle means that if your compound separates as a liquid, adding a small amount of a more polar solvent (in which the compound is less soluble) can sometimes induce crystallization.

  • Cause & Solution 2: High Impurity Load. A high concentration of impurities can depress the melting point of your compound, leading to oiling. In this case, it is best to first pass the crude material through a silica plug or perform a rapid column chromatography to remove the bulk of the impurities, and then attempt recrystallization on the partially purified material.

Protocol 1: Systematic Selection of a Recrystallization Solvent
  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature.

  • A good candidate solvent will not dissolve the compound at room temperature.

  • Take the tubes that did not show dissolution and heat them gently in a water bath.

  • A good candidate solvent will dissolve the compound when hot.

  • Allow the dissolved solutions to cool slowly to room temperature, then place in an ice bath.

  • The best solvent is the one that produces a large quantity of crystalline precipitate upon cooling.

Part 3: Troubleshooting Column Chromatography

Column chromatography is a highly versatile technique for separating compounds based on their differential partitioning between a polar stationary phase (typically silica gel) and a non-polar mobile phase (eluent).[8][9][10]

Mandatory Visualization: Purification Strategy Workflow

The following diagram outlines the general decision-making process for purifying your crude product.

PurificationWorkflow Crude Crude Product Workup Aqueous Workup / Extraction Crude->Workup Remove water-soluble impurities Analysis Initial Analysis (TLC, NMR) Column Column Chromatography Analysis->Column Oily product or complex mixture Recryst Recrystallization Analysis->Recryst Solid product with few impurities Workup->Analysis Column->Recryst For final polishing Pure Pure Product Column->Pure Recryst->Pure

Caption: Decision workflow for purifying 3-(4-Bromophenyl)-6-methylpyridazine.

Q5: My compound is streaking badly on the TLC plate and I'm getting poor separation on the column. What is happening?

A5: This is a classic problem when purifying basic N-heterocyclic compounds like pyridazines on standard silica gel.

  • The Cause: Silica gel is slightly acidic due to the presence of silanol (Si-O-H) groups on its surface. The basic lone pair of electrons on one of the pyridazine nitrogens can form a strong, sometimes irreversible, acid-base interaction with these silanol groups.[11] This strong binding leads to slow, uneven movement up the TLC plate or through the column, resulting in significant "tailing" or "streaking" of the spot.

  • The Solution: Add a Basic Modifier. To solve this, you must neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your eluent system.

    • Triethylamine (TEA): The most common choice. Add 0.5-2% TEA to your ethyl acetate/hexanes mixture. The TEA will preferentially bind to the acidic sites on the silica, allowing your pyridazine product to elute cleanly and symmetrically.[11]

    • Ammonia in Methanol: For more polar systems, using a small percentage of a 7N solution of ammonia in methanol can also be effective.[11]

Q6: I can't achieve good separation between my product and a key impurity. How can I improve the resolution?

A6: Improving resolution in column chromatography involves optimizing several parameters.

  • Fine-Tune the Eluent: This is the most critical step. If your spots are too close together, you need to decrease the polarity of the eluent. For example, if you are using 30% EtOAc/Hexanes, try moving to 25% or even 20%. This will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and amplifying small differences in polarity, thereby improving separation.

  • Use a Longer Column: Increasing the length of the silica bed increases the number of "theoretical plates" for the separation, providing more opportunities for the compounds to resolve. A good rule of thumb is a silica bed height-to-diameter ratio of at least 10:1.

  • Proper Loading: Dissolve your crude product in the absolute minimum amount of solvent (preferably the eluent itself or a slightly stronger solvent like dichloromethane) and load it onto the column in a tight, narrow band.[12] A diffuse starting band will lead to diffuse, overlapping bands during elution.

Data Presentation: Common Solvent Systems

The table below lists common solvents used in chromatography, ordered by increasing polarity. This can be used as a guide for selecting and modifying your eluent system.

SolventPolarity IndexTypical Use
Hexane/Heptane0.1Primary non-polar component of the eluent
Toluene2.4Non-polar component, can help dissolve aromatics
Dichloromethane3.1Loading solvent; mid-polarity eluent component
Diethyl Ether2.8Less polar than EtOAc, good for sensitive compounds
Ethyl Acetate4.4Primary polar component of the eluent
Acetone5.1Stronger polar modifier
Isopropanol3.9Polar modifier, often used with DCM or EtOAc
Ethanol/Methanol4.3 / 5.1Highly polar modifier, use sparingly (<10%)
Protocol 2: Step-by-Step Flash Column Chromatography
  • Select the Eluent: Based on TLC analysis (aiming for product Rf ≈ 0.3), prepare an adequate volume of the chosen eluent (e.g., 25% Ethyl Acetate / 74.5% Hexanes / 0.5% Triethylamine).

  • Pack the Column:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a small layer (~1 cm) of sand.

    • Prepare a slurry of silica gel in your eluent (do not use a different solvent). The consistency should be like thin yogurt.

    • Pour the slurry into the column, tapping the side gently to dislodge air bubbles. Allow the silica to settle into a uniform bed.[12]

  • Load the Sample:

    • Dissolve your crude product (~1 g) in a minimal volume of solvent (~2-3 mL of dichloromethane or the eluent).

    • Carefully pipette this solution directly onto the top of the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica until the liquid level just meets the top of the bed.

    • Carefully add a thin layer (~1 cm) of sand on top of the silica to prevent disturbance.

  • Run the Column:

    • Carefully fill the column with your eluent.

    • Apply gentle positive pressure using a pump or house air line to achieve a steady flow rate.

    • Collect fractions in an ordered array of test tubes.

  • Analyze Fractions:

    • Use TLC to analyze the collected fractions. Spot every few tubes on a TLC plate to track the elution of your product.

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 3-(4-Bromophenyl)-6-methylpyridazine.

References

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • D'Auria, M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2293. Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved from [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool. Retrieved from [Link]

  • D'hooghe, M., & Vaninka, E. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7014. Retrieved from [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(8), 9021-9037. Retrieved from [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Kumari, D. (2022). Column Chromatography and its Methods in Separation for Constituents. Research and Reviews: Journal of Pharmacognosy and Phytochemistry, 10(3). Retrieved from [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

  • LookChem. (n.d.). Cas 792942-45-1,4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. Retrieved from [Link]

  • Pete Punthasee. (2022, September 16). CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. YouTube. Retrieved from [Link]

  • Chary, K. P., et al. (2009). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 74(4), 1832-1835. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Retrieved from [Link]

  • Lee, S. C., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Chemistry, 7(3), 54. Retrieved from [Link]

  • Genotek Biochem. (n.d.). Impurities. Retrieved from [Link]

Sources

Troubleshooting

stability and storage conditions for 3-(4-Bromophenyl)-6-methylpyridazine

Welcome to the technical support guide for 3-(4-Bromophenyl)-6-methylpyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(4-Bromophenyl)-6-methylpyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. The following question-and-answer guide addresses common concerns and provides troubleshooting for experiments involving this molecule.

Frequently Asked Questions (FAQs): General Information

Q1: What is 3-(4-Bromophenyl)-6-methylpyridazine and what are its primary applications?

3-(4-Bromophenyl)-6-methylpyridazine is a heterocyclic compound featuring a pyridazine ring substituted with a methyl group and a 4-bromophenyl group. The pyridazine structure is considered a "privileged structure" in medicinal chemistry, meaning it is often found in pharmacologically active compounds.[1] As such, this compound is primarily used in drug discovery and medicinal chemistry as a building block or intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2] The bromophenyl moiety provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Q2: What are the basic physical and chemical properties of this compound?

FAQs: Storage and Handling

Q1: What are the recommended long-term storage conditions for 3-(4-Bromophenyl)-6-methylpyridazine?

For optimal stability, the compound should be stored in a cool, dry, and well-ventilated place.[5][6][7] The container should be tightly sealed to prevent moisture ingress and potential degradation.[5][6][8] Based on general best practices for brominated aromatic compounds, protection from light is also recommended to prevent photolytic degradation.[7]

ParameterRecommended ConditionRationale
Temperature Cool (e.g., 2-8 °C)Slows down potential degradation reactions.
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Prevents hydrolysis and oxidation.
Light Amber vial or stored in the darkProtects against photolytic decomposition.[7]
Container Tightly sealed, appropriate materialPrevents contamination and reaction with container material.[5][6][8]

Q2: I need to handle the compound outside of a glovebox. What precautions should I take?

When handling 3-(4-Bromophenyl)-6-methylpyridazine in an open-lab environment, it is crucial to use a chemical fume hood to ensure adequate ventilation.[7] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[7][9] Avoid creating and inhaling dust.[7] In case of accidental contact, wash the skin immediately with plenty of water.[7]

graph SafeHandlingWorkflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Workflow for safely handling the compound.

FAQs: Stability and Degradation

Q1: Is 3-(4-Bromophenyl)-6-methylpyridazine stable in common organic solvents?

The pyridazine ring itself is generally stable.[1][4][5] However, the stability of the entire molecule will depend on the solvent and the conditions. For short-term experimental use, it is expected to be stable in common aprotic solvents like DMSO, DMF, and THF. For long-term storage in solution, it is advisable to prepare fresh solutions as needed. If storage in solution is necessary, use an anhydrous aprotic solvent and store at -20°C or -80°C under an inert atmosphere.

Q2: What are the likely degradation pathways for this molecule?

While specific degradation studies on this molecule are not available, potential degradation pathways can be inferred from its structure:

  • Oxidation: The pyridazine ring is relatively stable to oxidation by reagents like potassium permanganate, but strong oxidizing agents should still be avoided as they are listed as incompatible materials for pyridazine.[1][4][5] The methyl group could be susceptible to oxidation under harsh conditions.

  • Reduction: The pyridazine ring can be cleaved by reducing agents like sodium in alcohol.[1][4]

  • Photodegradation: Brominated aromatic compounds can be susceptible to photolytic cleavage of the carbon-bromine bond, especially under UV irradiation. Storing the compound protected from light is a critical preventative measure.[7]

  • Hydrolysis: While generally stable, prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, could potentially lead to slow degradation.

graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

}

Potential degradation pathways for the compound.

Q3: Are there any known incompatible materials?

Based on safety data for pyridazine and related compounds, strong oxidizing agents and strong acids should be avoided.[5][9] Additionally, avoid heat, sparks, and open flames as the compound may be combustible.[5][6]

Troubleshooting Guide

Issue 1: My sample has changed color (e.g., turned yellow or brown) during storage.

  • Probable Cause: This could indicate degradation, possibly due to oxidation or exposure to light. Improper sealing of the container may have allowed air and moisture to enter.

  • Solution: Before use, it is highly recommended to re-analyze the material by a suitable analytical method (e.g., HPLC, LC-MS, or NMR) to confirm its purity. If the purity has dropped significantly, the material may need to be repurified or a fresh batch should be used. For future storage, ensure the container is tightly sealed, purged with an inert gas, and stored in a cool, dark, and dry place.

Issue 2: I am seeing an unexpected peak in my chromatogram after my reaction.

  • Probable Cause: If you suspect the unexpected peak is a degradation product of your starting material, consider the reaction conditions. High temperatures, extreme pH, or the presence of strong oxidizing or reducing agents could be causing decomposition. Another possibility is debromination, especially if your reaction involves photochemistry or certain catalysts.

  • Solution:

    • Run a control experiment where you subject only the starting material to the reaction conditions (solvent, temperature, etc., without other reagents) to see if it degrades on its own.

    • Analyze the unexpected peak by mass spectrometry to determine its molecular weight. A loss of 79/81 mass units could suggest debromination.

    • If degradation is confirmed, consider modifying your reaction conditions to be milder (e.g., lower temperature, shorter reaction time).

Issue 3: The compound has poor solubility in my desired solvent system.

  • Probable Cause: The molecule has a rigid, aromatic structure, which may limit its solubility in certain solvents.

  • Solution:

    • Try common polar aprotic solvents such as DMSO or DMF.

    • Gentle heating or sonication can aid dissolution, but be mindful of potential degradation at elevated temperatures.

    • If working with aqueous buffers, consider first dissolving the compound in a minimal amount of a water-miscible organic solvent (like DMSO) and then adding it to the aqueous solution. Be aware of the final percentage of the organic solvent in your experiment, as it may affect your results.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure to assess the stability of 3-(4-Bromophenyl)-6-methylpyridazine under various stress conditions.

Objective: To identify potential degradation pathways and determine the stability of the compound under acidic, basic, oxidative, and photolytic stress.

Materials:

  • 3-(4-Bromophenyl)-6-methylpyridazine

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-(4-Bromophenyl)-6-methylpyridazine in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate one sample at room temperature and another at 60°C for 24 hours.

    • After incubation, neutralize the samples with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate one sample at room temperature and another at 60°C for 24 hours.

    • After incubation, neutralize the samples with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate the sample at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Spread a thin layer of the solid compound in a petri dish.

    • Expose the sample to light in a photostability chamber according to ICH Q1B guidelines.

    • Prepare a solution of the exposed solid and analyze by HPLC.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Calculate the percentage of degradation and identify any major degradation products.

References

  • MDPI. (2021, April 17). A One-Pot Approach to Novel Pyridazine C-Nucleosides. [Link]

  • ACS Chemical Health & Safety. (2023, October 30). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. [Link]

  • CAS Common Chemistry. 3-Methylpyridazine. [Link]

  • Asian Journal of Pharmaceutical Research and Development. Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. [Link]

Sources

Optimization

solubility issues with 3-(4-Bromophenyl)-6-methylpyridazine in organic solvents

Topic: Solubility & Handling in Organic Solvents[1] Technical Overview: The "Brick Dust" Challenge 3-(4-Bromophenyl)-6-methylpyridazine is a classic "brick dust" intermediate—a term chemists use for heterocycles that for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling in Organic Solvents[1]

Technical Overview: The "Brick Dust" Challenge

3-(4-Bromophenyl)-6-methylpyridazine is a classic "brick dust" intermediate—a term chemists use for heterocycles that form highly stable crystal lattices, making them frustratingly insoluble in standard organic solvents.[1]

Why is this molecule difficult?

  • Dipole Moment: The pyridazine ring (1,2-diazine) has a significant dipole moment (~3.9–4.0 D) due to the adjacent nitrogen atoms.[1] This creates strong intermolecular electrostatic attractions.[1]

  • 
    -
    
    
    
    Stacking:
    The planarity of the phenyl ring conjugated with the pyridazine system allows for tight packing in the solid state.
  • Lipophilicity vs. Polarity: It occupies a "solubility valley." It is too polar for hexanes/heptanes but too lipophilic (due to the bromine and phenyl group) for water.

This guide addresses the specific solubility bottlenecks encountered during synthesis (Suzuki couplings), purification (chromatography), and analysis.

Solubility Profile & Solvent Selection

The following data summarizes the qualitative solubility behavior of 3-(4-Bromophenyl)-6-methylpyridazine at 25°C.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)High Best for extraction and loading onto silica columns.[1]
Chloroform (

)
High Excellent for NMR; often dissolves stubborn solids better than DCM.[1]
Polar Aprotic DMSO / DMFHigh Ideal for reaction solvents (Suzuki/Sonogashira).[1] Hard to remove.
THF / 1,4-DioxaneModerate Good for reactions; may require heating to fully dissolve.[1]
Polar Protic Methanol / EthanolLow to Moderate Poor solubility at RT; good solubility at reflux (Recrystallization candidate).[1]
Non-Polar Hexanes / HeptaneInsoluble strictly anti-solvents.[2]
TolueneLow Requires reflux; often leads to "oiling out" if used alone.
Aqueous WaterInsoluble The molecule is lipophilic (

).[1]

Diagnostic Troubleshooting (Q&A)

Scenario A: Reaction Setup (Cross-Coupling)

Q: I am attempting a Suzuki coupling in Toluene/Water, but the starting material (3-(4-Bromophenyl)-6-methylpyridazine) remains a solid suspension even at 80°C. Will the reaction proceed?

A: It might proceed slowly (interfacial reaction), but this is suboptimal and leads to catalyst decomposition.

  • The Issue: Toluene is a poor solvent for polar pyridazines. If the reactant is not in the solution phase, the oxidative addition step of the Palladium cycle is kinetically hindered.

  • The Fix: Switch to a more polar solvent system.

    • Dioxane/Water (4:1): Dioxane solubilizes the pyridazine much better than toluene.

    • n-Butanol: If you need high temperatures (

      
      C), n-Butanol is an excellent solvent for nitrogen heterocycles.[1]
      
    • Add a Co-solvent: If you must use Toluene, add 10-20% Ethanol or DMF to break the crystal lattice.

Scenario B: Purification (Flash Chromatography)

Q: My compound precipitates on the silica column when I switch from 100% DCM to a MeOH gradient. How do I prevent column clogging?

A: This is a common "solubility drop" phenomenon. While the compound is soluble in DCM and soluble in hot MeOH, it often has a solubility minimum in cold DCM/MeOH mixtures (e.g., at 5-10% MeOH).

  • The Mechanism: Methanol is polar but protic; it can disrupt the solvation shell DCM provides around the hydrophobic bromine/phenyl regions before it fully solvates the polar nitrogens.

  • The Protocol:

    • Solid Load: Do not liquid load. Dissolve the crude in DCM, add Celite or Silica, evaporate to dryness, and load the powder. This prevents the "crash out" at the top of the column.

    • Alternative Eluent: Use Ethyl Acetate / Hexane gradients if possible. If the compound is too polar (sticks to baseline), use DCM / Acetone . Acetone is aprotic and often maintains solubility better than Methanol for this specific scaffold.

Scenario C: Recrystallization (Oiling Out)

Q: I tried to recrystallize from hot Ethanol. Upon cooling, the product separated as a yellow oil at the bottom, not crystals.

A: "Oiling out" occurs when the compound's melting point in the solvent is lower than the solvent's boiling point, or the saturation limit is reached at a temperature above the compound's melting point.

  • The Fix (Seeding & Solvent Switch):

    • Re-heat the mixture until the oil dissolves (add a small amount of fresh Ethanol if needed).

    • Remove from heat and immediately scratch the inner glass wall with a glass rod. The micro-glass particles act as nucleation sites.

    • Slow Cool: Do not use an ice bath yet. Wrap the flask in a towel to cool slowly to room temperature.

    • Alternative Solvent: Switch to Isopropyl Alcohol (IPA) . IPA has a higher boiling point and slightly different polarity, often favoring crystal formation over oiling.

Visual Workflow: Solvent Decision Logic

The following diagram illustrates the decision process for handling 3-(4-Bromophenyl)-6-methylpyridazine based on your experimental goal.

SolventLogic Start Start: 3-(4-Bromophenyl)-6-methylpyridazine Goal What is your Goal? Start->Goal Reaction Synthesis (e.g., Suzuki) Goal->Reaction Reaction Purify Purification Goal->Purify Cleanup TempHigh Temp > 100°C? Reaction->TempHigh SolvDMF Use DMF or DMAc TempHigh->SolvDMF Yes SolvDiox Use 1,4-Dioxane/Water TempHigh->SolvDiox No (Reflux) Method Method? Purify->Method Column Flash Column Method->Column Impure Crude Cryst Recrystallization Method->Cryst Semi-Pure LoadType Solid Load on Celite (Prevents Clogging) Column->LoadType SolvCryst Solvent: Ethanol or IPA Cryst->SolvCryst Eluent Eluent: DCM/Acetone (Avoids MeOH crash) LoadType->Eluent OilIssue If 'Oiling Out': Scratch Glass + Slow Cool SolvCryst->OilIssue

Figure 1: Decision tree for solvent selection during synthesis and purification to avoid solubility traps.[1]

Standardized Protocols

Protocol A: "Force" Dissolution for NMR Analysis

Use this when the solid refuses to dissolve in


 for analysis.
  • Solvent: Use

    
     instead of Chloroform.
    
  • Add Acid: If

    
     is unavailable or undesirable, use 
    
    
    
    and add 1 drop of TFA (Trifluoroacetic acid) .
    • Mechanism:[1][3][4] The acid protonates the pyridazine nitrogens, disrupting the intermolecular H-bonding/dipole interactions and instantly solubilizing the lattice.

    • Note: This will shift your chemical shifts (pyridinium species).[1]

Protocol B: Anti-Solvent Recrystallization

Best for high-purity recovery.[1]

  • Dissolve 1.0 g of crude material in the minimum amount of DCM (approx. 5–8 mL) at room temperature.

  • Filter the solution through a cotton plug to remove insoluble particulates (catalyst dust, salts).

  • Place the filtrate in a flask and heat gently to boiling (use a water bath,

    
    C).
    
  • Slowly add Hexane dropwise.[1]

    • Observation: The solution will eventually turn cloudy (turbidity point).

  • Add 1-2 drops of DCM to clear the cloudiness.[1]

  • Remove from heat, cover with foil (loosely), and let sit at room temperature for 4 hours.

  • Transfer to a fridge (

    
    C) overnight. Collect crystals via vacuum filtration.[4]
    

References

  • Pyridazine Physical Properties

    • Tišler, M., & Stanovnik, B. (1968).[1] Pyridazines.[2][3][5][6][7][8] In Comprehensive Heterocyclic Chemistry. The dipole moments and solubility trends of 1,2-diazines are foundational to this guide.

    • Source:[1]

  • Suzuki Coupling of Chlorinated/Brominated Pyridazines

    • Schnell, S. D., et al. (2021).[1][5] Lewis Acid Mediated Inverse Electron Demand Diels-Alder Reaction...[1][3][5] Synthesis of 3-Bromo-Pyridazines. This paper details the handling and purification of 3-bromo-pyridazines.[1][3]

    • Source:[1]

  • General Solubility & Recrystallization of Nitrogen Heterocycles

    • BenchChem Technical Support.[1][2][6] (2025).[1][2][6] Purification of 3-Chloro-4-methyl-6-phenylpyridazine. Provides specific protocols for anti-solvent crystallization of analogous phenyl-pyridazines.

    • Source:[1]

  • Solvent Effects in Heterocyclic Synthesis

    • Fan, Z., et al. (2019).[1][5] Cu(II)-catalyzed aerobic 6-endo-trig cyclizations... judicious choice of reaction solvent. Highlights the critical role of solvent polarity (MeCN vs AcOH) in pyridazine formation.

    • Source:[1]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-(4-Bromophenyl)-6-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of 3-(4-Bromophen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of 3-(4-Bromophenyl)-6-methylpyridazine. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthetic process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 3-(4-Bromophenyl)-6-methylpyridazine, offering explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in pyridazine synthesis can often be attributed to several factors, from starting material purity to suboptimal reaction conditions.

  • Purity of Starting Materials: Impurities in your reactants, such as the γ-keto acid or hydrazine hydrate, can lead to unwanted side reactions and the formation of byproducts, thereby reducing the yield of the desired product. It is crucial to ensure the purity of your starting materials before commencing the reaction.

  • Incomplete Reaction: The condensation reaction between the γ-keto acid and hydrazine to form the pyridazine ring may not have gone to completion.[1] To address this, you can try extending the reaction time or moderately increasing the reaction temperature.[2] Proper agitation is also critical to ensure a homogenous reaction mixture.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical for maximizing yield. While ethanol or methanol are commonly used, exploring other solvents may be beneficial.[1]

  • Oxidation of Dihydropyridazine Intermediate: The initial cyclization often forms a dihydropyridazine intermediate, which must be oxidized to the final aromatic pyridazine.[3][4] If this oxidation step is incomplete, the final product will be a mixture, leading to a lower yield of the desired compound. Ensure that the oxidation conditions are appropriate and that the oxidizing agent is active.

Question 2: I'm observing the formation of significant byproducts. How can I identify and minimize them?

Answer: The formation of byproducts is a common challenge in heterocyclic synthesis. Identifying the structure of these impurities is the first step toward mitigating their formation.

  • Common Side Reactions: A frequent side reaction is the formation of hydrazones from the reaction of hydrazine with the keto group of the starting material without subsequent cyclization.[5] Another possibility is the incomplete oxidation of the dihydropyridazine intermediate.

  • Analytical Identification: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are invaluable for identifying byproducts. Comparing the retention times and mass-to-charge ratios with known intermediates and potential side products can provide definitive identification.

  • Minimization Strategies:

    • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of certain byproducts.

    • Temperature and Reaction Time: Optimizing the reaction temperature and time can favor the desired reaction pathway over side reactions.

    • Order of Addition: The order in which reagents are added can sometimes influence the product distribution.

Question 3: During scale-up, I'm facing issues with reaction control and exotherms. What precautions should I take?

Answer: Scaling up a chemical reaction can introduce new challenges, particularly with heat management and mixing.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient. This can lead to uncontrolled temperature increases (exotherms), which may cause side reactions or even runaway reactions.

    • Solution: Use a reactor with efficient heat exchange capabilities. Consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.

  • Mixing: Inadequate mixing on a larger scale can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and lower yields.

    • Solution: Employ an appropriate agitation system (e.g., overhead stirrer with a suitable impeller design) to ensure thorough mixing of the reaction mixture.

Question 4: The purification of the final product is proving difficult. What strategies can I employ for effective purification on a larger scale?

Answer: Purifying brominated heterocyclic compounds can be challenging due to their potential for strong interactions with stationary phases and solubility issues.

  • Crystallization: This is often the most efficient and scalable method for purifying solid compounds. A systematic screening of different solvents and solvent mixtures is recommended to find optimal crystallization conditions.

  • Column Chromatography: While effective at the lab scale, scaling up column chromatography can be resource-intensive.

    • Stationary Phase: For basic compounds like pyridazines, which can interact strongly with acidic silica gel leading to tailing, consider deactivating the silica by adding a small amount of a basic modifier like triethylamine to the eluent.[6] Alternatively, using a less acidic stationary phase like alumina may be beneficial.[6]

    • Solvent System: A careful optimization of the solvent system is crucial for achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 3-(4-Bromophenyl)-6-methylpyridazine?

A1: A prevalent method involves the condensation of a γ-keto acid, specifically 4-oxo-4-(4-bromophenyl)pentanoic acid, with hydrazine hydrate.[1][7] This reaction proceeds through a cyclization to form a dihydropyridazinone, which is then typically oxidized to the aromatic pyridazine.

Q2: Are there alternative synthetic strategies to consider?

A2: Yes, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile alternative.[8][9] This approach would typically involve coupling a suitable brominated pyridazine precursor with (4-bromophenyl)boronic acid. This method is advantageous due to the wide availability of coupling partners and the mild reaction conditions.[8]

Q3: What are the key safety considerations when working with hydrazine hydrate?

A3: Hydrazine hydrate is a corrosive and toxic substance. It is also a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction conversion.

Q5: What are the expected spectroscopic characteristics of 3-(4-Bromophenyl)-6-methylpyridazine?

A5: The structure of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the methyl group, the aromatic protons on the bromophenyl ring, and the protons on the pyridazine ring.

  • ¹³C NMR: The spectrum will show distinct peaks for the carbon atoms in the methyl group, the bromophenyl ring, and the pyridazine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern for the bromine atom.

Experimental Protocol: Synthesis via γ-Keto Acid Condensation

This section provides a detailed, step-by-step methodology for the synthesis of 3-(4-Bromophenyl)-6-methylpyridazine.

Reaction Scheme:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Oxidation keto_acid 4-oxo-4-(4-bromophenyl)pentanoic acid dihydropyridazinone 6-(4-Bromophenyl)-3-methyl-4,5-dihydropyridazin-3(2H)-one keto_acid->dihydropyridazinone + hydrazine Hydrazine Hydrate hydrazine->dihydropyridazinone + product 3-(4-Bromophenyl)-6-methylpyridazine dihydropyridazinone->product + oxidant Oxidizing Agent oxidant->product +

Caption: Synthetic workflow for 3-(4-Bromophenyl)-6-methylpyridazine.

Table 1: Key Reaction Parameters

ParameterValue
Reactants 4-oxo-4-(4-bromophenyl)pentanoic acid, Hydrazine hydrate
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 4-6 hours
Oxidizing Agent e.g., Bromine in acetic acid
Purification Method Recrystallization from ethanol

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxo-4-(4-bromophenyl)pentanoic acid in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The intermediate dihydropyridazinone may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Oxidation: Dissolve the crude dihydropyridazinone in a suitable solvent, such as acetic acid. Add the oxidizing agent (e.g., a solution of bromine in acetic acid) dropwise while maintaining the temperature.

  • Workup: After the oxidation is complete, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution) until the color of the excess oxidizing agent disappears. Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 3-(4-Bromophenyl)-6-methylpyridazine.

References
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]

  • Diarylpyridazines through Sequential Regioselective Suzuki Coupling. Synthesis. Available at: [Link]

  • Pyridazine. Wikipedia. Available at: [Link]

  • Synthesis of Pyridazine. ChemTube3D. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive). Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of 1-(4-bromophenyl)-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as Potential Antibacterial Agent. ResearchGate. Available at: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • Heterocycles - PART 3 - Pyridazines. Scribd. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Available at: [Link]

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). MDPI. Available at: [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at: [Link]

  • Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine and Nature of the Mysterious Green By-product. ResearchGate. Available at: [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. Available at: [Link]

  • For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 3-(4-Bromophenyl)-6-methylpyridazine During Experimental Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering stability issues with 3-(4-Bromophenyl)-6-methylpyridazine during th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering stability issues with 3-(4-Bromophenyl)-6-methylpyridazine during the workup phase of their experiments. Our goal is to provide in-depth, actionable insights and troubleshooting strategies rooted in the principles of heterocyclic chemistry to ensure the integrity of your compound.

Introduction: Understanding the Pyridazine Ring

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a valuable scaffold in medicinal chemistry.[1][2][3] However, the very electronic nature that makes it attractive also presents stability challenges. The two nitrogen atoms create an electron-deficient (π-deficient) system, which can make the ring susceptible to certain reaction conditions commonly found in workup procedures.[4]

The stability of your specific compound, 3-(4-Bromophenyl)-6-methylpyridazine, is influenced by its substituents. The electron-withdrawing nature of the 4-bromophenyl group at the 3-position further enhances the electron deficiency of the pyridazine ring, while the electron-donating methyl group at the 6-position offers some electronic balance. Understanding this electronic interplay is key to diagnosing and preventing decomposition.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues observed during the workup of 3-(4-Bromophenyl)-6-methylpyridazine and provide targeted solutions.

Question 1: My reaction mixture turns dark, and I observe a significant loss of product during aqueous workup. What is likely happening?

Answer: This is a classic sign of decomposition, likely initiated by unfavorable pH conditions. The pyridazine ring's stability can be compromised in both strongly acidic and strongly basic environments.

Potential Causes & Mechanisms:

  • Strongly Acidic Conditions (pH < 4): While pyridazines are basic and form pyridazinium salts upon protonation, highly acidic conditions can promote side reactions.[5] The electron-deficient ring becomes even more so upon protonation, potentially making it susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This can lead to ring-opening or the formation of undesired byproducts.

  • Strongly Basic Conditions (pH > 10): While less common for pyridazines compared to other heterocycles, strong bases can deprotonate the methyl group, leading to the formation of a reactive species that could undergo condensation or other side reactions. More likely, residual reagents from your synthesis (e.g., strong bases used for deprotonation) could be the culprits.

Troubleshooting Workflow:

  • Neutralize with Care: Aim for a pH as close to neutral (pH 7) as possible during your aqueous wash.

  • Use a Buffered System: If your reaction is sensitive to pH swings, consider using a buffered wash (e.g., a saturated solution of sodium bicarbonate followed by a wash with a saturated solution of ammonium chloride) to gently bring the pH to neutral.

  • Temperature Control: Perform your aqueous workup at a reduced temperature (0-5 °C) using an ice bath. This will slow down the rate of potential decomposition reactions.

Question 2: My product appears oily and is difficult to crystallize, even though TLC/LCMS of the crude reaction mixture showed a clean product. What should I do?

Answer: This often points to the formation of a salt or the presence of highly polar impurities that are inhibiting crystallization.

Potential Causes & Mechanisms:

  • Salt Formation: If your workup involved an acidic wash, your pyridazine, being basic, may have formed a salt (e.g., a hydrochloride or trifluoroacetate salt). These salts are often more soluble in polar solvents and can be difficult to crystallize.

  • Residual Polar Impurities: Incomplete removal of polar starting materials or byproducts can interfere with the crystallization process.

Troubleshooting Workflow:

  • Liberate the Free Base: If you suspect salt formation, perform a final wash with a mild base, such as a saturated sodium bicarbonate solution, to convert the salt back to the free base.

  • Thorough Extraction: Ensure complete extraction of your product from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Perform multiple extractions (3x) to maximize recovery.

  • Drying is Crucial: Dry the combined organic layers thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating the solvent. Residual water can inhibit crystallization.

Question 3: I'm observing streaking or tailing of my compound during silica gel column chromatography. How can I improve the purification?

Answer: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds on silica gel. The basic nitrogen atoms in your pyridazine can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.[6]

Troubleshooting Workflow:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier to your mobile phase. Triethylamine (0.1-1%) is a common choice. This will "cap" the acidic sites on the silica gel and reduce strong adsorption of your compound.[6]

  • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for basic compounds.

  • Reverse-Phase Chromatography: For polar, basic compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) is often a more effective purification method.[6]

Recommended Protocols

Here are detailed, step-by-step protocols for key procedures discussed in this guide.

Protocol 1: Gentle Aqueous Workup for Sensitive Pyridazines
  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if necessary): Slowly add a quenching agent (e.g., water or a saturated ammonium chloride solution) to the cooled reaction mixture with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane, 3 x 20 mL).

  • Neutral Wash: Wash the combined organic layers sequentially with:

    • Saturated sodium bicarbonate solution (20 mL)

    • Water (20 mL)

    • Brine (saturated sodium chloride solution) (20 mL)

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Column Chromatography of Basic Heterocycles
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase.

  • Mobile Phase Modification: Add 0.5% (v/v) triethylamine to your mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pack the column with the modified slurry.

  • Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the modified mobile phase, collecting fractions and monitoring by TLC.

Visualizing the Challenges

To better understand the potential pitfalls during workup, the following diagram illustrates the decision-making process for troubleshooting.

Caption: Troubleshooting workflow for the workup and purification of 3-(4-Bromophenyl)-6-methylpyridazine.

Summary of Key Stability Considerations

ParameterRecommendationRationale
pH Maintain near-neutral conditions (pH 6-8) during aqueous workup.The pyridazine ring can be susceptible to degradation under strongly acidic or basic conditions.
Temperature Perform extractions and washes at reduced temperatures (0-5 °C).Lower temperatures slow the rate of potential decomposition reactions.
Purification Use a basic modifier (e.g., triethylamine) in the mobile phase for silica gel chromatography.To prevent strong interactions between the basic pyridazine and acidic silica gel, which can cause tailing.
Solvent Removal Avoid excessive heat during solvent evaporation.Thermally labile compounds can decompose at elevated temperatures.

By understanding the inherent chemical properties of the pyridazine ring and the influence of its substituents, you can proactively design your workup and purification procedures to minimize decomposition and maximize the yield and purity of your target compound, 3-(4-Bromophenyl)-6-methylpyridazine.

References

  • Decomposition of 3-azidopyridazine 2-oxides. Ring opening of the pyridazine ring.
  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Hore, N. R., & Russell, D. K. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (2), 345-350.
  • Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Benchchem.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Pyridine. Wikipedia.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • Pyridazine. Wikipedia.
  • Tisler, M., & Stanovnik, B. (1968). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Advances in Heterocyclic Chemistry, 9, 211-320.
  • Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 123-130.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.
  • DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Des
  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.
  • Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)
  • Heterocyclic Compounds with Potential Biological Activity:
  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-(4-Bromophenyl)-6-methylpyridazine

This guide provides an in-depth comparison and validation framework for analytical methods pertinent to 3-(4-Bromophenyl)-6-methylpyridazine, a key heterocyclic compound in pharmaceutical research and development. For re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and validation framework for analytical methods pertinent to 3-(4-Bromophenyl)-6-methylpyridazine, a key heterocyclic compound in pharmaceutical research and development. For researchers, scientists, and drug development professionals, ensuring the purity, potency, and stability of such molecules is paramount. This requires robust, validated analytical methods that are not only accurate and precise but also tailored to the specific physicochemical properties of the analyte and its intended application.

The narrative herein eschews a rigid template, instead adopting a logical, causality-driven approach. We will explore the foundational principles of method selection, delve into a practical validation case study using High-Performance Liquid Chromatography (HPLC), and compare its performance with alternative techniques, all while grounding our discussion in the authoritative standards set by global regulatory bodies.

The Regulatory Bedrock: ICH Guidelines

Before any analytical method is deemed suitable for its intended purpose, it must be rigorously validated. The International Council for Harmonisation (ICH) provides the definitive guidance on this process, with the Q2(R1) and the recently updated Q2(R2) documents serving as the global standard.[1][2][3][4][5] These guidelines outline the specific validation characteristics that must be investigated, ensuring that data generated is reliable and reproducible. The primary validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique for 3-(4-Bromophenyl)-6-methylpyridazine hinges on its molecular structure—a substituted pyridazine ring making it a relatively non-volatile, aromatic compound. This dictates the suitability of different analytical platforms.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for the analysis of non-volatile and thermally labile compounds.[6] For a compound like 3-(4-Bromophenyl)-6-methylpyridazine, a reverse-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point. The aromatic rings provide strong chromophores, ensuring good sensitivity for UV detection. Its versatility makes it ideal for quantification (assay), impurity profiling, and stability studies.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a powerful tool for volatile and semi-volatile compounds, its direct application to this specific molecule may be limited without derivatization, due to its expectedly low volatility.[10][11][12] However, it excels in identifying volatile organic impurities that may be present from the synthesis process. The mass spectrometer provides definitive structural information, making it the gold standard for identifying unknown impurities.[6][13]

  • Spectroscopic Methods (NMR, IR, UV-Vis): These techniques are indispensable for structural elucidation and confirmation of the reference standard itself.[14][15][16]

    • UV-Vis Spectroscopy can be used for a simple, standalone quantitative analysis if the sample matrix is clean, but it lacks the specificity of a separative technique like HPLC.[14] Its primary role is as a detector for HPLC.

    • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide detailed structural fingerprints but are not typically used for routine quantitative analysis in a quality control environment due to complexity and lower throughput.[17]

Table 1: Comparison of Primary Analytical Techniques
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Spectroscopy (UV-Vis, NMR)
Analyte Suitability Excellent for non-volatile compounds like the target analyte.Suitable for volatile/semi-volatile impurities; may require derivatization for the primary analyte.Excellent for structural confirmation; limited for quantitative analysis of complex mixtures.
Primary Use Case Assay, impurity quantification, stability testing.Identification of volatile impurities, structural confirmation of unknowns.Reference standard characterization, identity confirmation.
Specificity High (achieved through chromatographic separation).Very High (separation combined with mass fragmentation patterns).Low to Moderate (UV-Vis); High (NMR) but not in a mixture.
Quantitative Capability Excellent.Good, but often requires more complex calibration for accurate quantification.Limited for routine QC (NMR); Good for simple solutions (UV-Vis).
Throughput High.Moderate.Low (NMR); High (UV-Vis).

A Practical Guide to RP-HPLC Method Validation: Case Study

Here, we present a detailed, self-validating protocol for an RP-HPLC method designed for the quantification of 3-(4-Bromophenyl)-6-methylpyridazine. The causality behind each step is explained to provide a deeper understanding of the validation process.

Overall Validation Workflow

The validation process follows a logical sequence, starting from method development and culminating in a comprehensive validation report that confirms the method is fit for its intended purpose.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting Dev Method Development (Column, Mobile Phase) Opt Method Optimization (Resolution, Peak Shape) Dev->Opt SST_Dev System Suitability Parameter Definition Opt->SST_Dev Protocol Write Validation Protocol (Define Acceptance Criteria) SST_Dev->Protocol ICH Q2(R1) Spec Specificity Protocol->Spec Lin Linearity Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision Protocol->Prec LOQ LOD & LOQ Protocol->LOQ Rob Robustness Protocol->Rob Report Compile Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOQ->Report Rob->Report Approval Method Approval & SOP Report->Approval

Caption: High-level workflow for analytical method validation.

Hypothetical HPLC Method Parameters
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time 10 minutes
Specificity (Peak Purity)
  • Causality: The purpose of the specificity test is to demonstrate that the signal measured is solely from our compound of interest, without interference from impurities, degradation products, or matrix components. This is the cornerstone of a reliable quantitative method.

  • Experimental Protocol:

    • Prepare solutions of a blank (diluent), a placebo (if in a formulation), a solution of the 3-(4-Bromophenyl)-6-methylpyridazine reference standard, and a sample spiked with known related substances.

    • Inject each solution into the HPLC system.

    • The blank and placebo injections should show no significant peaks at the retention time of the main analyte.

    • The chromatogram of the spiked sample must show baseline resolution between the main analyte and all related substances.

    • Utilize a Diode Array Detector (DAD) to perform peak purity analysis on the analyte peak in a stressed sample (e.g., acid/base hydrolyzed). The purity angle should be less than the purity threshold.

  • Acceptance Criteria: No interference at the analyte's retention time. Resolution between the analyte and adjacent peaks should be >2.0. Peak purity index > 0.999.

Linearity
  • Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. This relationship is modeled by a regression line, which is essential for calculating the concentration of unknown samples.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of 3-(4-Bromophenyl)-6-methylpyridazine ranging from 50% to 150% of the target analytical concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy (Recovery)
  • Causality: Accuracy confirms how close the measured value is to the true value. It is typically assessed through recovery studies, where a known amount of analyte is added to a sample matrix and the method's ability to "recover" that known amount is measured. This validates the method against sample matrix effects and systematic errors.

  • Experimental Protocol:

    • Prepare samples (e.g., placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate (resulting in 9 total determinations).

    • Analyze the samples and calculate the percentage recovery for each determination.

    G cluster_0 Triplicate Preparations cluster_1 Triplicate Preparations cluster_2 Triplicate Preparations start Prepare Placebo Matrix l1 Spike at 80% Conc. start->l1 l2 Spike at 100% Conc. start->l2 l3 Spike at 120% Conc. start->l3 p1 Prep 1 p2 Prep 2 p3 Prep 3 p4 Prep 4 p5 Prep 5 p6 Prep 6 p7 Prep 7 p8 Prep 8 p9 Prep 9 analysis Analyze all 9 Samples via HPLC p1->analysis p2->analysis p3->analysis p4->analysis p5->analysis p6->analysis p7->analysis p8->analysis p9->analysis calc Calculate % Recovery for each (Measured / Theoretical) * 100 analysis->calc report Report Mean % Recovery and RSD for each level calc->report

    Caption: Experimental workflow for determining accuracy.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision
  • Causality: Precision measures the random error of a method. It is evaluated at two levels: Repeatability (short-term precision on the same day, with the same analyst and equipment) and Intermediate Precision (long-term precision, assessing variations between days, analysts, or equipment). This ensures the method provides consistent results under normal operating conditions.

  • Experimental Protocol:

    • Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.

    • Intermediate Precision: Have a second analyst repeat the repeatability study on a different day using a different instrument if possible. Compare the results from both studies.

  • Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision should also be ≤ 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)
  • Causality: For impurity analysis, knowing the method's sensitivity is critical. The LOD is the lowest concentration the method can reliably distinguish from noise, while the LOQ is the lowest concentration it can measure with acceptable accuracy and precision.

  • Experimental Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: Determine the concentration that yields a S/N ratio of 3:1 for LOD and 10:1 for LOQ.

    • Confirmation: Prepare a solution at the determined LOQ concentration and inject it multiple times (n=6). The accuracy and precision at this level must meet predefined criteria.

  • Acceptance Criteria: S/N ≥ 10 for LOQ. Precision (RSD) at the LOQ should be ≤ 10%.

Robustness
  • Causality: No method is performed perfectly every time. Robustness testing evaluates the method's resilience to small, deliberate changes in its parameters (e.g., pH, flow rate). This ensures that minor, real-world variations do not lead to significant deviations in results, proving the method is reliable for routine use.

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Examples of variations:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

      • Column Temperature: ± 5°C (25°C and 35°C).

      • Mobile Phase Composition: ± 2% organic (e.g., 58% and 62% Acetonitrile).

    • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry) and the quantitative result.

  • Acceptance Criteria: System suitability parameters must remain within acceptable limits. The quantitative result should not deviate significantly from the nominal value.

Table 2: Summary of Validation Parameters and Acceptance Criteria (ICH Q2(R1))
Parameter Experiment Acceptance Criteria Hypothetical Result
Specificity Blank, Placebo, Spiked Sample AnalysisNo interference, Resolution > 2.0Pass
Linearity 5 concentrations, 50-150% ranger² ≥ 0.999r² = 0.9995
Accuracy 9 determinations over 3 conc. levels98.0 - 102.0% Recovery99.5 - 101.2%
Precision (Repeatability) n=6 at 100% concentrationRSD ≤ 2.0%RSD = 0.8%
Precision (Intermediate) Different day, analyst, instrumentRSD ≤ 2.0%RSD = 1.1%
LOQ S/N ratio or SD of responseS/N ≥ 10, Precision (RSD) ≤ 10%0.05 µg/mL
Robustness Vary flow rate, temp, mobile phaseSystem suitability passesPass

Conclusion

The validation of an analytical method for a pharmaceutical compound like 3-(4-Bromophenyl)-6-methylpyridazine is a systematic and rigorous process dictated by scientific principles and regulatory expectations. While RP-HPLC stands out as the most suitable primary technique for quantitative analysis due to the compound's physicochemical properties, a comprehensive analytical strategy may also employ GC-MS for volatile impurity identification and various spectroscopic methods for definitive structural confirmation.

The provided case study on HPLC method validation illustrates the critical interplay between understanding the purpose of each validation parameter and executing a precise experimental protocol. By following such a self-validating system, researchers and drug developers can ensure the generation of trustworthy, accurate, and reliable data, which is the ultimate foundation of pharmaceutical quality and patient safety.

References

  • Title: Q2(R2) Validation of Analytical Procedures | Source: U.S. Food and Drug Administration (FDA) | URL: [Link][1]

  • Title: FDA Guidance on Analytical Method Validation | Source: Scribd | URL: [Link][18]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) | Source: Jordi Labs | URL: [Link][2]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics | Source: U.S. Food and Drug Administration (FDA) | URL: [Link][19]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology | Source: European Medicines Agency (EMA) | URL: [Link][3]

  • Title: Quality Guidelines | Source: International Council for Harmonisation (ICH) | URL: [Link][20]

  • Title: FDA Releases Guidance on Analytical Procedures | Source: BioPharm International | URL: [Link][21]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance | Source: ProPharma | URL: [Link][22]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 | Source: GMP Compliance | URL: [Link][23]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology | Source: ECA Academy | URL: [Link][4]

  • Title: Quality: specifications, analytical procedures and analytical validation | Source: European Medicines Agency (EMA) | URL: [Link][24]

  • Title: ICH Q2 Analytical Method Validation | Source: Slideshare | URL: [Link][25]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation | Source: Perpusnas | URL: [Link]

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Validation

A Guide to Ensuring Reproducibility of Biological Data for Novel Pyridazine Derivatives: A Case Study with 3-(4-Bromophenyl)-6-methylpyridazine

This guide addresses the critical challenge of ensuring the reproducibility of biological data, using the novel compound 3-(4-Bromophenyl)-6-methylpyridazine as a case study. Given the limited existing public data on thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical challenge of ensuring the reproducibility of biological data, using the novel compound 3-(4-Bromophenyl)-6-methylpyridazine as a case study. Given the limited existing public data on this specific molecule, this document serves as a prospective framework for researchers. It outlines a rigorous, self-validating experimental plan designed to generate high-quality, reproducible data from the outset. We will compare this "gold standard" approach with common practices that can lead to unreliable findings, providing a clear roadmap for drug development professionals.

Introduction: The Challenge of a Novel Chemical Entity

3-(4-Bromophenyl)-6-methylpyridazine belongs to the pyridazine class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules with a wide range of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and cardiovascular drugs. The presence of a bromophenyl group suggests potential for forming halogen bonds with protein targets, a feature increasingly exploited in rational drug design.

However, the novelty of a compound presents a significant challenge: the absence of a historical dataset for comparison. Therefore, the initial exploratory experiments carry an outsized responsibility for establishing a reliable foundation. This guide provides the necessary framework to build that foundation, focusing on causality, rigorous validation, and transparent reporting.

Establishing a Hypothetical Mechanism for Rigorous Testing

To illustrate a robust validation workflow, we will hypothesize a plausible mechanism of action for 3-(4-Bromophenyl)-6-methylpyridazine. Based on the structural alerts common to many pyridazine-containing kinase inhibitors, we will proceed with the hypothesis that our compound is an inhibitor of Tumor Necrosis Factor Alpha (TNF-α) production by targeting a key upstream kinase in the inflammatory signaling cascade, such as the p38 Mitogen-Activated Protein Kinase (MAPK) .

This hypothesis allows us to design a multi-step, self-validating experimental cascade that moves from broad phenotypic effects to specific, on-target engagement.

The Experimental Validation Cascade: A Framework for Reproducibility

A reproducible research plan must be logical and sequential, with each step validating the last. Below is a detailed workflow designed to rigorously test our hypothesis.

G cluster_0 Phase 1: Phenotypic Screening & Validation cluster_1 Phase 2: Target Deconvolution & Biochemical Validation cluster_2 Phase 3: In-Cell Target Engagement Compound 3-(4-Bromophenyl)-6-methylpyridazine (Purity & Identity Confirmed) PhenoAssay Cell-Based Phenotypic Assay (e.g., LPS-induced TNF-α production in THP-1 cells) Compound->PhenoAssay DoseResponse Dose-Response Curve (IC50) Validate with known p38 inhibitor PhenoAssay->DoseResponse Cytotoxicity Cytotoxicity Assay (e.g., MTT) Rule out non-specific toxicity PhenoAssay->Cytotoxicity BiochemAssay Biochemical Kinase Assay (Recombinant p38α enzyme) DoseResponse->BiochemAssay Proceed if potent & non-toxic Biochem_IC50 Biochemical IC50 Determination BiochemAssay->Biochem_IC50 OrthogonalAssay Orthogonal Binding Assay (e.g., Isothermal Titration Calorimetry) Binding_KD Binding Affinity (KD) Determination OrthogonalAssay->Binding_KD Biochem_IC50->OrthogonalAssay Confirm direct binding CETSA Cellular Thermal Shift Assay (CETSA) Confirm target binding in intact cells Binding_KD->CETSA Validate in cellular context PhosphoWestern Phospho-protein Western Blot (Measure p-ATF2, a p38 substrate) CETSA->PhosphoWestern Confirm functional consequence of binding CETSA_Shift Confirm Thermal Shift CETSA->CETSA_Shift Phospho_Inhibition Demonstrate Inhibition of Substrate Phosphorylation PhosphoWestern->Phospho_Inhibition Conclusion Reproducible Evidence of On-Target Activity Phospho_Inhibition->Conclusion G cluster_pathway Hypothesized Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TNF_mRNA TNF-α mRNA (Translation & Stability) MK2->TNF_mRNA TNF_Protein TNF-α Protein (Secretion) TNF_mRNA->TNF_Protein Compound 3-(4-Bromophenyl)- 6-methylpyridazine Compound->p38

Caption: Hypothesized p38 MAPK signaling pathway inhibition.

The gold standard for this is the Cellular Thermal Shift Assay (CETSA) . [1][2][3][4][5]The principle is that when a compound binds to its target protein, it stabilizes the protein against heat-induced denaturation.

Comparison of Approaches:

ParameterGold Standard Approach (High Reproducibility)Common Pitfall (Low Reproducibility)Rationale for Gold Standard
Target Engagement Perform CETSA to generate a "melt curve" showing the target protein (p38α) is stabilized at higher temperatures in the presence of the compound. [1][4]Infer target engagement from the cellular assay alone.CETSA is direct, physical evidence of target binding in a physiological context. It is the most robust way to confirm that the cellular phenotype is a result of on-target activity.
Functional Readout Use Western blotting to measure the phosphorylation of a direct p38 substrate, such as ATF2 or MAPKAPK2 (MK2), in compound-treated cells. [6][7][8]Rely only on the downstream cytokine (TNF-α) measurement.Measuring the phosphorylation of a direct substrate is a more proximal and specific readout of target kinase inhibition than measuring a downstream product that is subject to multiple layers of regulation.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact THP-1 cells with the compound (at ~10x cellular IC50) or vehicle for 1 hour.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of soluble p38α at each temperature point by Western blot.

  • Data Interpretation: In vehicle-treated cells, the p38α band will disappear as the temperature increases. In compound-treated cells, the protein will be stabilized, and the band will persist at higher temperatures. This "thermal shift" confirms target engagement.

Conclusion: A Self-Validating System for Trustworthy Data

By following this multi-phase, self-validating workflow, researchers can build a strong, reproducible dataset for any novel compound, including 3-(4-Bromophenyl)-6-methylpyridazine. This approach moves logically from a cellular phenotype to direct biochemical inhibition and culminates in the confirmation of target engagement in a physiological context. Each phase provides an independent validation of the previous one, creating a chain of evidence that is robust, trustworthy, and reproducible. This level of rigor is essential for making confident decisions in drug discovery and for building a solid foundation for future research.

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Comparative

A Comparative Guide to Cross-Reactivity Profiling of Novel Pyridazine-Based Kinase Inhibitors: A Case Study with 3-(4-Bromophenyl)-6-methylpyridazine

Introduction The pyridazine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous for drug-target interactions.[1] Its presenc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its unique physicochemical properties that are advantageous for drug-target interactions.[1] Its presence in recently approved drugs highlights its value in modern drug discovery.[1] Pyridazine derivatives, in particular, have been extensively explored as potent inhibitors of protein kinases, a class of enzymes central to cellular signaling and a major focus for anticancer therapies.[2][3]

This guide focuses on a hypothetical novel compound, 3-(4-Bromophenyl)-6-methylpyridazine (hereafter designated Cpd-X ), as a case study to delineate a robust strategy for assessing its kinase selectivity. In drug development, achieving high selectivity for the intended target kinase is paramount. Unintended interactions with other kinases, known as off-target effects or cross-reactivity, can lead to toxicity or unexpected pharmacological outcomes.[4] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not just a regulatory requirement but a foundational step in validating its mechanism of action and predicting its safety profile.

Here, we present an in-depth, technically-grounded framework for characterizing the cross-reactivity of Cpd-X. This guide is designed for researchers, scientists, and drug development professionals. We will move beyond simple protocol listing to explain the causality behind experimental choices. The performance of Cpd-X will be objectively compared against two hypothetical controls:

  • Cpd-S (Selective Competitor): A benchmark compound known for its high selectivity for the primary target kinase.

  • Cpd-P (Promiscuous Compound): A known multi-kinase inhibitor, such as Staurosporine, used to represent a non-selective profile.

Through this comparative analysis, we will demonstrate a self-validating system of biochemical and cellular assays essential for advancing a novel kinase inhibitor from a promising hit to a viable clinical candidate.

Section 1: The Rationale for Kinase Cross-Reactivity Profiling

The human genome contains over 500 protein kinases, collectively known as the kinome.[5] These enzymes share a structurally conserved ATP-binding pocket, which is the primary site of action for the majority of kinase inhibitors.[6] This structural homology is the fundamental reason why kinase inhibitors often exhibit cross-reactivity.[7] While sometimes this "polypharmacology" can be therapeutically beneficial, unintended off-target inhibition is more frequently associated with adverse effects.[4] A thorough profiling campaign is therefore essential to build a complete picture of a compound's biological activity.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Compound Cpd-X Target Intended Kinase Target Compound->Target Binds OffTarget Unintended Kinase Off-Target Compound->OffTarget Binds (Cross-reactivity) Effect Desired Therapeutic Effect Target->Effect Modulates SideEffect Potential Side Effects OffTarget->SideEffect Modulates

Caption: On-Target vs. Off-Target Inhibition Pathways.

Section 2: A Multi-Pronged Experimental Strategy

To build a high-confidence selectivity profile, a single assay is insufficient. We advocate for a synergistic approach that combines broad, biochemical screening with targeted, cell-based validation. This strategy ensures that we not only identify direct molecular interactions but also confirm that these interactions are relevant in a physiological context.

Our comprehensive workflow involves three key phases:

  • Initial Potency Assessment: Determine the IC50 or binding affinity (Kd) for the primary, intended kinase target to establish a baseline potency.

  • Broad Biochemical Profiling: Screen the compound against a large, representative panel of the human kinome to identify potential off-targets.

  • Cellular Target Engagement Validation: Use an orthogonal, cell-based method to confirm the binding of the compound to both its intended target and the most significant off-targets identified in the biochemical screen.

A Compound Synthesis (Cpd-X) B Phase 1: Primary Target Potency Assay (IC50) A->B C Phase 2: Broad Kinome Profiling (Competition Binding Assay) B->C Proceed if potent D Data Analysis: Identify Off-Targets (Kd < 1µM) C->D E Phase 3: Cellular Target Engagement (CETSA) D->E Top hits F On-Target Validation E->F G Off-Target Validation E->G H Comprehensive Selectivity Profile F->H G->H

Caption: Overall Experimental Workflow for Selectivity Profiling.

Section 3: Detailed Experimental Protocols and Data Interpretation

Broad Kinome Selectivity Screening (Competition Binding Assay)

Expertise & Experience: We begin with a broad screen because it provides an unbiased, panoramic view of the compound's interactions across the kinome. A competition binding assay, such as the KINOMEscan™ platform, is an excellent choice.[8] This method measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases. A key advantage is that it measures true thermodynamic binding (dissociation constant, Kd) and is independent of ATP concentration, unlike many enzymatic assays.[6]

Experimental Protocol: Competition Binding Kinase Assay

  • Assay Principle: A phage-tagged kinase, an immobilized active-site directed ligand, and the test compound (Cpd-X, Cpd-S, or Cpd-P) are combined. The amount of kinase bound to the solid support is quantified, typically via qPCR of the phage DNA. A lower signal indicates stronger competition from the test compound.[8]

  • Preparation: Prepare stock solutions of Cpd-X, Cpd-S, and Cpd-P in 100% DMSO. For an initial screen, a single high concentration (e.g., 10 µM) is often used.

  • Binding Reaction: In appropriate multi-well plates, combine the test compound with the specific phage-tagged kinase and the immobilized ligand in binding buffer. Incubate for 1 hour at room temperature to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plates to remove unbound kinase and test compound. The kinase-ligand complexes remain bound to the solid support.

  • Elution & Quantification: Elute the bound phage and quantify the amount using qPCR.

  • Data Analysis: Calculate the percent of control (%Ctrl), where the DMSO vehicle represents 100% binding and a highly potent control represents 0% binding. For compounds showing significant binding, perform dose-response curves to determine the dissociation constant (Kd).

Data Presentation: Comparative Kinome Selectivity

The results are summarized in a table showing Kd values for the primary target and key off-targets. To quantify selectivity, we calculate a Selectivity Score (S-score) , defined as the number of kinases bound with a certain affinity divided by the total number of kinases tested.[9] A lower S-score indicates higher selectivity.

Kinase Target Cpd-X (Kd, nM) Cpd-S (Kd, nM) Cpd-P (Kd, nM) Kinase Family
Primary Target (e.g., ABL1) 15 12 5 Tyrosine Kinase
Off-Target 1 (e.g., SRC)85>10,00010Tyrosine Kinase
Off-Target 2 (e.g., LCK)250>10,0008Tyrosine Kinase
Off-Target 3 (e.g., CDK2)>10,000>10,00050Ser/Thr Kinase
Off-Target 4 (e.g., ROCK1)1,500>10,00025Ser/Thr Kinase
Total Kinases Tested 403403403-
Hits (Kd < 1 µM) 31150-
Selectivity Score (S30) 0.007 0.002 0.372 -

Trustworthiness: The hypothetical data shows Cpd-X is potent against its primary target. Its selectivity is much greater than the promiscuous Cpd-P but slightly less ideal than the highly selective Cpd-S, as it shows moderate affinity for two related kinases (SRC, LCK). This is a common and realistic scenario in drug discovery.

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Expertise & Experience: Identifying a biochemical interaction is only the first step. It is critical to confirm that the compound can enter a cell and engage its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[10] The principle is that when a compound binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[11][12] This assay requires no modification of the compound or the protein, making it a highly reliable measure of target engagement in a physiologically relevant setting.[13]

A 1. Treat Intact Cells with Compound or DMSO B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Pellet (Aggregated Protein) D->E Discard F Supernatant (Soluble Protein) D->F G 5. Quantify Soluble Protein (Western Blot) F->G H 6. Plot Melt Curve & Determine Thermal Shift G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for On- and Off-Target Validation

  • Cell Culture & Treatment: Culture a relevant cell line known to express the primary target (ABL1) and the key off-target (SRC). Treat cells with a saturating concentration of Cpd-X (e.g., 10x cellular IC50), Cpd-S, Cpd-P, or DMSO vehicle for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[11]

  • Quantification: Collect the supernatant. Normalize total protein concentration across all samples using a BCA assay. Prepare samples for SDS-PAGE and Western blot analysis.

  • Western Blot: Probe the Western blots with specific antibodies for the primary target (anti-ABL1) and the off-target (anti-SRC). Use an appropriate loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The difference in Tm between the compound-treated and DMSO-treated samples (ΔTm) represents the thermal stabilization.

Data Presentation: Comparative Cellular Target Engagement

Target Protein Treatment Melting Temp (Tm, °C) Thermal Shift (ΔTm, °C)
ABL1 (Primary) DMSO48.5-
Cpd-X (1 µM) 56.2 +7.7
Cpd-S (1 µM) 57.1 +8.6
Cpd-P (1 µM) 55.9 +7.4
SRC (Off-Target) DMSO52.1-
Cpd-X (1 µM) 55.3 +3.2
Cpd-S (1 µM) 52.3 +0.2 (Insignificant)
Cpd-P (1 µM) 58.8 +6.7

Trustworthiness: The CETSA data provides a crucial second layer of validation. All three compounds robustly engage the primary target ABL1 in cells, as shown by the significant positive thermal shift. Critically, the data confirms the biochemical findings: Cpd-X also engages the off-target SRC in a cellular context, albeit to a lesser degree than the primary target. Cpd-S shows no meaningful engagement with SRC, confirming its selectivity, while Cpd-P strongly engages both, confirming its promiscuity.

Section 4: Comparative Analysis and Path Forward

Synthesizing the data from our multi-pronged approach provides a clear and actionable selectivity profile for 3-(4-Bromophenyl)-6-methylpyridazine (Cpd-X).

  • Potency and On-Target Activity: Cpd-X is a potent binder of its primary target, ABL1, with a Kd of 15 nM. This potency is confirmed in a cellular environment, where it induces a strong thermal stabilization of 7.7°C. This confirms Cpd-X effectively reaches and binds its intended target in cells.

  • Selectivity Profile vs. Controls:

    • Compared to the promiscuous Cpd-P (S-score 0.372), Cpd-X is highly selective (S-score 0.007).

    • Compared to the ideal Cpd-S (S-score 0.002), Cpd-X shows minor, but potentially significant, off-target activity. The primary off-targets identified (SRC, LCK) are structurally related to ABL1, which is a common finding.[14]

  • Actionable Insights: The CETSA results are critical. The confirmation of SRC engagement in cells (ΔTm of +3.2°C) means this off-target activity cannot be dismissed as a biochemical artifact. This finding has direct implications for the next steps in development:

    • Functional Assays: The immediate next step is to determine if the observed binding to SRC translates into functional inhibition. This would involve cellular assays that measure the phosphorylation of known SRC substrates.

    • Structure-Activity Relationship (SAR) Studies: If SRC inhibition is confirmed and deemed undesirable, medicinal chemistry efforts should be initiated. By comparing the binding poses of Cpd-X in ABL1 and SRC (via computational modeling or crystallography), chemists can design modifications to the Cpd-X scaffold to reduce affinity for SRC while maintaining potency for ABL1.

    • Therapeutic Window Assessment: If the off-target activity cannot be engineered out, it is crucial to determine the therapeutic window. If the concentration of Cpd-X required for ABL1 inhibition is significantly lower than that required for SRC inhibition, the compound may still have a viable path forward.

Conclusion

The characterization of a novel drug candidate like 3-(4-Bromophenyl)-6-methylpyridazine requires a rigorous, evidence-based approach to defining its selectivity. This guide has outlined a comprehensive and self-validating strategy that combines the breadth of biochemical kinome screening with the physiological relevance of cellular target engagement assays. By objectively comparing Cpd-X to both selective and non-selective benchmarks, we have constructed a high-confidence cross-reactivity profile that not only identifies potential liabilities but also provides a clear, logical path for the next phases of drug development. This multi-pronged methodology ensures that decisions are based on a holistic understanding of the compound's biological interactions, ultimately increasing the probability of developing a safe and effective therapeutic.

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Validation

Technical Comparison of Synthetic Pathways for 3-(4-Bromophenyl)-6-methylpyridazine

Executive Summary The synthesis of 3-(4-Bromophenyl)-6-methylpyridazine is a critical transformation in medicinal chemistry, often serving as a core scaffold for p38 MAP kinase inhibitors and other heterocyclic biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(4-Bromophenyl)-6-methylpyridazine is a critical transformation in medicinal chemistry, often serving as a core scaffold for p38 MAP kinase inhibitors and other heterocyclic biologically active agents.

This guide evaluates two primary synthetic strategies:

  • Route A (Convergent): Palladium-catalyzed cross-coupling of commercially available 3-chloro-6-methylpyridazine.

  • Route B (Linear): De novo pyridazine ring construction via Friedel-Crafts acylation and hydrazine condensation.

Recommendation: Route A is the superior pathway for discovery and early-phase development due to its high convergence, commercial availability of starting materials, and reduced step count. Route B is reserved for cases where specific isotopic labeling or core ring substitution (non-commercial patterns) is required.

Retrosynthetic Analysis

The strategic disconnection relies on the differential reactivity of the pyridazine ring. The electron-deficient nature of the pyridazine core makes the C3/C6 positions highly susceptible to oxidative addition (if halogenated) or nucleophilic attack.

Retrosynthesis Target 3-(4-Bromophenyl)-6-methylpyridazine SM1 3-Chloro-6-methylpyridazine (Commercially Available) Target->SM1 C-C Coupling (Suzuki) SM2 4-Bromophenylboronic acid Target->SM2 Int1 6-(4-Bromophenyl)-3-chloropyridazine Target->Int1 Methylation Int2 4-(4-Bromophenyl)-4-oxobutanoic acid Int1->Int2 Cyclization/Aromatization

Figure 1: Retrosynthetic disconnections showing the convergent (green) and linear (red) pathways.

Route A: The Convergent Suzuki Coupling (Recommended)

This route leverages the high reactivity of 3-chloropyridazines towards palladium oxidative addition, allowing for chemoselective coupling in the presence of an aryl bromide.

Mechanism & Selectivity

The success of this route hinges on chemoselectivity . The pyridazinyl C–Cl bond is significantly more electron-deficient (activated) than the phenyl C–Br bond. By using a controlled equivalent of boronic acid and a mild catalyst system, the Pd(0) species preferentially inserts into the Pyridazine–Cl bond.

Experimental Protocol

Reaction: 3-Chloro-6-methylpyridazine + 4-Bromophenylboronic acid


 Product
  • Reagents:

    • 3-Chloro-6-methylpyridazine (1.0 equiv)[1]

    • 4-Bromophenylboronic acid (1.05 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

  • Procedure:

    • Charge a reaction vessel with 3-chloro-6-methylpyridazine, 4-bromophenylboronic acid, and the Pd catalyst.

    • Evacuate and backfill with Nitrogen/Argon (3 cycles).

    • Add degassed solvent (Dioxane) and aqueous base.

    • Heat to 80–90 °C for 4–6 hours. Note: Monitor closely by LCMS to prevent oligomerization at the phenyl-Br site.

    • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Critical Control Points
  • Stoichiometry: Do not use a large excess of boronic acid. Excess boronic acid + active catalyst will eventually couple with the product's bromine (homocoupling/oligomerization).

  • Temperature: Keep below 100 °C to maintain selectivity.

RouteA Step1 3-Chloro-6-methylpyridazine + 4-Bromophenylboronic acid Product 3-(4-Bromophenyl)-6-methylpyridazine Step1->Product Conditions Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 85°C

Figure 2: Convergent synthesis via Suzuki cross-coupling.

Route B: The Linear Cyclization (Classical)

This route is necessary if the 6-methylpyridazine core is unavailable or if specific substitution patterns on the alkyl chain are required.

Step-by-Step Workflow

Step 1: Friedel-Crafts Acylation

  • Reactants: Bromobenzene + Succinic Anhydride.

  • Conditions: AlCl₃ (2.2 equiv), DCM or Nitrobenzene, 0 °C to RT.

  • Product: 4-(4-Bromophenyl)-4-oxobutanoic acid.

  • Note: Regioselectivity is generally para due to the directing effect of the bromine.

Step 2: Pyridazinone Cyclization

  • Reactants: Keto-acid from Step 1 + Hydrazine Hydrate.

  • Conditions: Ethanol/Reflux or Acetic Acid/Reflux.

  • Product: 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one.

Step 3: Aromatization (Dehydrogenation)

  • Conditions: Glacial Acetic Acid + Br₂ (or Sodium 3-nitrobenzenesulfonate).

  • Product: 6-(4-Bromophenyl)pyridazin-3(2H)-one.

Step 4: Chlorination

  • Reactants: Pyridazinone + POCl₃.

  • Conditions: Reflux (neat or in Toluene).

  • Product: 3-Chloro-6-(4-bromophenyl)pyridazine.[2]

Step 5: Methylation (The Challenge)

  • Reactants: Intermediate from Step 4 + Methylboronic acid (or AlMe₃).

  • Conditions: Pd-catalyzed cross-coupling.[3][4][5][6]

  • Selectivity: The Pyridazine-Cl is more reactive than the Phenyl-Br, allowing selective methylation.

RouteB SM Bromobenzene + Succinic Anhydride Int1 4-(4-Bromophenyl)-4-oxobutanoic acid SM->Int1 AlCl3, Friedel-Crafts Int2 6-(4-Bromophenyl)pyridazin-3(2H)-one Int1->Int2 1. N2H4 (Cyclization) 2. Oxidation Int3 3-Chloro-6-(4-bromophenyl)pyridazine Int2->Int3 POCl3 (Chlorination) Product 3-(4-Bromophenyl)-6-methylpyridazine Int3->Product Pd cat., MeB(OH)2 (Selective Methylation)

Figure 3: Linear synthesis starting from bromobenzene.

Comparative Data Analysis

FeatureRoute A (Suzuki)Route B (Linear)
Total Steps 15
Overall Yield 65–85%20–35%
Atom Economy HighLow (Multiple byproducts)
Cost Efficiency High (Commercial SM is cheap)Low (Labor intensive)
Scalability Excellent (Kilogram scale viable)Moderate (Workups accumulate)
Safety Profile Standard coupling hazardsPOCl₃ and AlCl₃ require handling care
Key Risk Over-coupling at Br-siteRegioselectivity in Step 1 & 5

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Gong, Y., & Pauls, H. W. (2000). A Convenient Synthesis of 3,6-Disubstituted Pyridazines. Synlett, 2000(06), 829-831. Link

  • Lennat, M., et al. (2018). Regio- and atropselective Suzuki–Miyaura cross-coupling reaction on 3,4,5-tribromo-2,6-dimethylpyridine.[3] Beilstein Journal of Organic Chemistry, 14, 2468–2474. Link

  • Coates, W. J., & McKillop, A. (1993). Synthesis of 3,6-disubstituted pyridazines. Synthesis, 1993(03), 334-342.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Bromophenyl)-6-methylpyridazine

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and respon...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(4-Bromophenyl)-6-methylpyridazine (CAS No. 100677-88-1), ensuring the safety of laboratory personnel and the protection of our environment.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its classification as a halogenated aromatic heterocyclic compound provides a clear basis for establishing robust safety and disposal protocols grounded in established best practices for this chemical class.

Hazard Assessment and the Precautionary Principle

3-(4-Bromophenyl)-6-methylpyridazine is a solid organic compound containing a carbon-bromine bond.[1] The presence of the halogenated phenyl and pyridazine moieties necessitates a cautious approach. Structurally similar compounds, such as brominated pyridines, are often classified as irritants to the skin and eyes and may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4] Therefore, we must operate under the precautionary principle, treating this compound as potentially hazardous and requiring stringent control measures during handling and disposal.

Core Rationale: Halogenated organic compounds can persist in the environment and may exhibit toxicity. The pyridazine ring, a nitrogen-containing heterocycle, is a common scaffold in biologically active molecules, suggesting that careless disposal could have unforeseen ecological impacts.

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any procedure that involves handling or disposing of 3-(4-Bromophenyl)-6-methylpyridazine, the correct Personal Protective Equipment (PPE) is mandatory. This is not merely a recommendation but a critical safety requirement to prevent dermal, ocular, and respiratory exposure.[5][6][7]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields (minimum). Chemical splash goggles are required for handling solutions or large quantities.Protects against accidental splashes of solutions or airborne solid particles.[5][7]
Hand Protection Chemically resistant gloves (Nitrile is a suitable choice for incidental contact). Inspect for tears before use and change frequently.Prevents dermal absorption, which is a potential route of exposure for related compounds.[2][5]
Body Protection A standard laboratory coat must be worn at all times. A chemically resistant apron should be used when handling significant quantities.Protects skin and personal clothing from contamination.[6]
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.Avoids inhalation of airborne dust or vapors, a primary route of exposure for toxic chemicals.[5]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. As a brominated organic compound, 3-(4-Bromophenyl)-6-methylpyridazine must be disposed of as Halogenated Organic Waste .

Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs. Halogenated wastes require specific high-temperature incineration to ensure the complete destruction of the molecule and to manage the resulting acidic gases (like hydrogen bromide).

Step-by-Step Waste Collection Protocol:
  • Select the Correct Waste Container: Use a designated, properly labeled "Halogenated Organic Waste" container. This container must be made of a material compatible with the chemical and any solvents used.

  • Labeling: Ensure the container is clearly marked with "Hazardous Waste" and lists all components, including 3-(4-Bromophenyl)-6-methylpyridazine and any solvents, with their approximate percentages.

  • Solid Waste:

    • Place contaminated disposables such as gloves, weighing papers, and absorbent pads directly into a sealed, labeled bag.

    • This bag should then be placed in the designated solid halogenated waste container.

  • Solutions:

    • Collect all solutions containing 3-(4-Bromophenyl)-6-methylpyridazine in a designated liquid halogenated waste container.

    • Crucially, do not mix incompatible waste streams. For instance, do not add strong acids, bases, or oxidizers to a container with organic solvents.

  • Container Management: Keep the waste container securely closed when not in use. Store it in a well-ventilated, secondary containment area away from ignition sources.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is key to mitigating risks. Procedures differ based on the scale of the spill.[8][9]

Minor Spill (Small amount of solid, manageable by laboratory personnel):
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Safety: If the compound is in a flammable solvent, eliminate all ignition sources. Ensure the fume hood is operational.

  • Don PPE: Wear the full PPE ensemble described in the table above.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[10] Do not use combustible materials like paper towels to absorb spills of solutions in flammable solvents.[9]

  • Collection: Carefully sweep the absorbed material into a dustpan and place it in a clearly labeled bag for halogenated solid waste.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place the cleaning materials in the solid hazardous waste bag.

  • Disposal: Seal the waste bag and place it in the designated halogenated solid waste container.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.[11]

Major Spill (Large quantity, or any spill you are not comfortable handling):
  • Evacuate: Immediately evacuate the area. Alert all nearby personnel.[8]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Call for Help: Notify your institution's emergency response team or EHS immediately.[10][11] Provide details on the chemical spilled, the location, and the approximate quantity.

  • Assist Responders: Meet the emergency responders and provide them with all necessary information. Do not re-enter the area until it has been declared safe.

Final Disposal Pathway

The ultimate disposal of 3-(4-Bromophenyl)-6-methylpyridazine waste must be entrusted to a licensed hazardous waste disposal company.[3] This is not a process to be undertaken by laboratory personnel. Your institution's EHS department will manage the collection of the segregated waste containers and coordinate with certified vendors for final disposal.

The standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration . This process utilizes specialized incinerators equipped with scrubbers and other pollution control devices to neutralize the acidic gases (e.g., HBr) formed during combustion.

Below is a diagram illustrating the decision-making workflow for the disposal of 3-(4-Bromophenyl)-6-methylpyridazine.

G cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_collection Segregation & Collection cluster_disposal Final Disposal A Start: Need to dispose of 3-(4-Bromophenyl)-6-methylpyridazine B Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Is the waste solid or liquid? B->C D Solid Waste (e.g., contaminated gloves, paper) C->D Solid E Liquid Waste (e.g., solutions in solvent) C->E Liquid F Place in sealed, labeled bag for 'Solid Halogenated Waste' D->F G Place in designated, labeled 'Liquid Halogenated Waste' container E->G H Store container in ventilated, secondary containment area F->H G->H I Arrange for pickup by Institutional EHS Department H->I J Transport to Licensed Hazardous Waste Facility I->J K End: Destruction via High-Temperature Incineration J->K

Caption: Disposal workflow for 3-(4-Bromophenyl)-6-methylpyridazine.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. The principles outlined—hazard assessment, proper use of PPE, stringent waste segregation, and emergency preparedness—are universally applicable and form the bedrock of responsible chemical management in any research and development setting.

References

  • Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. Available at: [Link]. (Accessed: February 15, 2026).

  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - University of Florida . University of Florida, Institute of Food and Agricultural Sciences. Available at: [Link]. (Accessed: February 15, 2026).

  • Procedure for Chemical Spills - Ajman University . Ajman University. Available at: [Link]. (Accessed: February 15, 2026).

  • Attachment I - Item 19 Emergency Procedure, Rev. 103/08 . U.S. Nuclear Regulatory Commission. Available at: [Link]. (Accessed: February 15, 2026).

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention. Available at: [Link]. (Accessed: February 15, 2026).

  • CHEMICAL SPILL PROCEDURES . Clarkson University. Available at: [Link]. (Accessed: February 15, 2026).

  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! . University of California, Agriculture and Natural Resources. Available at: [Link]. (Accessed: February 15, 2026).

  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto . University of Toronto. Available at: [Link]. (Accessed: February 15, 2026).

Sources

Handling

Personal protective equipment for handling 3-(4-Bromophenyl)-6-methylpyridazine

Executive Summary: The "Unknown Toxicity" Protocol As a researcher handling 3-(4-Bromophenyl)-6-methylpyridazine (CAS analogs often fall in the 1208990-xx-x or similar series), you are working with a halogenated nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Toxicity" Protocol

As a researcher handling 3-(4-Bromophenyl)-6-methylpyridazine (CAS analogs often fall in the 1208990-xx-x or similar series), you are working with a halogenated nitrogen heterocycle. While often classified as an Irritant (H315/H319/H335) , its structural similarity to bioactive pharmacophores mandates that we treat it with the Precautionary Principle .

In drug development, this scaffold is frequently used to modulate biological targets. Therefore, until full toxicological profiling is complete, you must assume it possesses unidentified acute toxicity and potential bioactivity . This guide moves beyond the basic SDS to provide a logistical framework for "Defensive Handling"—protecting the scientist from both the known irritant properties and the unknown systemic effects.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. Based on structural analogs and standard safety data for halogenated pyridazines:

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 / H301 Harmful/Toxic if swallowed.Zero-tolerance for dust. Hand-to-mouth transfer is the primary risk vector.
Skin Irritation H315 Causes skin irritation.[1][2][3]Pyridazines are organic bases; they can defat skin and cause dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1][2]Crystalline dust can cause mechanical and chemical corneal damage.
STOT - SE H335 May cause respiratory irritation.[1][2]Inhalation is the fastest route to systemic exposure.
The PPE Matrix: Layered Defense System

Do not rely on "standard lab attire." Use this specific configuration for handling solid 3-(4-Bromophenyl)-6-methylpyridazine.

Body ZonePrimary BarrierSecondary BarrierTechnical Specification (Why?)
Respiratory Fume Hood (Primary)N95/P100 Respirator (Backup)The compound is a solid powder. Engineering controls (Hood) are superior to PPE. If weighing outside a hood, a fit-tested P100 is mandatory to stop fine particulates.
Hand (Dermal) Nitrile Gloves (Double)-Standard Nitrile (4-5 mil) is resistant to the solid. If in solution (e.g., DCM or DMF), consult the solvent breakthrough time. Latex is permeable to many organic heterocycles and should be avoided.
Ocular Chemical Goggles Face Shield (Task dependent)Safety glasses leave gaps for airborne dust. Indirect-vent goggles seal the orbital area against floating particulates during weighing.
Body Lab Coat (High-neck)Chemical ApronUse a buttoned, high-neck coat to prevent dust settling on the clavicle/neck area.
Technical Deep Dive: Barrier Selection Logic
Why Nitrile over Latex?

Pyridazine derivatives are nitrogen-containing aromatic heterocycles. Latex gloves often possess larger pore sizes that allow for the permeation of smaller organic molecules and solvents often used with this chemical (like Dichloromethane). Nitrile provides a superior cross-linked barrier. For prolonged handling of solutions, use Silver Shield (Laminate) gloves under nitrile.

The "Invisible Dust" Threat

3-(4-Bromophenyl)-6-methylpyridazine is typically a crystalline solid. When transferred (spatula to flask), electrostatic forces often generate invisible micro-aerosols.

  • The Fix: Use an antistatic gun or ionizer during weighing to prevent "fly-away" powder.

  • The Rule: Never weigh this compound on an open bench.

Operational Protocol: Step-by-Step
Phase A: Pre-Work Setup
  • Verify Ventilation: Ensure Fume Hood face velocity is 80–100 fpm.

  • Prepare Waste Stream: Label a container "Halogenated Organic Waste" (due to the Bromine atom).

  • Don PPE: Goggles, Double Nitrile Gloves, Lab Coat.

Phase B: Active Handling (Weighing & Transfer)
  • Open Container: Only inside the hood.

  • Transfer: Use a disposable spatula or a dedicated glass funnel.

  • Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., Ethanol, DMF) inside the weighing vessel before transferring to the reaction flask. Handling a liquid is safer than handling a dust.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) to capture settled dust. Dispose of the wipe as hazardous waste.

Phase C: Post-Work & Disposal
  • Waste Segregation:

    • Solid Waste: Contaminated spatulas/gloves go to Solid Hazardous Waste.

    • Liquid Waste: Mother liquors go to Halogenated Organic Solvents . Note: Do not mix with acid waste streams, as pyridazines are basic and may generate heat.

  • Glove Removal: Use the "Beak Method" (pulling one glove off inside the other) to ensure the contaminated exterior never touches skin.

  • Wash: Wash hands with soap and cool water (warm water opens pores).

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the transition from Solid (High Risk) to Solution (Managed Risk).

SafetyLifecycle cluster_emergency Emergency Protocol Start Start: 3-(4-Bromophenyl)-6-methylpyridazine RiskAssess Risk Assessment: Isolate Dust Hazard Start->RiskAssess PPE_Check PPE Verification: Nitrile (Double) + Goggles RiskAssess->PPE_Check Weighing Weighing Step (MUST be in Fume Hood) PPE_Check->Weighing Solubilization Solubilization Strategy: Dissolve in vial before transfer Weighing->Solubilization Preferred Method Reaction Reaction / Synthesis Weighing->Reaction Direct Addition (High Dust Risk) Solubilization->Reaction Disposal Disposal: Halogenated Waste Stream Reaction->Disposal Spill Spill: Dampen with solvent, then wipe (Avoid Dust)

Figure 1: Operational safety lifecycle for handling halogenated pyridazine solids. Note the critical step of solubilization to mitigate dust inhalation risks.

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes.[3][4] The bromine substituent can increase irritation.

  • Skin Contact: Wash with soap and water.[3][4] Do not use ethanol on skin, as it may act as a vehicle to transport the chemical through the dermal barrier.

  • Spills (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (dampened with water or low-volatility solvent).

    • Scoop up the damp material and place in a hazardous waste bag.

References
  • National Center for Biotechnology Information (PubChem). Compound Summary: Pyridazine Derivatives Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic Dusts. Retrieved from [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids and Solids - Standard Operating Procedure. Retrieved from [Link]

Sources

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